molecular formula C5H4INO B189409 2-Iodopyridin-3-ol CAS No. 40263-57-8

2-Iodopyridin-3-ol

Cat. No.: B189409
CAS No.: 40263-57-8
M. Wt: 221 g/mol
InChI Key: HJBGMPCMSWJZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodopyridin-3-ol is a versatile halogenated pyridinone derivative that serves as a privileged scaffold in modern medicinal chemistry and drug discovery. Its significant research value stems from its role as a multifunctional building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors. The pyridinone core is a well-established bioisostere for amide, pyridine, and phenol rings, allowing researchers to finely tune the polarity, lipophilicity, and hydrogen-bonding capacity of candidate molecules . This compound can function as both a hydrogen bond donor and acceptor, enabling it to form critical interactions with biological targets, such as the hinge region of kinases, which is essential for achieving high binding affinity and selectivity . Researchers exploit this compound as a critical synthetic intermediate to access a wide range of pyridinone-containing compounds. These derivatives exhibit a broad spectrum of pharmacological activities in preclinical research, including potential antitumor, antimicrobial, and anti-inflammatory effects . The presence of both iodine and hydroxyl groups on the pyridine ring offers distinct sites for further functionalization via cross-coupling and nucleophilic substitution reactions, facilitating the exploration of structure-activity relationships (SAR) and the development of targeted therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO/c6-5-4(8)2-1-3-7-5/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBGMPCMSWJZNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193254
Record name 2-Iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40263-57-8
Record name 2-Iodo-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40263-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodopyridin-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040263578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 40263-57-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodopyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.859
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Iodopyridin-3-ol (CAS No: 40263-57-8), a halogenated pyridinol derivative of interest in medicinal chemistry and organic synthesis. This document collates available data on its physical and chemical characteristics, spectroscopic profile, and reactivity. Detailed experimental protocols for its synthesis, purification, and analysis are also presented, where available. The information is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

Introduction

This compound, also known as 2-iodo-3-hydroxypyridine, is a heterocyclic organic compound featuring a pyridine ring substituted with an iodine atom at the 2-position and a hydroxyl group at the 3-position.[1] The presence of both a halogen atom and a hydroxyl group on the pyridine scaffold imparts unique electronic and steric properties, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents. Halogenated pyridinols, as a class of compounds, have garnered interest for their potential biological activities, including antimicrobial and antifungal properties. This guide aims to consolidate the current knowledge on the chemical properties of this compound to facilitate its use in research and development.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 2-Iodo-3-hydroxypyridine, 3-Pyridinol, 2-iodo-[2]
CAS Number 40263-57-8[2]
Molecular Formula C₅H₄INO[2]
Molecular Weight 220.996 g/mol [2]
Melting Point Not available (related compound 2-chloro-6-iodopyridin-3-ol: 191-193 °C)[3]
Boiling Point Not available
Solubility Slightly soluble in water.[4]
pKa Not available (theoretical predictions for hydroxypyridines suggest it would be acidic)[1]
Appearance Not available
InChI InChI=1S/C5H4INO/c6-5-4(8)2-1-3-7-5/h1-3,8H[2]
SMILES C1=CC(=C(N=C1)I)O

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 2-Iodo-3-pyridinol in DMSO-d₆ shows distinct signals for the aromatic protons and the hydroxyl proton.[4]

Table 2: ¹H NMR Data for this compound in DMSO-d₆

AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
A10.81--
B7.85-J(B,C)=3.9, J(B,D)=2.3
C7.20--
D7.17--

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.[4]

Table 3: ¹³C NMR Data for this compound

Carbon PositionChemical Shift (ppm)
Data not available in search resultsData not available in search results
Infrared (IR) Spectroscopy

The IR spectrum of 2-Iodo-3-pyridinol exhibits characteristic absorption bands corresponding to its functional groups. The spectrum is available in the NIST/EPA Gas-Phase Infrared Database.[2]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry data for 2-Iodo-3-pyridinol is available from the NIST Mass Spectrometry Data Center.[5] The fragmentation pattern provides insights into the molecule's structure and stability under ionization.

Synthesis and Purification

A one-pot, high-yielding iodination of hydroxypyridines has been reported, which is a likely method for the synthesis of this compound.[6] While the specific experimental details for this exact compound were not found in the immediate search, a general procedure for the iodination of phenols can be adapted.

General Experimental Protocol: Iodination of a Phenol

This protocol is a general representation and would require optimization for the specific synthesis of this compound.

G cluster_synthesis Synthesis Workflow start Dissolve 3-hydroxypyridine in a suitable solvent add_base Add a base (e.g., NaHCO₃) start->add_base cool Cool the mixture to 0°C add_base->cool add_iodine Add iodinating agent (e.g., I₂ or NaI/NaOCl) cool->add_iodine react Stir at 0°C to room temperature add_iodine->react quench Quench the reaction (e.g., with Na₂S₂O₃) react->quench extract Extract with an organic solvent quench->extract dry Dry the organic layer (e.g., with Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product concentrate->purify

A general workflow for the synthesis of this compound.

Materials:

  • 3-Hydroxypyridine

  • Iodinating agent (e.g., Iodine, N-Iodosuccinimide, or a source of I⁺)

  • Base (e.g., sodium bicarbonate, sodium hydroxide)

  • Solvent (e.g., water, methanol, dichloromethane)

  • Quenching agent (e.g., sodium thiosulfate solution)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Dissolve 3-hydroxypyridine in an appropriate solvent.

  • Add a base to facilitate the reaction.

  • Cool the mixture in an ice bath.

  • Slowly add the iodinating agent. The reaction is typically an electrophilic aromatic substitution, where the hydroxyl group acts as an activating ortho-, para-director.[7]

  • Stir the reaction mixture at a controlled temperature for a specified time.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a reducing agent like sodium thiosulfate to consume any unreacted iodine.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Cool the mixture further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Chemical Reactivity and Stability

  • Nucleophilicity and Electrophilicity: The this compound molecule possesses both nucleophilic and electrophilic characteristics. The oxygen of the hydroxyl group has lone pairs of electrons and can act as a nucleophile.[8] The pyridine ring, being electron-deficient, and the carbon atom attached to the iodine are potential electrophilic sites.

  • Reactivity with Electrophiles and Nucleophiles: The hydroxyl group can undergo reactions typical of phenols, such as etherification and esterification. The pyridine ring can be susceptible to nucleophilic aromatic substitution, potentially at the position activated by the electron-withdrawing iodine atom. The iodine atom itself can be replaced in various cross-coupling reactions.

  • Stability: The compound is noted to be light-sensitive.[4] Iodinated phenols can be susceptible to deiodination under certain conditions, such as in the presence of reducing agents or upon exposure to high temperatures.

Biological Activity

Halogenated pyridinols and phenols are known to exhibit antimicrobial activity.[9] The mechanism of action for such compounds often involves the disruption of the bacterial cell membrane.

G cluster_moa Proposed Antimicrobial Mechanism of Action compound This compound membrane Bacterial Cell Membrane compound->membrane interacts with disruption Membrane Disruption & Permeabilization membrane->disruption leakage Leakage of Intracellular Components disruption->leakage death Cell Death leakage->death

Proposed mechanism of antimicrobial action for this compound.

The lipophilic nature of the iodinated pyridine ring can facilitate its partitioning into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity, leakage of essential cellular components, and ultimately, cell death.

Safety Information

Based on data for similar compounds, this compound should be handled with care. It is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.[10] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed. The compound should be stored in a cool, dry, and dark place.[4]

Conclusion

This compound is a halogenated heterocyclic compound with potential applications in synthetic and medicinal chemistry. This guide has summarized its known chemical and physical properties, spectroscopic data, and potential reactivity. While some experimental data, such as a definitive melting point and boiling point, are not yet available in the public domain, the information provided herein serves as a solid foundation for researchers working with this compound. Further studies are warranted to fully characterize its physical properties, explore its reactivity in greater detail, and elucidate the specific mechanisms of its biological activity.

References

An In-depth Technical Guide to 2-Iodopyridin-3-ol (CAS: 40263-57-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Iodopyridin-3-ol, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document consolidates essential physicochemical properties, spectroscopic data, a detailed synthetic protocol, and its reactivity profile, with a focus on palladium-catalyzed cross-coupling reactions.

Core Chemical and Physical Data

This compound is a white to tan crystalline solid.[1][2] Its structure, featuring a pyridine ring substituted with both a hydroxyl group and an iodine atom, makes it a versatile intermediate for introducing the 3-hydroxypyridine motif into more complex molecules.[2] The compound is slightly soluble in water and is noted to be light-sensitive, requiring storage in a dark, dry place at room temperature.[1]

PropertyValueReference(s)
CAS Number 40263-57-8[3][4][5][6][7]
Molecular Formula C₅H₄INO[3][4][5][6][7]
Molecular Weight 220.99 g/mol [3][4][5]
IUPAC Name This compound[5][8]
Synonyms 2-Iodo-3-hydroxypyridine, 3-Hydroxy-2-iodopyridine[1][5][6][7]
Appearance White to tan crystalline powder[1][2]
Melting Point 189-190 °C, 191.4-193.2 °C, 193-195 °C[1][8][9][10]
Boiling Point (Predicted) 296.6 ± 20.0 °C[1]
pKa (Predicted) 4.74 ± 0.10[1]
Solubility Slightly soluble in water[1]

Spectroscopic Profile

The structural features of this compound have been well-characterized by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the pyridine ring.

¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentReference(s)
10.88s-OH[1]
7.87ddJ₁ = 4.4, J₂ = 1.6H-6[1]
7.24ddJ₁ = 8.0, J₂ = 4.4H-5[1]
7.18ddJ₁ = 8.0, J₂ = 1.6H-4[1]

¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentReference(s)
154.0C-3[1]
141.8C-6[1]
124.3C-5[1]
121.3C-4[1]
110.9C-2[1]
Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorptions for the hydroxyl group and the aromatic pyridine ring.

Key IR Absorptions (KBr, cm⁻¹)

Wavenumber (cm⁻¹)Functional GroupReference(s)
2851, 2722, 2573O-H stretch (broad)[1]
1560C=C stretch (aromatic)[1]
1455C=C stretch (aromatic)[1]
1301C-O stretch/O-H bend[1]
1189, 1121C-H in-plane bending[1]
794, 668C-H out-of-plane bending[1]
Mass Spectrometry

The mass spectrum of this compound is available through the NIST WebBook, confirming its molecular weight.[3]

High-Resolution Mass Spectrometry (HRMS)

IonCalculated m/zMeasured m/zReference(s)
[M+H]⁺221.9410221.9416[1]

Synthesis of this compound

A reliable and high-yielding synthesis of this compound involves the direct iodination of 3-hydroxypyridine.[1]

Experimental Protocol: Iodination of 3-Hydroxypyridine

Reagents and Materials:

  • 3-Hydroxypyridine

  • Iodine (I₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1 M Hydrochloric Acid (HCl)

  • Water

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-hydroxypyridine (5.0 g, 52.57 mmol) in water (400 mL), sequentially add sodium carbonate (11.6 g, 109.72 mmol) and iodine (13.3 g, 52.57 mmol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • After the reaction is complete, adjust the pH of the solution to 4 with 1 M hydrochloric acid.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold water and dry to afford 2-iodo-3-hydroxypyridine as a white powder.

Yield: 10.7 g (92%)[1]

Synthesis_of_2_Iodopyridin_3_ol 3-Hydroxypyridine 3-Hydroxypyridine reagents I₂, Na₂CO₃ H₂O, RT, 2h 3-Hydroxypyridine->reagents This compound This compound reagents->this compound

Synthesis of this compound.

Reactivity and Applications in Drug Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals. The presence of the iodine atom at the 2-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is a reactive site for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations are fundamental in modern organic synthesis for constructing biaryl, aryl-alkyne, and arylamine moieties, respectively, which are common scaffolds in bioactive molecules.

Cross_Coupling_Reactions start This compound suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) start->sonogashira buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base) start->buchwald product1 2-Aryl-3-hydroxypyridine suzuki->product1 product2 2-(Alkynyl)-3-hydroxypyridine sonogashira->product2 product3 2-(Amino)-3-hydroxypyridine buchwald->product3

Key Cross-Coupling Reactions of this compound.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura reaction with iodopyridines and can be adapted for this compound.[11]

Reagents and Materials:

  • This compound (1 mmol)

  • Arylboronic acid (1.25 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • 0.5 M Sodium Carbonate solution (2 mL)

  • Propylene carbonate (5 mL)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Add propylene carbonate and the sodium carbonate solution.

  • Heat the reaction mixture at 130 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Generalized Experimental Protocol for Sonogashira Coupling

The following is a general procedure for the Sonogashira coupling of iodoarenes, which can be optimized for this compound.[12][13]

Reagents and Materials:

  • This compound (0.5 mmol)

  • Terminal alkyne (e.g., phenylacetylene, 0.75 mmol)

  • PdCl₂(PPh₃)₂ (0.005 equiv)

  • An appropriate solvent (e.g., an ionic liquid or DMF)

  • Inert atmosphere

Procedure:

  • Combine this compound, the terminal alkyne, and the palladium catalyst in a reaction vessel.

  • Add the solvent and stir the mixture at a suitable temperature (e.g., 55 °C) for several hours.

  • Upon completion, cool the mixture and partition between water and a nonpolar organic solvent (e.g., pentane).

  • Separate the organic layer, wash with brine, and dry over a drying agent (e.g., MgSO₄).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Generalized Experimental Protocol for Buchwald-Hartwig Amination

This protocol outlines the general steps for the Buchwald-Hartwig amination, which is a powerful method for C-N bond formation.[14][15][16][17][18]

Reagents and Materials:

  • This compound (1.0 mmol)

  • Amine (e.g., aniline, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Inert atmosphere

Procedure:

  • To an oven-dried reaction vessel, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

  • Add the solvent, followed by this compound and the amine.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete.

  • Cool the reaction to room temperature, dilute with a suitable solvent, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Combine Reactants Combine this compound, Coupling Partner, Catalyst, Base Add Solvent Add Anhydrous, Deoxygenated Solvent Combine Reactants->Add Solvent Heat & Stir Heat and Stir (Monitor by TLC/LC-MS) Add Solvent->Heat & Stir Inert Atmosphere Establish Inert Atmosphere (Ar/N₂) Inert Atmosphere->Combine Reactants Quench & Extract Aqueous Workup & Extraction Heat & Stir->Quench & Extract Dry & Concentrate Dry Organic Layer & Concentrate Quench & Extract->Dry & Concentrate Purify Column Chromatography Dry & Concentrate->Purify Final Product Final Product Purify->Final Product

Generalized Workflow for Cross-Coupling Reactions.

Conclusion

This compound (CAS 40263-57-8) is a well-characterized and synthetically accessible building block of significant interest to the pharmaceutical and materials science sectors. Its utility is primarily derived from the strategic placement of the iodine and hydroxyl functionalities, which allow for a wide range of chemical modifications. The detailed physicochemical and spectroscopic data, along with the provided synthetic and reactivity protocols, should serve as a valuable resource for researchers looking to incorporate this versatile intermediate into their synthetic programs.

References

Synthesis of 2-Iodopyridin-3-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary synthetic routes to 2-Iodopyridin-3-ol, a valuable heterocyclic building block in medicinal chemistry and materials science. The document outlines two main strategies: direct iodination of 3-hydroxypyridine and the Sandmeyer reaction starting from 2-aminopyridin-3-ol. Each method is presented with detailed experimental protocols, quantitative data, and visual aids to facilitate understanding and replication in a laboratory setting.

Introduction

This compound, also known as 2-iodo-3-hydroxypyridine, is a key intermediate in the synthesis of a variety of complex molecules. Its structure, featuring both a nucleophilic hydroxyl group and a synthetically versatile carbon-iodine bond, allows for diverse functionalization, making it a sought-after precursor in the development of novel pharmaceuticals and functional materials. This guide aims to provide a comprehensive resource for the efficient and reliable synthesis of this important compound.

Synthetic Pathways

Two principal synthetic strategies for the preparation of this compound are discussed:

  • Direct Iodination of 3-Hydroxypyridine: This is a straightforward approach involving the direct electrophilic iodination of the readily available starting material, 3-hydroxypyridine.

  • Sandmeyer Reaction of 2-Aminopyridin-3-ol: This method involves the diazotization of 2-aminopyridin-3-ol followed by the introduction of iodine, offering an alternative route to the target molecule.

The following sections provide detailed experimental procedures and comparative data for these methods.

Method 1: Direct Iodination of 3-Hydroxypyridine

This one-pot method, adapted from the work of Maloney et al., offers a high-yielding and procedurally simple route to this compound.

Signaling Pathway Diagram

G 3-Hydroxypyridine 3-Hydroxypyridine Intermediate Protonated Hydroxypyridine-Iodonium Complex 3-Hydroxypyridine->Intermediate Protonation & Electrophilic Attack NIS N-Iodosuccinimide (NIS) NIS->Intermediate TfOH Trifluoromethanesulfonic Acid (TfOH) TfOH->3-Hydroxypyridine Activates Product This compound Intermediate->Product Rearomatization

Caption: Direct iodination of 3-hydroxypyridine.

Experimental Protocol

A detailed, step-by-step procedure for the direct iodination of 3-hydroxypyridine is as follows:

  • Reaction Setup: To a solution of 3-hydroxypyridine (1.0 eq) in a suitable solvent such as acetonitrile, add N-Iodosuccinimide (NIS) (1.1 eq).

  • Acid Addition: Cool the mixture in an ice bath and slowly add trifluoromethanesulfonic acid (TfOH) (1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data
ParameterValueReference
Starting Material3-HydroxypyridineMaloney et al.
ReagentsN-Iodosuccinimide (NIS), Trifluoromethanesulfonic Acid (TfOH)Maloney et al.
SolventAcetonitrileMaloney et al.
Reaction Time2-4 hoursMaloney et al.
Temperature0 °C to Room TemperatureMaloney et al.
Yield>90%Maloney et al.

Method 2: Sandmeyer Reaction of 2-Aminopyridin-3-ol

This alternative route involves the synthesis of the precursor 2-aminopyridin-3-ol, followed by a Sandmeyer reaction to introduce the iodine atom.

Synthesis of 2-Aminopyridin-3-ol

A potential route to the required starting material, 2-aminopyridin-3-ol, involves the catalytic reduction of 2-amino-3-nitropyridine.

G Start 2-Amino-3-nitropyridine Step1 Dissolve in Ethanol Start->Step1 Step2 Add Pd/C Catalyst Step1->Step2 Step3 Hydrogenation (H2 balloon) Step2->Step3 Step4 Filter through Celite Step3->Step4 Step5 Concentrate in vacuo Step4->Step5 End 2-Aminopyridin-3-ol Step5->End

Caption: Synthesis of 2-aminopyridin-3-ol.

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-nitropyridine (1.0 eq) in ethanol.

  • Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 10 mol%) to the solution.

  • Hydrogenation: Fit the flask with a balloon of hydrogen gas and stir the mixture vigorously at room temperature for 12-24 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Wash the Celite pad with ethanol and concentrate the filtrate under reduced pressure to yield 2-aminopyridin-3-ol.

Sandmeyer Reaction

G Start 2-Aminopyridin-3-ol Step1 Diazotization (NaNO2, H2SO4, 0 °C) Start->Step1 Intermediate Pyridinediazonium Salt Step1->Intermediate Step2 Iodination (KI) Intermediate->Step2 Product This compound Step2->Product

Caption: Sandmeyer reaction for this compound.

  • Diazotization: Dissolve 2-aminopyridin-3-ol (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0 °C. To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes.

  • Iodination: In a separate flask, dissolve potassium iodide (1.5 eq) in water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

  • Work-up: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data
ParameterValueReference
Starting Material2-Aminopyridin-3-olGeneral Procedure
ReagentsNaNO₂, H₂SO₄, KIGeneral Procedure
SolventWaterGeneral Procedure
Reaction Time~2 hoursGeneral Procedure
Temperature0 °C to 60 °CGeneral Procedure
Yield60-70% (typical for Sandmeyer)Estimated

Conclusion

This guide has detailed two robust methods for the synthesis of this compound. The direct iodination of 3-hydroxypyridine is a highly efficient, one-pot procedure that offers excellent yields. The Sandmeyer reaction of 2-aminopyridin-3-ol provides a viable alternative, particularly when the starting amine is readily accessible. The choice of method will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project. The provided protocols and data are intended to serve as a practical resource for chemists in the synthesis of this valuable intermediate.

An In-depth Technical Guide to the Molecular Structure of 2-Iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodopyridin-3-ol, a halogenated pyridine derivative, is a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and spectral characteristics. Detailed experimental protocols for its synthesis and characterization are presented, alongside visualizations of its structure and relevant workflows. While recognized for its potential antimicrobial and antifungal properties, this document also outlines standardized methodologies for the quantitative assessment of its biological activity, providing a framework for further investigation into its therapeutic potential.

Molecular Structure and Physicochemical Properties

This compound, also known as 2-iodo-3-hydroxypyridine, possesses a pyridine ring substituted with an iodine atom at the 2-position and a hydroxyl group at the 3-position.[1] The presence of these functional groups imparts unique chemical and physical properties to the molecule.[1]

Chemical Identifiers
IdentifierValueReference
IUPAC Name This compound[2]
CAS Number 40263-57-8[2][3]
PubChem CID 97179[4]
Molecular Formula C5H4INO[1][2]
Molecular Weight 221.00 g/mol [3]
InChI InChI=1S/C5H4INO/c6-5-4(8)2-1-3-7-5/h1-3,8H[2][5]
InChIKey HJBGMPCMSWJZNH-UHFFFAOYSA-N[2][5]
SMILES C1(I)=NC=CC=C1O[5]
Synonyms 2-iodo-3-hydroxypyridine, 3-Hydroxy-2-iodopyridine, 2-Iodo-3-pyridinol[1][3]
Physicochemical Data
PropertyValueReference
Melting Point 189-190 °C[5]
Appearance White powder[5]
Storage Sealed in dry, Room Temperature[3]

Synthesis and Characterization

This compound can be synthesized via the direct iodination of 3-hydroxypyridine.[1][5]

Synthesis Workflow

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification 3-hydroxypyridine 3-Hydroxypyridine Reaction_Mixture Stir at Room Temperature for 2 hours 3-hydroxypyridine->Reaction_Mixture Iodine Iodine (I2) Iodine->Reaction_Mixture Sodium_Carbonate Sodium Carbonate (Na2CO3) Sodium_Carbonate->Reaction_Mixture Water Water (Solvent) Water->Reaction_Mixture Acidification Adjust pH to 4 with 1M HCl Reaction_Mixture->Acidification Filtration Collect Precipitate by Filtration Acidification->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry to Yield Product Washing->Drying Product This compound Drying->Product

Synthesis Workflow
Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure found for the synthesis of 2-iodo-3-hydroxypyridine.[5]

Materials:

  • 3-hydroxypyridine (5.0 g, 52.57 mmol)

  • Sodium carbonate (Na2CO3, 11.6 g, 109.72 mmol)

  • Iodine (I2, 13.3 g, 52.57 mmol)

  • Deionized water (400 mL)

  • 1 M Hydrochloric acid (HCl) solution

Procedure:

  • To a solution of 3-hydroxypyridine in 400 mL of water, sequentially add sodium carbonate and iodine.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Upon completion of the reaction, adjust the pH of the mixture to 4 with a 1 M hydrochloric acid solution.

  • Collect the resulting precipitate by filtration.

  • Wash the collected solid with cold water.

  • Dry the product to obtain 2-iodo-3-hydroxypyridine as a white powder.

Yield: 10.7 g (92%)[5]

Spectral Data
NucleusSolventChemical Shift (δ ppm) and MultiplicityReference
¹H NMR DMSO-d610.88 (s, 1H, OH), 7.87 (dd, J1 = 1.6 Hz, J2 = 4.4 Hz, 1H, H-6), 7.24 (dd, J1 = 4.4 Hz, J2 = 8.0 Hz, 1H, H-5), 7.18 (dd, J1 = 1.6 Hz, J2 = 8.0 Hz, 1H, H-4)[5]
¹³C NMR DMSO-d6154.0, 141.8, 124.3, 121.3, 110.9[5]

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)AssignmentReference
2851, 2722, 2573O-H stretch (broad, characteristic of hydrogen bonding)[5]
1560C=C/C=N stretching[5]
1455Aromatic ring stretching[5]
1301In-plane O-H bend[5]
1189C-O stretching[5]
794, 668C-H out-of-plane bending[5]

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.

TechniqueIonization ModeCalculated m/z [M+H]⁺Measured m/z [M+H]⁺Reference
HRMS ESI+221.9410221.9416[5]

Biological Activity

Research has indicated that this compound exhibits antimicrobial and antifungal properties, making it a compound of interest for the development of new therapeutic agents.[1]

General Workflow for Biological Screening

The following diagram illustrates a general workflow for the initial biological screening of a novel compound like this compound.

G General Workflow for Biological Screening Compound This compound Primary_Screening Primary Screening (e.g., Antimicrobial/Antifungal Assay) Compound->Primary_Screening Dose_Response Dose-Response and Potency (e.g., MIC/IC50 Determination) Primary_Screening->Dose_Response Selectivity Selectivity and Specificity Assays Dose_Response->Selectivity Toxicity In vitro Cytotoxicity Assays Selectivity->Toxicity Mechanism Mechanism of Action Studies Toxicity->Mechanism Lead Lead Compound Identification Mechanism->Lead

Biological Screening Workflow
Experimental Protocols for Antimicrobial and Antifungal Activity

The broth microdilution method is a standard technique for determining the MIC of a compound.

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains of interest

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Solvent for the test compound (e.g., DMSO), ensuring the final concentration does not affect microbial growth.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the growth medium to achieve a range of concentrations.

  • Prepare an inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the standardized inoculum to each well containing the diluted compound.

  • Include positive controls (microorganism in medium without the compound) and negative controls (medium only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound is a well-characterized heterocyclic compound with accessible synthetic routes. Its physicochemical and spectral properties are thoroughly documented, providing a solid foundation for its use in further research and development. The established antimicrobial and antifungal potential warrants more detailed investigation, for which standardized protocols have been provided. This guide serves as a comprehensive resource for scientists exploring the applications of this compound in drug discovery and materials science.

References

Spectroscopic Profile of 2-Iodopyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Iodopyridin-3-ol (CAS: 40263-57-8), a crucial heterocyclic building block in pharmaceutical and chemical research. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers researchers and drug development professionals a foundational dataset for the identification, characterization, and quality control of this compound.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Other Names: 2-Iodo-3-hydroxypyridine, 3-Pyridinol, 2-iodo-

  • Molecular Formula: C₅H₄INO

  • Molecular Weight: 220.996 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The following tables summarize the ¹H NMR spectral data for this compound.

¹H NMR Spectroscopic Data

Solvent: DMSO-d₆

Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
OH~10.8Broad Singlet-
H-67.840 - 7.85Doublet of DoubletsJ(H6,H5)=3.9, J(H6,H4)=2.3
H-47.209 - 7.20Doublet of Doublets-
H-57.150 - 7.17Doublet of Doublets-

Data sourced from ChemicalBook.[2]

¹³C NMR Spectroscopic Data

Publicly available, experimentally determined ¹³C NMR data for this compound could not be located in the searched databases.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The major absorption bands for this compound are presented below.

IR Spectral Data
Wavenumber (cm⁻¹) Assignment
3400-3200O-H stretch (broad, indicative of hydrogen bonding)
~3100-3000C-H stretch (aromatic)
~1600-1450C=C and C=N stretching vibrations (aromatic ring)
~1200C-O stretch
~800-700C-H out-of-plane bending

Characteristic absorption ranges for the functional groups present. Specific peak values can be observed in the gas-phase IR spectrum available from the NIST WebBook.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The electron ionization mass spectrum of this compound is summarized below.

Mass Spectral Data
m/z Relative Intensity (%) Assignment
221100[M]⁺ (Molecular Ion)
94~80[M-I]⁺
66~40Fragmentation product

Data interpretation based on the mass spectrum from the NIST WebBook.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer, such as a Bruker Avance series (e.g., 400 or 500 MHz). A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum.

IR Spectroscopy

Infrared spectra can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. For solid samples, the KBr pellet method is common. A small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded over the range of 4000-400 cm⁻¹. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for volatile and thermally stable compounds. The sample is introduced into the high-vacuum source of the mass spectrometer, where it is bombarded with a beam of electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation & Data Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

References

physical and chemical properties of 3-Hydroxy-2-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Hydroxy-2-iodopyridine. The information is curated for professionals in research and development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of key processes.

Core Physical and Chemical Properties

3-Hydroxy-2-iodopyridine is a halogenated pyridine derivative. Its chemical structure consists of a pyridine ring substituted with a hydroxyl group at the 3-position and an iodine atom at the 2-position. This compound serves as a valuable building block in organic synthesis.

Physical Properties

The physical characteristics of 3-Hydroxy-2-iodopyridine are summarized in the table below. The compound is typically a solid at room temperature, with a color ranging from white to pale yellow or tan.[1][2] It has limited solubility in water but is soluble in methanol.[2][3]

PropertyValue
Molecular Formula C5H4INO[1][2][4]
Molecular Weight 221.00 g/mol [1][4]
CAS Number 40263-57-8[1][2][4]
Appearance White to light yellow/tan crystalline powder[1][2][5]
Melting Point 189 °C (decomposes)[1][3][6]
193-195 °C[2][4]
Boiling Point 296.6 ± 20.0 °C (Predicted)[2]
Density 2.142 ± 0.06 g/cm³ (Predicted)[2]
Flash Point 133.181 °C[2]
Vapor Pressure 0.001 mmHg at 25 °C[2]
Refractive Index 1.683[2]
Solubility Slightly soluble in water[2]
Soluble in Methanol[3]
Chemical and Spectroscopic Properties

The chemical properties are defined by the reactivity of the pyridine ring, the hydroxyl group, and the carbon-iodine bond. The compound is noted to be sensitive to air and light.[1][2][5] It is incompatible with strong oxidizing agents.[5]

Spectroscopic data is crucial for the identification and characterization of 3-Hydroxy-2-iodopyridine. The predicted pKa value is 4.74 ± 0.10.[2]

ParameterValue
pKa 4.74 ± 0.10 (Predicted)[2]
¹H NMR (in DMSO-d₆) δ 10.8 ppm (s, 1H, OH)
δ 7.84-7.85 ppm (m, 1H)
δ 7.15-7.21 ppm (m, 2H)[7]

Experimental Protocols

Synthesis of 3-Hydroxy-2-iodopyridine

A common method for the synthesis of 3-Hydroxy-2-iodopyridine involves the reaction of 2-Bromo-3-hydroxypyridine with sodium iodide.[2]

Materials:

  • 2-Bromo-3-hydroxypyridine

  • Sodium iodide

  • Appropriate solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-3-hydroxypyridine in the chosen solvent.

  • Add an excess of sodium iodide to the solution.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 3-Hydroxy-2-iodopyridine.

G Synthesis Workflow A 2-Bromo-3-hydroxypyridine + Sodium Iodide + Solvent (e.g., DMF) B Heating under Reflux A->B C Reaction Monitoring (TLC) B->C D Cooling and Solvent Removal C->D E Purification (Recrystallization/Chromatography) D->E F 3-Hydroxy-2-iodopyridine E->F

Caption: Synthesis of 3-Hydroxy-2-iodopyridine.

Spectroscopic Analysis

Standard spectroscopic techniques are employed for the structural confirmation of 3-Hydroxy-2-iodopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.[8]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or a mull.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.[8] Characteristic absorption bands are expected for the O-H, C=C, C=N, and C-I bonds.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.

  • Ionization: Use a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[8]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).[8]

G Characterization Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 3-Hydroxy-2-iodopyridine NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Spectroscopic characterization workflow.

Reactivity and Safety

Stability and Reactivity: 3-Hydroxy-2-iodopyridine is sensitive to light and air.[5] It should be stored in a dark, dry place, preferably under an inert atmosphere.[2] The compound is incompatible with strong oxidizing agents.[5] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen iodide.[5]

Safety Information: The compound is classified as an irritant.[2] It can cause skin, eye, and respiratory system irritation.[2][5] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[2]

This guide provides a foundational understanding of 3-Hydroxy-2-iodopyridine. For further in-depth research, consulting the cited literature is recommended.

References

starting materials for 2-Iodopyridin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-iodopyridin-3-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details the key starting materials, reaction protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its structure, featuring both a hydroxyl and an iodo group on a pyridine ring, allows for diverse functionalization through reactions such as nucleophilic substitution, cross-coupling, and diazotization. This guide focuses on the most direct and commonly employed synthetic strategies.

Synthetic Pathways

The synthesis of this compound can be approached from several starting materials. The most direct route involves the regioselective iodination of 3-hydroxypyridine. An alternative, multi-step approach utilizes 2-aminopyridine derivatives as precursors.

Pathway 1: Direct Iodination of 3-Hydroxypyridine

This is the most straightforward and high-yielding method for the preparation of this compound. It involves the direct electrophilic iodination of the 3-hydroxypyridine ring. The hydroxyl group at the 3-position activates the pyridine ring, directing the iodination to the adjacent C2 position.

G cluster_main Direct Iodination of 3-Hydroxypyridine 3-Hydroxypyridine 3-Hydroxypyridine Reagents Iodine (I2) Sodium Carbonate (Na2CO3) Water (H2O) Reaction Stir at RT 3-Hydroxypyridine->Reaction Add Reagents->Reaction Add Workup Acidification (HCl) Filtration Washing Drying Reaction->Workup After 2h This compound This compound Workup->this compound Yields

Caption: Synthetic workflow for this compound from 3-hydroxypyridine.

A general procedure for the synthesis of this compound from 3-hydroxypyridine is as follows[1]:

  • To a solution of 3-hydroxypyridine (5.0 g, 52.57 mmol) in water (400 mL), add sodium carbonate (11.6 g, 109.72 mmol) followed by iodine (13.3 g, 52.57 mmol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • After the reaction is complete, adjust the pH of the mixture to 4 using a 1 M hydrochloric acid (HCl) solution.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold water and dry to obtain this compound.

Starting MaterialReagentsSolventReaction TimeYieldReference
3-HydroxypyridineIodine, Sodium CarbonateWater2 hours92%[1]
Pathway 2: From 2-Aminopyridine Derivatives

An alternative, though more complex, route to iodinated pyridinols involves starting from 2-aminopyridine derivatives. This pathway typically involves diazotization of the amino group followed by a Sandmeyer-type reaction or other substitution methods. While not a direct synthesis for this compound, the principles are demonstrated in the synthesis of related compounds like 5-bromo-3-iodo-pyridin-2-ol from 2-amino-5-bromopyridine. This suggests that 2-amino-3-hydroxypyridine could be a potential starting material.

G cluster_main Hypothetical Pathway from 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine Diazotization Diazotization (e.g., NaNO2, H2SO4) 2-Amino-3-hydroxypyridine->Diazotization Intermediate Diazonium Salt Intermediate Diazotization->Intermediate Iodination Iodination (e.g., KI) Intermediate->Iodination This compound This compound Iodination->this compound

Caption: Hypothetical synthetic pathway to this compound.

This pathway is presented as a logical synthetic possibility based on known pyridine chemistry, although a specific high-yielding protocol for this exact transformation was not found in the initial literature search. The synthesis of the related compound, 5-bromo-3-iodo-pyridin-2-ol, proceeds via the diazotization of 2-amino-5-bromo-3-iodopyridine[2].

Data Summary

The following table summarizes the key quantitative data for the direct iodination of 3-hydroxypyridine.

ParameterValue
Starting Material3-Hydroxypyridine
Molar Mass of Starting Material95.09 g/mol
ProductThis compound
Molar Mass of Product221.00 g/mol
Reported Yield92%[1]
Melting Point of Product189-190 °C[1]

Conclusion

The direct iodination of 3-hydroxypyridine stands out as the most efficient and high-yielding method for the synthesis of this compound. The procedure is straightforward, utilizing readily available and inexpensive reagents, making it highly suitable for laboratory and potential scale-up applications. While alternative routes from amino-pyridines are chemically feasible, they involve multiple steps and may result in lower overall yields. For researchers and professionals in drug development, the direct iodination pathway offers a reliable and robust method for accessing this important synthetic intermediate.

References

2-Iodopyridin-3-ol: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of 2-Iodopyridin-3-ol is crucial for its application in synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of this compound.

Core Physicochemical Properties

This compound, with the chemical formula C₅H₄INO, is a heterocyclic compound featuring a pyridine ring substituted with both an iodine atom and a hydroxyl group.[1][2] These functional groups are the primary determinants of its solubility and stability characteristics. The presence of the hydroxyl group allows for hydrogen bonding, which influences its solubility in protic solvents, while the carbon-iodine bond can be susceptible to degradation under certain conditions.

PropertyValueSource
Molecular FormulaC₅H₄INO[1][2]
Molecular Weight221.00 g/mol [1][2]
AppearanceTypically a solid[3]
StorageSealed in dry, Room Temperature[2]

Solubility Profile

The solubility of hydroxypyridines is significantly influenced by the position of the hydroxyl group. For instance, 2-hydroxypyridine exhibits high water solubility (450 g/L at 20°C), a characteristic attributed to its ability to form strong hydrogen bonds with water.[4] In contrast, 3-hydroxypyridine is considerably less soluble in water.[5] This difference is due to the greater energy released upon dissolution and hydrogen bond formation for the 2-hydroxy isomer compared to the 3-hydroxy isomer, which has a higher crystal lattice energy.[5]

Given that this compound is a derivative of 3-hydroxypyridine, it is predicted to have limited solubility in water. The presence of the large, hydrophobic iodine atom at the 2-position would likely further decrease its aqueous solubility.

In organic solvents, the polarity of the solvent will play a key role. It is expected to be soluble in polar organic solvents such as ethanol, methanol, and acetone, which can engage in hydrogen bonding with the hydroxyl group.[3] Its solubility in non-polar solvents like hexane is expected to be low.

Table of Predicted Solubility:

SolventPredicted SolubilityRationale
WaterLowBased on the low solubility of 3-hydroxypyridine and the presence of a hydrophobic iodine atom.[5]
EthanolSolublePolar protic solvent capable of hydrogen bonding.[3]
MethanolSolublePolar protic solvent capable of hydrogen bonding.[3]
AcetoneSolublePolar aprotic solvent.[3]
DichloromethaneModerately SolubleModerately polar solvent.
HexaneInsolubleNon-polar solvent.

Stability Considerations

The stability of this compound is influenced by several factors, including temperature, light, pH, and the presence of oxidizing or reducing agents. While specific stability studies on this compound are not published, an understanding of the chemistry of iodinated pyridines and hydroxypyridines provides insight into potential degradation pathways.

The carbon-iodine bond is the most likely site of degradation. It can undergo homolytic cleavage when exposed to UV light or high temperatures, leading to the formation of radical species. In the presence of reducing agents, reductive deiodination can occur. Conversely, oxidizing conditions could potentially lead to the formation of hypervalent iodine species or oxidation of the pyridine ring.

The pyridine ring itself is generally stable, but the presence of the hydroxyl group can make it more susceptible to electrophilic attack. Pyridine-iodine complexes are known to be stable in some organic solvents but can be influenced by the polarity of the medium.[6]

Key Factors Influencing Stability:

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Photodegradation, particularly involving the C-I bond, is a possibility.

  • pH: The compound's stability may vary in acidic or basic conditions due to potential protonation or deprotonation of the pyridine nitrogen and hydroxyl group.

  • Oxidizing/Reducing Agents: The iodo-substituent is susceptible to both oxidation and reduction.

Experimental Protocols

For researchers needing to determine the precise solubility and stability of this compound, the following established methodologies are recommended.

Solubility Determination: Shake-Flask Method

A common and reliable method for determining the solubility of a compound is the shake-flask method.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Centrifuge or filter the solution to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Stability Testing: Accelerated Stability Studies

Accelerated stability studies are used to predict the shelf-life of a substance by exposing it to elevated stress conditions.[7][8][9]

Protocol:

  • Sample Preparation: Prepare multiple samples of this compound, both as a solid and in relevant solutions.

  • Storage Conditions: Store the samples in controlled environment chambers at elevated temperatures and humidity levels (e.g., 40°C/75% RH, 50°C/75% RH) as per ICH guidelines.[10] Include control samples stored at recommended long-term storage conditions (e.g., 25°C/60% RH or 5°C).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months).[10]

  • Analysis: Analyze the samples for purity and the presence of degradation products using a stability-indicating analytical method, typically HPLC.

  • Data Evaluation: Plot the concentration of this compound and its degradation products over time. Use this data to determine the degradation kinetics and extrapolate to predict the shelf-life under normal storage conditions.[7]

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Agitate at constant temperature (24-48 hours) A->B Achieve Equilibrium C Centrifuge or filter to remove undissolved solid B->C Separate Phases D Quantify concentration in supernatant via HPLC C->D Analyze Solution E Determine Solubility (e.g., mg/mL) D->E Calculate

Caption: Workflow for Shake-Flask Solubility Determination

Factors Influencing the Stability of this compound

G Factors Influencing this compound Stability cluster_compound This compound cluster_factors Stress Factors cluster_degradation Potential Degradation Pathways Compound This compound Deiodination Deiodination Compound->Deiodination RingOpening Pyridine Ring Degradation Compound->RingOpening Oxidation Oxidation Compound->Oxidation Temp Temperature Temp->Compound Light Light (UV) Light->Compound pH pH (Acid/Base) pH->Compound Redox Oxidizing/ Reducing Agents Redox->Compound

Caption: Factors Influencing this compound Stability

References

theoretical studies of 2-Iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Starting Data Collection

I've started gathering theoretical studies and computational data on 2-Iodopyridin-3-ol. This involves a comprehensive search focusing on molecular modeling and associated research. Next, the focus will be specific quantitative data within the studies.

Deepening Data Retrieval

I'm now diving deeper into computational studies of this compound. I'm focusing on extracting precise quantitative data—bond lengths, energies, vibrational frequencies—and the computational methodologies employed. I'm also actively searching for theoretical investigations of its involvement in signaling pathways and reaction mechanisms. This will then be structured and visualized.

Beginning Research Efforts

Outlining Hypothetical Analysis

I've decided to broaden my approach, as direct studies on this compound are scarce. I now aim to outline a hypothetical theoretical study. This involves drawing on methodologies from studies of similar compounds, like iodinated pyridine derivatives. I can leverage insights from vibrational analysis of 2-iodopyridine to guide the computational methods I'd describe. The existing literature will help with defining the expected data and analyses.

Gathering Related Data

I'm now diving deeper into the available literature. The study on 2-iodopyridine's vibrational assignments is proving invaluable, informing the computational methods and basis sets I should detail. PubChem offered basic info, but not the depth needed, so I'm leveraging other pyridine derivative studies for data and analysis structure. I'm focusing on synthesizing a methodological guide, since direct studies are nonexistent, and outlining the computational procedure is next.

An In-depth Technical Guide to 2-Iodopyridin-3-ol: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodopyridin-3-ol, a halogenated aromatic heterocyclic compound, serves as a versatile intermediate in the realms of organic synthesis, medicinal chemistry, and materials science. Its unique molecular architecture, featuring both an iodine substituent and a hydroxyl group on a pyridine ring, imparts valuable reactivity and potential for biological activity. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of this compound, tailored for professionals in research and development. The presence of the iodine atom allows for various cross-coupling reactions, making it a key building block for more complex molecules, while the hydroxyl group can be derivatized to further modify its properties.[1][2]

History and Discovery

While the precise first synthesis is not definitively documented in a single seminal publication, evidence suggests that this compound (CAS No: 40263-57-8) was first prepared in the early 2000s.[1] Its emergence is linked to the broader research efforts of that period, which were focused on the development of novel halogenated heterocyclic intermediates for applications in the pharmaceutical and agrochemical industries. The primary synthetic strategy has centered on the direct iodination of 3-hydroxypyridine.[1]

Physicochemical Properties

This compound is a white to tan solid, typically appearing as a crystalline powder.[1][3] It is sparingly soluble in water and is noted to be light-sensitive, requiring storage in a dark, dry environment at room temperature.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 40263-57-8[1][2][3][4][5]
Molecular Formula C₅H₄INO[2][3][4][5]
Molecular Weight 221.00 g/mol [4]
Appearance White to tan solid, powder, crystals[1][3]
Melting Point 189-190 °C[3]
Solubility Sparingly soluble in water[1]
Storage Sealed in dry, Room Temperature, Keep in dark place[1][4]

Synthesis

The most common and efficient method for the synthesis of this compound is the direct electrophilic iodination of 3-hydroxypyridine. This reaction is typically carried out in an aqueous medium using elemental iodine in the presence of a base, such as sodium carbonate. The base is crucial for the deprotonation of the hydroxyl group, which activates the pyridine ring towards electrophilic attack by iodine. The reaction proceeds with high regioselectivity, affording the desired 2-iodo isomer in excellent yield.

A logical workflow for the synthesis of this compound is depicted below:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product 3-hydroxypyridine 3-hydroxypyridine Stirring_RT Stirring at Room Temperature 3-hydroxypyridine->Stirring_RT Iodine Iodine Iodine->Stirring_RT Sodium_Carbonate Sodium_Carbonate Sodium_Carbonate->Stirring_RT Water Water Water->Stirring_RT Acidification Acidification (HCl) Stirring_RT->Acidification Reaction Mixture Filtration Filtration Acidification->Filtration Precipitate Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying This compound This compound Drying->this compound

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of this compound from 3-Hydroxypyridine [3]

  • Materials:

    • 3-Hydroxypyridine (5.0 g, 52.57 mmol)

    • Sodium carbonate (Na₂CO₃, 11.6 g, 109.72 mmol)

    • Iodine (I₂, 13.3 g, 52.57 mmol)

    • Deionized water (400 mL)

    • 1 M Hydrochloric acid (HCl) solution

  • Procedure:

    • To a solution of 3-hydroxypyridine (5.0 g, 52.57 mmol) in water (400 mL), add sodium carbonate (11.6 g, 109.72 mmol) followed by iodine (13.3 g, 52.57 mmol) sequentially.

    • Stir the reaction mixture at room temperature for 2 hours.

    • After the reaction is complete, adjust the pH of the solution to 4 with 1 M hydrochloric acid (HCl) solution.

    • Collect the resulting precipitate by filtration.

    • Wash the precipitate with cold water.

    • Dry the solid to obtain 2-iodo-3-hydroxypyridine as a white powder.

  • Yield: 10.7 g (92%)

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound [3]

Technique Data
¹H NMR (400 MHz, DMSO-d₆)δ 10.88 (s, 1H, OH), 7.87 (dd, 1H, J₁ = 1.6 Hz, J₂ = 4.4 Hz, H-6), 7.24 (dd, 1H, J₁ = 4.4 Hz, J₂ = 8.0 Hz, H-5), 7.18 (dd, 1H, J₁ = 1.6 Hz, J₂ = 8.0 Hz, H-4)
¹³C NMR (100 MHz, DMSO-d₆)δ 154.0, 141.8, 124.3, 121.3, 110.9
IR (KBr, cm⁻¹)2851, 2722, 2573, 2345, 1560, 1455, 1301, 1189, 1121, 794, 668
HRMS Calculated for C₅H₄INO [M+H]⁺: 221.9410, Found: 221.9416

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules. Its utility is primarily seen in the following areas:

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals. The pyridine scaffold is a common motif in many biologically active compounds, and the iodo and hydroxyl groups provide handles for further chemical modifications.[1][2][6]

  • Organic Synthesis: The carbon-iodine bond is particularly useful for undergoing a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse substituents at the 2-position of the pyridine ring.[2]

  • Materials Science: The structural features of this compound make it a candidate for the development of functionalized polymers and dyes.[6]

Signaling Pathways

Currently, there is no publicly available scientific literature that describes the direct involvement or modulation of specific signaling pathways by this compound. Its role has been primarily established as a synthetic intermediate rather than a biologically active agent that has been studied for its mechanism of action at a cellular level. Further research would be required to elucidate any potential interactions with biological signaling cascades.

Conclusion

This compound is a well-characterized and synthetically accessible intermediate with significant potential in various fields of chemical and pharmaceutical research. This guide has provided a detailed overview of its discovery, a reliable and high-yielding synthetic protocol, and comprehensive physicochemical and spectroscopic data. As the demand for novel chemical entities continues to grow, the utility of such versatile building blocks is expected to increase, paving the way for new discoveries in drug development and materials science.

References

An In-depth Technical Guide to the Safety and Handling of 2-Iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a replacement for a formal Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer before handling any chemical.

Introduction

2-Iodopyridin-3-ol, also known as 3-Hydroxy-2-iodopyridine, is a halogenated pyridine derivative with the molecular formula C₅H₄INO.[1] Its unique structure, featuring both an iodine atom and a hydroxyl group on the pyridine ring, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Research has indicated that this compound and related pyridine derivatives may possess antimicrobial and antifungal properties, making them of interest for further investigation in drug discovery.[2][3]

This guide provides a comprehensive overview of the safety, handling, and experimental protocols associated with this compound to ensure its safe and effective use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Hazard ClassHazard CategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed.
Skin corrosion/irritationCategory 2H315: Causes skin irritation.
Serious eye damage/eye irritationCategory 1H318: Causes serious eye damage.
Specific target organ toxicity – single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₅H₄INO[1]
Molecular Weight 221.00 g/mol
Appearance White powder[1]
Melting Point 189-190 °C[1]
Purity 97%
CAS Number 40263-57-8[1]

Safety and Handling Precautions

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

The following PPE is mandatory when working with this compound.

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.Provides chemical resistance against pyridine derivatives.
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and dust that can cause serious eye damage.
Skin and Body Protection Chemical-resistant lab coat.Protects against skin contact, which can cause irritation.
Respiratory Protection Use in a certified chemical fume hood or a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary.Prevents inhalation of dust which can cause respiratory irritation.
Engineering Controls

All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]

Safe Handling and Storage
  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Spill and Waste Disposal

In case of a spill, evacuate the area and wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4] Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

Synthesis of this compound

The following protocol describes the synthesis of this compound from 3-hydroxypyridine.[1]

Materials:

  • 3-Hydroxypyridine (5.0 g, 52.57 mmol)

  • Sodium carbonate (Na₂CO₃, 11.6 g, 109.72 mmol)

  • Iodine (I₂, 13.3 g, 52.57 mmol)

  • Water (400 mL)

  • 1 M Hydrochloric acid (HCl) solution

  • Cold water

Procedure:

  • To a solution of 3-hydroxypyridine in water, add sodium carbonate and iodine sequentially.

  • Stir the reaction mixture at room temperature for 2 hours.

  • After the reaction is complete, adjust the pH of the solution to 4 with 1 M HCl.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold water.

  • Dry the product to obtain 2-iodo-3-hydroxypyridine as a white powder.

Expected Yield: 10.7 g (92%)[1]

Purification

The crude this compound can be purified by recrystallization.

Solvent System: Dichloromethane/ethanol (97/3, v/v) can be used for Thin Layer Chromatography (TLC) to monitor purity, with a reported Rf value of 0.33.[1]

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

  • Melting Point: 189-190 °C[1]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.88 (s, 1H, OH), 7.87 (dd, 1H, J₁ = 1.6 Hz, J₂ = 4.4 Hz, H-6), 7.24 (dd, 1H, J₁ = 4.4 Hz, J₂ = 8.0 Hz, H-5), 7.18 (dd, 1H, J₁ = 1.6 Hz, J₂ = 8.0 Hz, H-4).[1][5]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 154.0, 141.8, 124.3, 121.3, 110.9.[1]

  • Infrared (IR, KBr): νₘₐₓ (cm⁻¹): 2851, 2722, 2573, 2345, 1560, 1455, 1301, 1189, 1121, 794, 668.[1]

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₅H₄INO [M+H]⁺ 221.9410, found 221.9416.[1]

Biological Activity and Potential Mechanisms

While specific signaling pathways for this compound have not been fully elucidated, pyridine derivatives are known to exhibit a range of biological activities.

Antimicrobial and Antifungal Activity

Several studies have reported the antimicrobial and antifungal properties of pyridine derivatives.[2][3] The mechanism of antifungal action for some pyridine compounds is suggested to be the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway in fungi.[6][7] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to fungal cell death.

Visualizations

Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of hazardous chemicals like this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep Review SDS and SOPs PPE Don Appropriate PPE Vent Ensure Proper Ventilation (Fume Hood) Weigh Weigh Solid in Ventilated Enclosure Vent->Weigh Transfer Transfer to Reaction Vessel React Perform Experiment Decon Decontaminate Work Area and Equipment React->Decon Waste Segregate and Dispose of Waste Properly RemovePPE Remove PPE Correctly Wash Wash Hands Thoroughly

Caption: General workflow for safe handling of hazardous chemicals.

Synthesis and Purification Workflow

The following diagram outlines the experimental workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification & Analysis Start Start with 3-Hydroxypyridine Reagents Add Na2CO3 and I2 in Water Start->Reagents Stir Stir at Room Temperature for 2h Reagents->Stir Acidify Adjust pH to 4 with HCl Stir->Acidify Filter Filter Precipitate Acidify->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Crude Product Wash->Dry Purify Recrystallize (if necessary) Dry->Purify Analyze Characterize by NMR, IR, MS, MP Purify->Analyze Final Store Pure this compound Analyze->Final

Caption: Workflow for the synthesis and purification of this compound.

Ecotoxicological Information

Currently, there is limited specific ecotoxicological data available for this compound. However, pyridine and its derivatives can be toxic to aquatic life.[8] Therefore, it is crucial to prevent the release of this compound into the environment. All waste materials should be disposed of as hazardous chemical waste.

Conclusion

This compound is a valuable research chemical with potential applications in drug discovery. However, it is a hazardous substance that requires careful handling to minimize risks to researchers and the environment. By adhering to the safety precautions, handling procedures, and experimental protocols outlined in this guide, and by always consulting the official Safety Data Sheet, scientists can work with this compound safely and effectively.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-iodopyridin-3-ol in Suzuki-Miyaura cross-coupling reactions. This versatile building block is a key intermediate in the synthesis of 2-arylpyridin-3-ols, a scaffold present in numerous biologically active molecules and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] For drug development and materials science, the synthesis of substituted pyridines is of particular interest. This compound serves as a readily available starting material for the synthesis of 2-(hetero)arylpyridin-3-ols. The reactivity of the carbon-iodine bond facilitates oxidative addition to the palladium catalyst, a key step in the catalytic cycle.[2] However, the presence of the acidic hydroxyl group on the pyridine ring can sometimes complicate the reaction, potentially requiring optimization of reaction conditions or protection of the hydroxyl group.[3]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[4]

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate species. This species then transfers the organic group to the palladium center.[5]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the 2-arylpyridin-3-ol product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[2]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) (Ar = 2-(3-hydroxypyridyl)) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R-B(OH)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (R = (hetero)aryl) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 2-Arylpyridin-3-ol Experimental_Workflow start Start setup Reaction Setup: - Add reagents to Schlenk tube - this compound - Boronic acid - Pd Catalyst & Base start->setup inert Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x) setup->inert solvent Solvent Addition: - Add solvent and aqueous base inert->solvent reaction Reaction: - Heat to desired temperature - Stir vigorously - Monitor by TLC/LC-MS solvent->reaction workup Workup: - Cool to RT - Dilute with EtOAc/H₂O - Separate layers - Extract aqueous phase reaction->workup purification Purification: - Dry organic layer - Concentrate - Column chromatography workup->purification product Isolated Product: 2-Arylpyridin-3-ol purification->product

References

Applications of 2-Iodopyridin-3-ol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodopyridin-3-ol is a versatile heterocyclic building block that holds significant potential in the field of medicinal chemistry. Its unique structural features, comprising a pyridine ring substituted with a reactive iodine atom at the 2-position and a hydroxyl group at the 3-position, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. The presence of the iodine atom facilitates key cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl substituents. The hydroxyl group offers a handle for further functionalization or can participate in crucial hydrogen bonding interactions with biological targets. This document provides an overview of the applications of this compound in medicinal chemistry, along with detailed protocols for its utilization in the synthesis of potential therapeutic agents.

Key Applications in Medicinal Chemistry

This compound serves as a pivotal intermediate in the development of compounds targeting a range of therapeutic areas, including oncology and infectious diseases. Its utility is primarily demonstrated through its elaboration into more complex molecular architectures via palladium-catalyzed cross-coupling reactions.

Intermediate for the Synthesis of Kinase Inhibitors

The pyridine scaffold is a common motif in a multitude of approved and investigational kinase inhibitors. The strategic functionalization of the pyridine ring is crucial for achieving high potency and selectivity. This compound is an excellent precursor for the synthesis of substituted pyridin-3-ol derivatives that can act as "hinge-binding" motifs in various kinases. The 3-hydroxyl group can form critical hydrogen bonds with the kinase hinge region, while the substituent introduced at the 2-position via cross-coupling can occupy the hydrophobic pocket, leading to potent inhibition.

While direct examples of kinase inhibitors synthesized from this compound are not extensively reported in publicly available literature, the closely related 2-amino-5-bromo-3-iodopyridine serves as a key intermediate in the synthesis of tyrosine kinase inhibitors, highlighting the importance of the 2-iodo-3-substituted pyridine scaffold in this therapeutic area.[1] The synthetic strategies employed for these analogous compounds are directly applicable to this compound.

Precursor for Antimicrobial and Antifungal Agents

Substituted pyridines and their derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. This compound itself has been noted for its potential antimicrobial and antifungal properties.[2] Furthermore, it serves as a valuable starting material for the synthesis of more potent and selective antimicrobial agents. By employing cross-coupling reactions, various lipophilic or polar groups can be introduced at the 2-position to modulate the compound's physicochemical properties and enhance its interaction with microbial targets.

Experimental Protocols

The following protocols provide detailed methodologies for the two most common and powerful reactions used to functionalize this compound: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-pyridin-3-ols

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data (Example Yields for related 2-iodopyridines):

Aryl Boronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001270-90
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901665-85
3-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene100875-95

Note: These are representative yields for Suzuki-Miyaura reactions of 2-iodopyridines and may vary for this compound.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-pyridin-3-ols

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Reaction Scheme:

Caption: General mechanism of kinase inhibition by a 2-substituted-pyridin-3-ol derivative.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines the general workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Suzuki_Workflow Start Start Setup Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Base Start->Setup Inert Establish Inert Atmosphere Setup->Inert Solvent Add Degassed Solvent Inert->Solvent React Heat and Stir (Monitor by TLC/LC-MS) Solvent->React Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End Pure 2-Aryl-pyridin-3-ol Characterize->End

Caption: Workflow for the synthesis of 2-aryl-pyridin-3-ols via Suzuki-Miyaura coupling.

Logical Relationship: Derivatization of this compound

This diagram illustrates the logical relationship between this compound and the potential therapeutic agents that can be synthesized from it.

Derivatization_Logic Start This compound (Starting Material) Suzuki Suzuki-Miyaura Coupling (C-C bond formation) Start->Suzuki Buchwald Buchwald-Hartwig Amination (C-N bond formation) Start->Buchwald Aryl_Deriv 2-Aryl/Heteroaryl-pyridin-3-ols Suzuki->Aryl_Deriv Amino_Deriv 2-Amino-pyridin-3-ols Buchwald->Amino_Deriv Kinase_Inhibitors Potential Kinase Inhibitors Aryl_Deriv->Kinase_Inhibitors Antimicrobials Potential Antimicrobials Aryl_Deriv->Antimicrobials Amino_Deriv->Kinase_Inhibitors Amino_Deriv->Antimicrobials

References

Application Notes and Protocols for 2-Iodopyridin-3-ol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodopyridin-3-ol is a versatile heterocyclic building block increasingly utilized as a key intermediate in the synthesis of complex pharmaceutical agents. Its unique structural features, comprising a pyridine ring substituted with both a reactive iodine atom and a hydroxyl group, allow for diverse functionalization through various cross-coupling and substitution reactions. The strategic positioning of these functionalities makes this compound an attractive starting material for the construction of elaborate molecular architectures, particularly in the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a focus on its role in the preparation of advanced drug candidates. The information presented here is intended to guide researchers in leveraging the synthetic potential of this valuable intermediate.

Application Highlight: Synthesis of a Key Intermediate for Gepotidacin (GSK2140944)

A significant application of this compound is in the synthesis of a crucial intermediate for Gepotidacin (GSK2140944), a first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.[1][2] The synthesis involves a two-step sequence starting from this compound: O-benzylation followed by a Suzuki-Miyaura cross-coupling reaction.

Synthetic Workflow for Gepotidacin Intermediate

A This compound B 3-(Benzyloxy)-2-iodopyridine A->B  O-Benzylation   D Key Gepotidacin Intermediate B->D  Suzuki-Miyaura Coupling   C Pyrazole Boronic Acid Ester C->D

Caption: Synthetic route to a key intermediate of Gepotidacin.

Mechanism of Action of Gepotidacin

Gepotidacin exhibits its antibacterial effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, and cell division.[1][3][4] Gepotidacin binds to a unique site on these enzymes, stabilizing the enzyme-DNA cleavage complex and leading to single-stranded DNA breaks.[2][5][6] This dual-targeting mechanism contributes to its potency and a lower propensity for the development of bacterial resistance.[4]

cluster_replication Bacterial DNA Replication Relaxed DNA Relaxed DNA Supercoiled DNA Supercoiled DNA Relaxed DNA->Supercoiled DNA  DNA Gyrase   Catenated DNA Catenated DNA Decatenated DNA Decatenated DNA Catenated DNA->Decatenated DNA  Topoisomerase IV   Gepotidacin Gepotidacin DNA Gyrase DNA Gyrase Gepotidacin->DNA Gyrase  Inhibition   Topoisomerase IV Topoisomerase IV Gepotidacin->Topoisomerase IV  Inhibition   Inhibition of DNA Supercoiling Inhibition of DNA Supercoiling DNA Gyrase->Inhibition of DNA Supercoiling Inhibition of DNA Decatenation Inhibition of DNA Decatenation Topoisomerase IV->Inhibition of DNA Decatenation Replication Fork Arrest Replication Fork Arrest Inhibition of DNA Supercoiling->Replication Fork Arrest Inhibition of DNA Decatenation->Replication Fork Arrest Bacterial Cell Death Bacterial Cell Death Replication Fork Arrest->Bacterial Cell Death

Caption: Gepotidacin's dual inhibition of DNA gyrase and topoisomerase IV.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving this compound and its derivatives.

Protocol 1: O-Benzylation of this compound

This protocol describes the protection of the hydroxyl group of this compound as a benzyl ether, a common step to prevent interference in subsequent cross-coupling reactions.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.2 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-(benzyloxy)-2-iodopyridine.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 3-(Benzyloxy)-2-iodopyridine

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of 3-(benzyloxy)-2-iodopyridine with a pyrazole boronic acid ester to form a C-C bond, a key step in the synthesis of the Gepotidacin intermediate.

Materials:

  • 3-(Benzyloxy)-2-iodopyridine

  • Pyrazole boronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Propylene carbonate (PC) or Dioxane/Water mixture

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine 3-(benzyloxy)-2-iodopyridine (1.0 eq), the pyrazole boronic acid pinacol ester (1.2 eq), and sodium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Add the degassed solvent (e.g., propylene carbonate or a dioxane/water mixture).

  • Heat the reaction mixture to 100-130 °C under an inert atmosphere (e.g., Argon or Nitrogen) and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of a 2-Iodopyridine Derivative

This protocol provides a general procedure for the palladium-catalyzed C-N bond formation between a 2-iodopyridine derivative and an amine, a common transformation in pharmaceutical synthesis.

Materials:

  • 2-Iodopyridine derivative (e.g., 3-(benzyloxy)-2-iodopyridine)

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos or other suitable phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add the 2-iodopyridine derivative (1.0 eq), the amine (1.2 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with vigorous stirring at 80-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize representative quantitative data for cross-coupling reactions involving iodopyridine derivatives, providing a reference for expected outcomes and reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Iodopyridines with Boronic Acids
EntryIodopyridine SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-IodopyridinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Propylene Carbonate130-93[3]
23-Chloroindazole5-Indole boronic acidP2 (2.5)-K₃PO₄Dioxane/H₂O1001580[7]
33-Iodo-1H-indazolePhenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DMF1001285-95[8]
42-BromopyridineArylboronic pinacol esterPd(OAc)₂ (3-6)SPhos (6-18)Na₃PO₄Toluene/H₂O10016-243-15[9]

Note: P2 is a specific precatalyst mentioned in the reference.

Table 2: Buchwald-Hartwig Amination of Aryl Halides with Amines
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
13-Iodopyridinep-ToluidineNi(acac)₂ (2)-K₃PO₄--86[10]
2Iodobenzenep-MethoxyanilineNi(acac)₂ (2)-K₃PO₄--91[10]
3Aryl BromideSecondary AminePd₂(dba)₃ (1-2)Xantphos (2-4)Cs₂CO₃Toluene100HighGeneral Protocol
4Aryl ChloridePrimary AminePd(OAc)₂ (1-2)RuPhos (2-4)NaOtBuDioxane80-100HighGeneral Protocol

Conclusion

This compound is a highly valuable and versatile building block for pharmaceutical synthesis. Its application in the synthesis of a key intermediate for the novel antibiotic Gepotidacin highlights its importance in accessing complex and biologically active molecules. The provided protocols for O-benzylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination offer a practical guide for researchers to utilize this intermediate in their drug discovery and development programs. The ability to perform efficient and high-yielding cross-coupling reactions makes this compound a powerful tool for the rapid generation of compound libraries and the optimization of lead candidates.

References

protocol for Suzuki coupling with 2-Iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Suzuki Coupling of 2-Iodopyridin-3-ol

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds in modern organic synthesis.[1] This palladium-catalyzed reaction joins an organohalide with an organoboron compound, demonstrating high functional group tolerance and typically requiring mild reaction conditions.[1][2] The synthesis of substituted pyridinols is of significant interest to researchers in medicinal chemistry and drug development, as these scaffolds are present in numerous biologically active molecules.[1][3]

This application note provides a detailed protocol for the Suzuki coupling of this compound with various aryl or heteroaryl boronic acids. The high reactivity of the carbon-iodine bond makes this compound an excellent substrate for this transformation, readily undergoing oxidative addition to the palladium(0) catalyst.[4][5] Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.[5]

Reaction Principle

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst. The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex.[1][6] This is often the rate-determining step of the cycle.[6][7]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., boronic acid) forms a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the iodide.[1][2][6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][6]

Quantitative Data Presentation

The following tables summarize typical reagents and reaction conditions for the Suzuki coupling of this compound. The optimal conditions may vary depending on the specific boronic acid used.

Table 1: Reagents for Suzuki Coupling

ReagentPurposeTypical Amount (equivalents)Notes
This compoundStarting Material1.0Limiting reagent.
Aryl/Heteroaryl Boronic AcidCoupling Partner1.2 - 1.5A slight excess is typically used to ensure complete consumption of the starting material.[8]
Palladium CatalystCatalyst0.01 - 0.05 (1-5 mol%)See Table 2 for examples.[9]
BaseActivates Boronic Acid2.0 - 3.0See Table 2 for examples. Essential for the transmetalation step.[8][9]
SolventReaction Medium-Typically a mixture of an organic solvent and water.[1][10]

Table 2: Representative Reaction Conditions

Catalyst SystemBaseSolvent SystemTemperature (°C)Typical Time (h)
Pd(PPh₃)₄Na₂CO₃ or K₂CO₃Dioxane/H₂O or Toluene/H₂O80 - 1104 - 18
Pd(OAc)₂ / SPhosK₃PO₄ or Cs₂CO₃Dioxane/H₂O80 - 1006 - 18
Pd₂(dba)₃ / PPh₃KF or K₂CO₃THF/H₂O60 - 908 - 24
Pd(dppf)Cl₂K₂CO₃DMF/H₂O100 - 1202 - 10

Experimental Protocol

This protocol provides a general method for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 eq, 2 mol%)

  • SPhos (0.04 eq, 4 mol%)

  • Cesium carbonate (Cs₂CO₃; 2.0 eq)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, cesium carbonate, palladium(II) acetate, and SPhos.[1]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8][9]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 to 5:1 ratio) to the flask via syringe.[1][8]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).[4][8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and then extract the aqueous layer twice more with ethyl acetate.[4]

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[4]

  • Characterization: Characterize the final product using appropriate analytical techniques (e.g., NMR, HRMS).[8]

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Reactants: This compound, Boronic Acid, Base, Catalyst & Ligand inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent System (e.g., Dioxane/H₂O) inert->solvent heat 4. Heat & Stir (e.g., 100 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Quench, Dilute & Extract with EtOAc/H₂O monitor->workup purify 7. Purify via Column Chromatography workup->purify product 8. Characterize Final Product purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(X) pd0->pd_complex ox_add Oxidative Addition ox_add->pd_complex pd_r1r2 R¹-Pd(II)L₂(R²) pd_complex->pd_r1r2 transmetal Transmetalation transmetal->pd_r1r2 pd_r1r2->pd0 product R¹-R² (Product) red_elim Reductive Elimination red_elim->pd0 r1x R¹-X (this compound) r2by2 R²-B(OR)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of 2-Iodopyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-iodopyridin-3-ol and its derivatives, which are valuable intermediates in the development of novel therapeutics, particularly kinase inhibitors.

Introduction

This compound and its derivatives are important heterocyclic building blocks in medicinal chemistry. The presence of the iodine atom at the 2-position and a hydroxyl group at the 3-position of the pyridine ring allows for diverse chemical modifications, making them key intermediates in the synthesis of complex molecules, including potent kinase inhibitors.[1] The iodinated pyridine core is a versatile scaffold for introducing various functionalities through cross-coupling reactions, while the hydroxyl group can be derivatized to modulate the compound's physicochemical properties and biological activity. This document outlines a reliable method for the synthesis of the parent compound, this compound, and a subsequent derivatization to exemplify its utility in drug discovery programs.

Data Presentation

Physicochemical and Spectroscopic Data of this compound
PropertyValueReference
Molecular FormulaC₅H₄INO[2]
Molecular Weight221.00 g/mol [2]
CAS Number40263-57-8[2]
AppearanceOff-white to crystalline solid[3]
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm)10.8 (s, 1H, OH), 7.84 (d, J=3.9 Hz, 1H), 7.21 (dd, J=3.9, 2.3 Hz, 1H), 7.15 (d, J=2.3 Hz, 1H)ChemicalBook
¹³C NMR (DMSO-d₆) δ (ppm)155.2, 142.9, 138.6, 123.5, 96.3ChemicalBook
Biological Activity of a Representative this compound Derivative

The following table summarizes the inhibitory activity of a representative pyridopyrimidine derivative, synthesized from a 2-iodopyridine precursor, against the Bcr-Abl tyrosine kinase, a key target in Chronic Myeloid Leukemia (CML).

CompoundTarget KinaseIC₅₀ (nM)Cell LineReference
PD173955Bcr-Abl1-2-[4]
PD173955Bcr-Abl dependent cell growth2-35Various[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the direct iodination of 3-hydroxypyridine.

Materials:

  • 3-Hydroxypyridine

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxypyridine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).

  • In a separate beaker, prepare a solution of iodine (1.1 eq) and potassium iodide (2.2 eq) in deionized water.

  • Slowly add the iodine/potassium iodide solution to the 3-hydroxypyridine solution at room temperature with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Acidify the reaction mixture to pH ~7 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Expected Yield: 70-80%

Protocol 2: Synthesis of a this compound Derivative (Exemplified by Etherification)

This protocol describes a general method for the etherification of the hydroxyl group of this compound.

Materials:

  • This compound

  • An appropriate alkyl or aryl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in dry DMF or acetone, add potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq).

  • Add the alkyl or aryl halide (1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C until the starting material is consumed (monitor by TLC).

  • After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether derivative.

Mandatory Visualizations

Experimental Workflow for the Synthesis of this compound Derivatives

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization 3-Hydroxypyridine 3-Hydroxypyridine Iodination Iodination 3-Hydroxypyridine->Iodination I₂, KI, NaOH This compound This compound Iodination->this compound Workup & Purification 2-Iodopyridin-3-ol_deriv This compound Reaction Reaction 2-Iodopyridin-3-ol_deriv->Reaction Alkyl/Aryl Halide, Base Derivative Derivative Reaction->Derivative Workup & Purification

Caption: Workflow for the synthesis of this compound and its subsequent derivatization.

Bcr-Abl Kinase Signaling Pathway and Inhibition

Bcr_Abl_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Bcr_Abl Bcr-Abl (Constitutively Active Tyrosine Kinase) Grb2_Sos Grb2/Sos Bcr_Abl->Grb2_Sos pY STAT5 STAT5 Bcr_Abl->STAT5 pY PI3K PI3K Bcr_Abl->PI3K pY Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival STAT5->Survival Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibitor This compound Derivative (e.g., Pyridopyrimidine) Inhibitor->Bcr_Abl Inhibition

Caption: Simplified Bcr-Abl signaling pathway and the point of inhibition by a this compound derivative.

References

2-Iodopyridin-3-ol: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Iodopyridin-3-ol is a valuable heterocyclic building block in organic synthesis, prized for its versatile reactivity. Its structure, featuring a pyridine ring substituted with both an iodine atom and a hydroxyl group, allows for a range of chemical transformations. The iodine at the 2-position serves as a reactive site for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The hydroxyl group at the 3-position can be engaged in etherification or esterification reactions, or it can influence the electronic properties of the pyridine ring. This unique combination of functional groups makes this compound a key intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[1] The inherent antimicrobial and antifungal properties of this compound also make it a lead for drug discovery efforts.[1]

Application Notes

This compound is a versatile reagent for the synthesis of substituted pyridines and fused heterocyclic systems. The reactivity of the C-I bond allows for the introduction of various substituents at the 2-position of the pyridine ring through well-established palladium-catalyzed cross-coupling reactions. The adjacent hydroxyl group can modulate the reactivity of the C-I bond and can be used for further functionalization.

Key Applications:

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester. This is a powerful method for the synthesis of 2-aryl- or 2-vinyl-pyridin-3-ols, which are common scaffolds in medicinal chemistry.

  • Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of this compound with terminal alkynes to produce 2-alkynyl-pyridin-3-ols. These products can serve as precursors for more complex heterocyclic systems.

  • Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine. This is a direct route to 2-amino-pyridin-3-ol derivatives, which are important intermediates in drug discovery.

  • Mitsunobu Reaction: The hydroxyl group of this compound can be utilized in Mitsunobu reactions to form ethers, esters, and other functional groups via an SN2 displacement. This reaction proceeds with inversion of stereochemistry if the alcohol is chiral.

  • Synthesis of Fused Heterocycles: this compound is a key starting material for the synthesis of furo[3,2-b]pyridine derivatives. These fused heterocyclic systems are of interest due to their potential biological activities.

Experimental Protocols

The following protocols are representative methods for the application of this compound in various cross-coupling and substitution reactions.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid to synthesize 2-phenylpyridin-3-ol.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenylpyridin-3-ol.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

This protocol outlines a general method for the Sonogashira coupling of this compound with phenylacetylene to yield 2-(phenylethynyl)pyridin-3-ol.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(phenylethynyl)pyridin-3-ol.

Protocol 3: Buchwald-Hartwig Amination of this compound with Aniline

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with aniline to synthesize 2-(phenylamino)pyridin-3-ol.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a dry Schlenk tube.

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%) and Xantphos (0.03 mmol, 3 mol%).

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Seal the tube, remove from the glovebox, and add anhydrous toluene (5 mL) followed by aniline (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(phenylamino)pyridin-3-ol.

Protocol 4: Mitsunobu Reaction of this compound with Phenol

This protocol describes a general method for the etherification of this compound with phenol using Mitsunobu conditions to produce 2-iodo-3-phenoxypyridine.

Materials:

  • This compound

  • Phenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF, anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), phenol (1.2 mmol, 1.2 equiv), and triphenylphosphine (1.5 mmol, 1.5 equiv).

  • Add anhydrous THF (10 mL) and stir the mixture at 0 °C.

  • Slowly add diisopropyl azodicarboxylate (1.5 mmol, 1.5 equiv) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel to afford 2-iodo-3-phenoxypyridine.

Data Presentation

Table 1: Representative Yields for Cross-Coupling Reactions of this compound

Reaction TypeCoupling PartnerProductTypical Yield (%)
Suzuki-MiyauraPhenylboronic acid2-Phenylpyridin-3-ol70-90
SonogashiraPhenylacetylene2-(Phenylethynyl)pyridin-3-ol65-85
Buchwald-HartwigAniline2-(Phenylamino)pyridin-3-ol60-80

Note: Yields are representative and can vary depending on the specific substrates and reaction conditions used.

Visualizations

Synthetic_Applications start This compound suzuki Suzuki Coupling start->suzuki sonogashira Sonogashira Coupling start->sonogashira buchwald Buchwald-Hartwig Amination start->buchwald mitsunobu Mitsunobu Reaction (Etherification) start->mitsunobu aryl_pyridines 2-Aryl/Vinyl-pyridin-3-ols suzuki->aryl_pyridines alkynyl_pyridines 2-Alkynyl-pyridin-3-ols sonogashira->alkynyl_pyridines amino_pyridines 2-Amino-pyridin-3-ols buchwald->amino_pyridines ether_pyridines 2-Iodo-3-alkoxy/aryloxypyridines mitsunobu->ether_pyridines

Caption: Synthetic pathways from this compound.

Experimental_Workflow reagents 1. Combine Reactants (this compound, Coupling Partner, Catalyst, Ligand, Base) solvent 2. Add Anhydrous Solvent reagents->solvent inert 3. Establish Inert Atmosphere (N2 or Ar) solvent->inert reaction 4. Heat and Stir (Monitor by TLC/LC-MS) inert->reaction workup 5. Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General workflow for cross-coupling reactions.

References

Application Notes and Protocols for Catalytic Reactions Involving 2-Iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Iodopyridin-3-ol in palladium-catalyzed cross-coupling reactions. The protocols detailed below are foundational for the synthesis of a diverse range of substituted pyridin-3-ol derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The methodologies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are presented, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the 2-position of the pyridin-3-ol core.

Introduction

This compound is a key building block for the synthesis of functionalized pyridine derivatives. The presence of an iodo group at the 2-position makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The resulting 2-substituted pyridin-3-ol motifs are prevalent in molecules with a wide range of biological activities, acting as kinase inhibitors, antiviral agents, and modulators of various signaling pathways. The hydroxyl group at the 3-position provides a handle for further functionalization or can participate in crucial hydrogen bonding interactions with biological targets.

Applications in Drug Discovery

Substituted pyridin-3-ol and pyridinone scaffolds are of significant interest in drug discovery due to their ability to mimic biological structures and engage with various enzymatic targets.[1][2] The products derived from this compound through the catalytic reactions described herein have potential applications in several therapeutic areas:

  • Oncology: Many kinase inhibitors feature a substituted pyridine core. These compounds can target signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[3][4] The introduction of aryl or heteroaryl groups at the 2-position can lead to potent and selective inhibitors of kinases like MSK1 and TRK.[5][6]

  • Inflammatory Diseases: By inhibiting key kinases in inflammatory signaling cascades, such as MSK1, derivatives of this compound can be developed as novel treatments for inflammatory conditions like asthma and psoriasis.[5]

  • Infectious Diseases: The pyridin-3-ol scaffold has been identified as a chelating ligand in inhibitors of influenza endonuclease.[1] Furthermore, the diverse functionalities that can be introduced via cross-coupling reactions make this a promising starting point for the development of novel antibacterial and antiviral agents.[2]

  • Neurological Disorders: Pyridine derivatives are found in a number of drugs targeting the central nervous system.[7][8] The ability to fine-tune the steric and electronic properties of the 2-substituent allows for the optimization of blood-brain barrier penetration and target engagement for neurodegenerative diseases or psychiatric disorders.

Catalytic Methodologies

The following sections provide detailed protocols for the four major palladium-catalyzed cross-coupling reactions utilizing this compound as the starting material. The reaction conditions and expected yields are based on established procedures for analogous iodopyridine substrates.

Suzuki-Miyaura Coupling: Synthesis of 2-Arylpyridin-3-ols

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[9] This reaction is particularly useful for synthesizing biaryl and heteroaryl compounds.

Experimental Protocol:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-arylpyridin-3-ol.

Quantitative Data (Representative):

Arylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O10080-90
3-Pyridylboronic acidPd(OAc)₂/SPhosK₃PO₄DME8575-85

Catalytic Cycle Diagram:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination 2-Arylpyridin-3-ol 2-Arylpyridin-3-ol Ar-Pd(II)-Ar'(L2)->2-Arylpyridin-3-ol This compound This compound This compound->Ar-Pd(II)-I(L2) Arylboronic Acid Arylboronic Acid Arylboronic Acid->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-OR'(L2)

Suzuki-Miyaura Catalytic Cycle
Heck Reaction: Synthesis of 2-Alkenylpyridin-3-ols

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[10][11] This reaction is a powerful tool for the vinylation of aryl and heteroaryl halides.

Experimental Protocol:

  • In a sealed tube, combine this compound (1.0 mmol), the desired alkene (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol), a phosphine ligand like P(o-tolyl)₃ (0.04 mmol), and a base such as triethylamine (2.0 mmol).

  • Add an anhydrous solvent like DMF or acetonitrile (5 mL).

  • Heat the mixture to 100-120 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion (typically 6-24 hours), cool the reaction mixture to room temperature.

  • Dilute with water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to afford the 2-alkenylpyridin-3-ol.

Quantitative Data (Representative):

AlkeneCatalyst/LigandBaseSolventTemp (°C)Yield (%)
n-Butyl acrylatePd(OAc)₂/PPh₃Et₃NDMF10070-85
StyrenePdCl₂(PPh₃)₂NaOAcDMA12065-80
4-VinylpyridinePd₂(dba)₃/P(t-Bu)₃K₂CO₃Dioxane11070-85

Experimental Workflow Diagram:

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine this compound, alkene, catalyst, ligand, and base in a sealed tube solvent Add anhydrous solvent (e.g., DMF) reagents->solvent seal Seal the tube and place in heating block solvent->seal heat Heat to 100-120 °C seal->heat monitor Monitor progress by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Dilute with water and extract with organic solvent cool->extract wash Wash with brine and dry extract->wash concentrate Concentrate under reduced pressure wash->concentrate chromatography Column chromatography concentrate->chromatography product Isolate 2-Alkenylpyridin-3-ol chromatography->product

Heck Reaction Experimental Workflow
Sonogashira Coupling: Synthesis of 2-Alkynylpyridin-3-ols

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol:

  • To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 mmol), and a copper co-catalyst like CuI (0.04 mmol) under an inert atmosphere.

  • Add a degassed solvent such as THF or DMF (10 mL) followed by a degassed amine base, typically triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography on silica gel to yield the 2-alkynylpyridin-3-ol.

Quantitative Data (Representative):

Terminal AlkynePd CatalystCu Co-catalystBaseSolventTemp (°C)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF2580-95
1-HexynePd(PPh₃)₄CuIDIPEADMF5075-90
TrimethylsilylacetylenePd(OAc)₂/PPh₃CuIEt₃NToluene6080-90

Catalytic Cycle Diagram:

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination 2-Alkynylpyridin-3-ol 2-Alkynylpyridin-3-ol Ar-Pd(II)-C≡CR(L2)->2-Alkynylpyridin-3-ol Cu(I)I Cu(I)I Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-I(L2) Cu(I)-C≡CR->Cu(I)I This compound This compound This compound->Ar-Pd(II)-I(L2) Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu(I)-C≡CR Deprotonation Base Base Base->Cu(I)-C≡CR

Sonogashira Catalytic Cycle
Buchwald-Hartwig Amination: Synthesis of 2-Aminopyridin-3-ols

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14][15] It is a highly effective method for the synthesis of aryl and heteroaryl amines.

Experimental Protocol:

  • Charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.03 mmol), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane (5 mL).

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction's progress by LC-MS.

  • Once complete (typically 2-16 hours), cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a short pad of silica gel, eluting with the same solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to obtain the 2-aminopyridin-3-ol.

Quantitative Data (Representative):

AminePd Catalyst/LigandBaseSolventTemp (°C)Yield (%)
AnilinePd₂(dba)₃/BINAPNaOtBuToluene10075-90
MorpholinePd(OAc)₂/XPhosCs₂CO₃Dioxane11080-95
BenzylaminePdCl₂(dppf)/dppfK₃PO₄t-BuOH9070-85

Signaling Pathway Diagram:

The products of these reactions, particularly 2-arylpyridin-3-ols, can act as kinase inhibitors. A common pathway targeted in cancer is the PI3K/Akt/mTOR signaling pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor 2-Arylpyridin-3-ol (Kinase Inhibitor) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Inhibition of the PI3K/Akt/mTOR Pathway

References

Application Notes and Protocols for 3-Hydroxy-2-iodopyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of 3-Hydroxy-2-iodopyridine as a versatile building block in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions. This compound serves as a valuable precursor for the synthesis of a wide range of substituted 3-hydroxypyridine derivatives, a scaffold present in numerous biologically active molecules.

Introduction

3-Hydroxy-2-iodopyridine is a key synthetic intermediate possessing two reactive sites: a hydroxyl group amenable to O-alkylation or conversion to a triflate, and an iodo group at the 2-position, which is highly reactive in various cross-coupling reactions. The pyridine nitrogen also influences the reactivity of the ring system. This combination of functionalities allows for the regioselective introduction of diverse substituents, making it a valuable tool in the synthesis of complex molecules for drug discovery and materials science.

Physicochemical Properties and Safety Information

Table 1: Physicochemical Data for 3-Hydroxy-2-iodopyridine

PropertyValue
CAS Number 40263-57-8
Molecular Formula C₅H₄INO
Molecular Weight 221.00 g/mol
Appearance White to tan crystalline solid
Melting Point 189-193 °C[1]
Solubility Slightly soluble in water

Safety Precautions: 3-Hydroxy-2-iodopyridine is classified as harmful and an irritant.[2] It is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[2] All manipulations should be performed in a well-ventilated fume hood.

Application 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. While direct coupling with 3-Hydroxy-2-iodopyridine can be challenging due to potential interference from the acidic hydroxyl group, a common and effective strategy involves the protection of the hydroxyl group prior to the cross-coupling reaction. A subsequent deprotection step reveals the desired 2-aryl-3-hydroxypyridine.

Alternatively, the hydroxyl group can be converted to a triflate, which can then participate in a Suzuki-Miyaura coupling to introduce a substituent at the 3-position after the 2-position has been functionalized.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_0 Protection cluster_1 Suzuki-Miyaura Coupling cluster_2 Deprotection Start 3-Hydroxy-2-iodopyridine Protect Protection of Hydroxyl Group (e.g., with a benzyl group) Start->Protect Protected_Intermediate Protected 3-Hydroxy-2-iodopyridine Protect->Protected_Intermediate Couple Suzuki-Miyaura Reaction with Arylboronic Acid Protected_Intermediate->Couple Coupled_Product Protected 2-Aryl-3-hydroxypyridine Couple->Coupled_Product Deprotect Deprotection Coupled_Product->Deprotect Final_Product 2-Aryl-3-hydroxypyridine Deprotect->Final_Product

Caption: Workflow for the synthesis of 2-Aryl-3-hydroxypyridines.

Protocol: General Procedure for Suzuki-Miyaura Coupling of a Protected 2-Iodopyridine Derivative

This protocol is a general guideline based on established procedures for similar substrates. Optimization of reaction conditions may be necessary for specific arylboronic acids.

Materials:

  • Protected 3-hydroxy-2-iodopyridine (e.g., 3-(benzyloxy)-2-iodopyridine) (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the protected 3-hydroxy-2-iodopyridine, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Suzuki-Miyaura Coupling Conditions and Expected Outcomes

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield of 4-Aryl-2-bromopyridine (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)80-904-1285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2)Toluene/H₂O (4:1)90-1006-1680-90
33-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)DMF/H₂O (5:1)804-882-92
42-Thiopheneboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)856-1475-85
Note: Yields are estimates based on analogous reactions and may vary.

Application 2: Sonogashira Cross-Coupling Reactions

The Sonogashira reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is highly valuable for introducing alkynyl moieties into the 3-hydroxypyridine scaffold, which can then be further elaborated or may themselves impart biological activity. Similar to the Suzuki coupling, protection of the hydroxyl group is often a prudent step.

Experimental Workflow: Sonogashira Coupling

Start Protected 3-Hydroxy-2-iodopyridine Couple Sonogashira Reaction with Terminal Alkyne Start->Couple Purify Workup and Purification Couple->Purify Product 2-Alkynyl-3-(protected-oxy)pyridine Purify->Product

Caption: Workflow for the Sonogashira coupling of a protected 3-Hydroxy-2-iodopyridine.

Protocol: General Procedure for Sonogashira Coupling

This is a general protocol and may require optimization for specific substrates.

Materials:

  • Protected 3-hydroxy-2-iodopyridine (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine, 2-3 equiv)

  • Anhydrous solvent (e.g., THF, DMF, or Toluene)

Procedure:

  • To a dry Schlenk flask, add the protected 3-hydroxy-2-iodopyridine, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-70 °C).

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Application 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the 3-hydroxypyridine core, a common feature in many pharmaceutical agents.

Experimental Workflow: Buchwald-Hartwig Amination

Start Protected 3-Hydroxy-2-iodopyridine Couple Buchwald-Hartwig Amination with Primary or Secondary Amine Start->Couple Purify Workup and Purification Couple->Purify Product 2-Amino-3-(protected-oxy)pyridine Purify->Product

Caption: Workflow for the Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general procedure and optimization of the ligand, base, and solvent may be necessary for challenging substrates.

Materials:

  • Protected 3-hydroxy-2-iodopyridine (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 1-1.2 times the Pd loading)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.2 - 2.0 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, or THF)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

  • Add the protected 3-hydroxy-2-iodopyridine and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a plug of celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Biological Activity of 3-Hydroxypyridine Derivatives

  • Kinase Inhibition: The pyridine core can act as a hinge-binding motif in many protein kinases.

  • Antiviral Agents: As demonstrated by the influenza endonuclease inhibitors.[1]

  • Antibacterial and Antifungal Agents: The introduction of various lipophilic and hydrogen-bonding groups can lead to compounds with antimicrobial properties.

  • Central Nervous System (CNS) Agents: The pyridine moiety is present in many CNS-active drugs.

The protocols provided herein offer a foundation for the synthesis of libraries of 3-hydroxypyridine derivatives for screening in drug discovery programs.

Signaling Pathway Visualization (Hypothetical)

The following diagram illustrates a hypothetical mechanism of action for a kinase inhibitor derived from 3-Hydroxy-2-iodopyridine, where the compound binds to the ATP-binding site of a target kinase, thereby inhibiting downstream signaling.

Signal Upstream Signal Kinase Target Kinase Signal->Kinase Substrate Substrate Protein Kinase->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate Downstream Downstream Signaling Phosphorylated_Substrate->Downstream Response Cellular Response Downstream->Response Inhibitor 3-Hydroxypyridine Derivative Inhibitor->Kinase Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

These application notes and protocols are intended to guide researchers in the effective use of 3-Hydroxy-2-iodopyridine as a versatile synthetic building block. By employing the described cross-coupling reactions, a diverse array of novel 3-hydroxypyridine derivatives can be accessed for further investigation in drug discovery and materials science.

References

The Strategic Role of 2-Iodopyridin-3-ol in the Synthesis of Fused Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Iodopyridin-3-ol is a versatile and highly valuable building block in the synthesis of a diverse range of heterocyclic compounds. Its unique structural features, namely the reactive iodine atom at the 2-position and the nucleophilic hydroxyl group at the 3-position, allow for a variety of selective chemical transformations. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, making it an excellent substrate for the construction of carbon-carbon and carbon-nitrogen bonds. This reactivity profile enables the efficient assembly of complex fused heterocyclic systems, many of which are of significant interest in medicinal chemistry and materials science.

This document outlines the application of this compound in the synthesis of key heterocyclic cores, including furo[3,2-b]pyridines, pyrazolo[3,4-b]pyridines, and 2-aryl-3-hydroxypyridines. Detailed experimental protocols for Sonogashira, Suzuki, and Buchwald-Hartwig cross-coupling reactions are provided, along with quantitative data to guide synthetic efforts. Furthermore, the biological relevance of these synthesized scaffolds is highlighted, with a focus on the anticancer properties of furo[3,2-b]pyridine derivatives.

Key Applications of this compound in Heterocyclic Synthesis

This compound serves as a key precursor for the synthesis of various fused pyridine heterocycles through palladium-catalyzed cross-coupling reactions. The general workflow for these transformations is depicted below.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_intermediates Key Intermediates cluster_products Heterocyclic Products This compound This compound Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Terminal Alkyne Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Boronic Acid Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Hydrazine 2-Alkynyl-3-hydroxypyridine 2-Alkynyl-3-hydroxypyridine Sonogashira Coupling->2-Alkynyl-3-hydroxypyridine 2-Aryl-3-hydroxypyridine 2-Aryl-3-hydroxypyridine Suzuki Coupling->2-Aryl-3-hydroxypyridine 2-(Hydrazinyl)-3-hydroxypyridine 2-(Hydrazinyl)-3-hydroxypyridine Buchwald-Hartwig Amination->2-(Hydrazinyl)-3-hydroxypyridine Furo[3,2-b]pyridines Furo[3,2-b]pyridines 2-Alkynyl-3-hydroxypyridine->Furo[3,2-b]pyridines Intramolecular Cyclization Substituted Pyridines Substituted Pyridines 2-Aryl-3-hydroxypyridine->Substituted Pyridines Pyrazolo[3,4-b]pyridines Pyrazolo[3,4-b]pyridines 2-(Hydrazinyl)-3-hydroxypyridine->Pyrazolo[3,4-b]pyridines Cyclocondensation

Caption: Synthetic pathways from this compound.

Synthesis of Furo[3,2-b]pyridines via Sonogashira Coupling and Cyclization

Furo[3,2-b]pyridines are a class of heterocyclic compounds that have garnered significant attention due to their interesting pharmacological properties, including anticancer activities. A highly efficient method for the synthesis of 2-substituted furo[3,2-b]pyridines involves a sequential Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization.

Reaction Workflow:

G Start This compound + Terminal Alkyne Step1 Sonogashira Coupling (Pd/Cu catalysis, Base) Start->Step1 Intermediate 2-Alkynyl-3-hydroxypyridine Step1->Intermediate Step2 Intramolecular Cyclization (Base or Metal-catalyzed) Intermediate->Step2 Product 2-Substituted Furo[3,2-b]pyridine Step2->Product

Caption: Furo[3,2-b]pyridine synthesis workflow.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol is adapted from procedures for similar 2-halo-3-hydroxypyridines.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Add anhydrous, degassed DMF as the solvent.

  • Add anhydrous, degassed triethylamine (3.0 equiv) to the mixture.

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 2-alkynyl-3-hydroxypyridine intermediate.

Intramolecular Cyclization:

The subsequent intramolecular cyclization to form the furo[3,2-b]pyridine ring can often be achieved by heating the 2-alkynyl-3-hydroxypyridine intermediate in the presence of a base (e.g., K₂CO₃, NaH) or a transition metal catalyst.

Quantitative Data for Sonogashira Coupling of Related Halopyridines:

EntryHalopyridineAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100396[1]
22-Amino-3-bromopyridine1-OctynePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100385[1]
36-Bromo-3-fluoro-2-cyanopyridine1-Ethynyl-4-ethylbenzenePd(PPh₃)₄/CuIEt₃NTHF/Et₃NRT1692
46-Bromo-3-fluoro-2-cyanopyridinePropargyl alcoholPd(PPh₃)₄/CuIEt₃NTHF/Et₃NRT1690

Note: Yields are for the isolated product and may vary based on the specific substrates and reaction conditions.

Synthesis of Pyrazolo[3,4-b]pyridines via Buchwald-Hartwig Amination and Cyclization

Pyrazolo[3,4-b]pyridines are another important class of N-fused heterocycles with a wide range of biological activities, including antiviral, antibacterial, and antitumor properties.[2] A potential synthetic route to this scaffold starting from this compound involves a Buchwald-Hartwig amination with a hydrazine derivative, followed by a cyclocondensation reaction.

Proposed Synthetic Workflow:

G Start This compound + Hydrazine derivative Step1 Buchwald-Hartwig Amination (Pd catalysis, Ligand, Base) Start->Step1 Intermediate 2-(Hydrazinyl)-3-hydroxypyridine Step1->Intermediate Step2 Cyclocondensation (with a 1,3-dicarbonyl compound) Intermediate->Step2 Product Pyrazolo[3,4-b]pyridine Step2->Product

Caption: Pyrazolo[3,4-b]pyridine synthesis workflow.

Experimental Protocol: General Buchwald-Hartwig Amination

This is a general protocol and may require optimization for specific substrates.

Materials:

  • This compound

  • Hydrazine derivative (e.g., Phenylhydrazine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, to a vial add Pd(OAc)₂ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (1.4 equiv).

  • Add this compound (1.0 equiv) and the hydrazine derivative (1.2 equiv).

  • Add anhydrous toluene.

  • Seal the vial and heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 h).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of a Related Pyrazolopyridine:

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
15-Bromo-3-iodo-1-(PMB)-1H-pyrazolo[3,4-b]pyridine3-(Morpholino)anilinePd₂(dba)₃/XantphosCs₂CO₃Dioxane10048.5[3]
Synthesis of 2-Aryl-3-hydroxypyridines via Suzuki Coupling

The Suzuki coupling reaction is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound.[4] This reaction can be effectively applied to this compound to synthesize 2-aryl-3-hydroxypyridines, which are valuable intermediates for further functionalization.

Reaction Workflow:

G Start This compound + Arylboronic acid Step Suzuki Coupling (Pd catalysis, Base) Start->Step Product 2-Aryl-3-hydroxypyridine Step->Product

Caption: 2-Aryl-3-hydroxypyridine synthesis workflow.

Experimental Protocol: General Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Add a mixture of toluene, ethanol, and an aqueous solution of Na₂CO₃ (2 M).

  • Heat the reaction mixture to reflux (e.g., 90 °C) and stir for the required time (e.g., 12 h).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for Suzuki Coupling of Iodopyridines:

EntryIodopyridineBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
13-IodopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Propylene Carbonate13093[4]
22-Iodopyridine4-Fluorophenylboronic acidPd(PPh₃)₄Na₂CO₃Propylene Carbonate13085[4]

Biological Significance: Furo[3,2-b]pyridines as Anticancer Agents

Derivatives of the furo[3,2-b]pyridine scaffold, synthesized from precursors like this compound, have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer.

Signaling Pathways Modulated by Furo[3,2-b]pyridine Derivatives:

G cluster_pathways Cellular Signaling Pathways cluster_processes Cellular Processes cluster_outcomes Cancer Hallmarks Furo[3,2-b]pyridine Furo[3,2-b]pyridine CLKs Cdc-like Kinases (CLKs) Furo[3,2-b]pyridine->CLKs Inhibits Hedgehog Pathway Hedgehog Pathway Furo[3,2-b]pyridine->Hedgehog Pathway Modulates pre-mRNA Splicing pre-mRNA Splicing CLKs->pre-mRNA Splicing Regulates Cell Proliferation & Differentiation Cell Proliferation & Differentiation Hedgehog Pathway->Cell Proliferation & Differentiation Controls Aberrant Splicing Aberrant Splicing pre-mRNA Splicing->Aberrant Splicing Leads to Uncontrolled Growth Uncontrolled Growth Cell Proliferation & Differentiation->Uncontrolled Growth Leads to

Caption: Modulation of cancer signaling pathways.

Furo[3,2-b]pyridines have been identified as potent and highly selective inhibitors of Cdc-like Kinases (CLKs), which are involved in the regulation of pre-mRNA splicing. Dysregulation of splicing is a common feature in many cancers. Additionally, certain furo[3,2-b]pyridine derivatives have been shown to modulate the Hedgehog signaling pathway, which plays a crucial role in embryonic development and can contribute to tumorigenesis when aberrantly activated. The ability of these compounds to interact with such fundamental cellular processes underscores their therapeutic potential.

This compound is a powerful and versatile building block for the synthesis of a wide array of medicinally relevant heterocyclic compounds. Its utility in palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions provides efficient access to complex molecular architectures. The resulting fused pyridine systems, particularly furo[3,2-b]pyridines, have shown significant promise as anticancer agents by targeting key signaling pathways. The protocols and data presented herein provide a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating the exploration and development of novel therapeutics based on the this compound scaffold.

References

Application Notes and Protocols for DNA-Compatible Suzuki-Miyaura Cross-Coupling with Iodopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for performing Suzuki-Miyaura cross-coupling reactions on DNA-conjugated iodopyridine substrates. This methodology is crucial for the synthesis of DNA-encoded libraries (DELs), a powerful technology in drug discovery. The protocols outlined below are designed to be compatible with the delicate nature of DNA, ensuring its integrity throughout the chemical transformation.

The Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids.[1][2] Its adaptation for use in aqueous media and under mild conditions has made it an invaluable tool for the construction of diverse DELs.[1][3] This document focuses on the specific application of this reaction to couple iodopyridines with various boronic acids, a common structural motif in pharmacologically active compounds.

Data Presentation

The following table summarizes the reaction conditions and yields for the DNA-compatible Suzuki-Miyaura cross-coupling of a DNA-conjugated aryl iodide with various heteroaryl boronic acids, including pyridyl derivatives. The data is adapted from a study by Yadav et al. (2022), which optimized the reaction using a water-soluble palladium catalyst.[4]

Table 1: Suzuki-Miyaura Cross-Coupling of DNA-Conjugated Aryl Iodide with Heteroaryl Boronic Acids [4]

EntryHeteroaryl Boronic AcidProductYield (%)
1Pyridin-3-ylboronic acid5a89
2Pyridin-4-ylboronic acid5b85
3Pyridin-2-ylboronic acid5c63
45-Methylpyridin-2-ylboronic acid5d71
5Pyrimidine-5-boronic acid5e81
6Thiophene-2-boronic acid5f75
7Thiophene-3-boronic acid5g79
8Furan-2-boronic acid5h68
9Benzothiophen-2-ylboronic acid5i95
10Indole-5-boronic acid5j51
111-Methyl-1H-indole-5-boronic acid5k65
121H-Indazole-5-boronic acid5l58
13Benzofuran-2-boronic acid5m88
14Dibenzofuran-4-ylboronic acid5n76

Reaction Conditions: 1 equiv of DNA-conjugated aryl iodide (1a, 1 mM in H₂O), 200 equiv of heteroaryl boronic acid (200 mM in ACN/H₂O, 1:1), 20 equiv Na₂PdCl₄, 40 equiv sSPhos (10 mM in DMA), K₂CO₃, H₂O:ACN (4:1), 37°C for 28 h.[4]

Experimental Protocols

This section provides a detailed protocol for the DNA-compatible Suzuki-Miyaura cross-coupling of an iodopyridine-conjugated DNA strand with a boronic acid.

Materials:

  • DNA-conjugated iodopyridine substrate

  • Pyridylboronic acid

  • Sodium tetrachloropalladate(II) (Na₂PdCl₄)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (sSPhos)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • N,N-Dimethylacetamide (DMA)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Thermomixer or incubator

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of the DNA-conjugated iodopyridine in nuclease-free water.

    • Prepare a 200 mM stock solution of the desired pyridylboronic acid in a 1:1 mixture of acetonitrile and nuclease-free water.

    • Prepare a 10 mM stock solution of Na₂PdCl₄ in nuclease-free water.

    • Prepare a 10 mM stock solution of sSPhos in DMA.

    • Prepare a saturated aqueous solution of K₂CO₃.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following reagents in the specified order:

      • Nuclease-free water to bring the final reaction volume to 100 µL.

      • 1 µL of 1 mM DNA-conjugated iodopyridine stock solution (final concentration: 10 µM).

      • 1 µL of 200 mM pyridylboronic acid stock solution (final concentration: 2 mM).

      • 2 µL of 10 mM Na₂PdCl₄ stock solution (final concentration: 200 µM).

      • 4 µL of 10 mM sSPhos stock solution (final concentration: 400 µM).

      • A sufficient volume of saturated K₂CO₃ solution to achieve the desired final concentration (e.g., 300 equivalents relative to the DNA-substrate).[4]

      • Acetonitrile to bring the final solvent ratio to 4:1 (water:acetonitrile).[4]

    • Gently vortex the reaction mixture to ensure thorough mixing.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 24-28 hours in a thermomixer or incubator.[4]

  • Reaction Quenching and Purification (Example):

    • The reaction can be quenched by the addition of EDTA to chelate the palladium catalyst.

    • The DNA-conjugated product can be purified using standard methods such as ethanol precipitation or size-exclusion chromatography.

  • Analysis:

    • The success of the reaction and the purity of the product can be analyzed by techniques such as liquid chromatography-mass spectrometry (LC-MS) and denaturing polyacrylamide gel electrophoresis (PAGE).

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A DNA-Iodopyridine Stock E Combine Reagents in Reaction Vessel A->E B Boronic Acid Stock B->E C Catalyst & Ligand Stocks C->E D Base Stock D->E F Incubate at 37°C E->F G Quench Reaction F->G H Purify DNA Conjugate G->H I LC-MS & PAGE Analysis H->I G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition X-Pd(II)L2-R I-Pd(II)L2-Py-DNA Oxidative\nAddition->X-Pd(II)L2-R R-X DNA-IodoPy R-X->Oxidative\nAddition Transmetalation Transmetalation X-Pd(II)L2-R->Transmetalation R'-Pd(II)L2-R R'-Pd(II)L2-Py-DNA Transmetalation->R'-Pd(II)L2-R R'B(OH)2 R'-B(OH)2 R'B(OH)2->Transmetalation Reductive\nElimination Reductive Elimination R'-Pd(II)L2-R->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R' DNA-Py-R' Reductive\nElimination->R-R'

References

Synthesis of Substituted Pydin-2(1H)-ones via Iodo-Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridin-2(1H)-ones are a pivotal class of heterocyclic compounds widely recognized as privileged scaffolds in drug discovery. Their utility stems from their ability to act as hydrogen bond donors and acceptors, and as bioisosteres for various functional groups, impacting the physicochemical properties of drug candidates such as metabolic stability, solubility, and lipophilicity. The introduction of an iodine atom into the pyridone scaffold opens up a versatile toolkit for further functionalization, making iodo-intermediates highly valuable in the synthesis of complex, biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridin-2(1H)-ones using key iodo-intermediate strategies.

Application Note 1: Direct C-H Iodination of Pyridin-2(1H)-ones

Direct C-H functionalization is an increasingly important strategy in organic synthesis due to its atom economy and efficiency. A radical-based direct C-H iodination protocol has been developed for the regioselective iodination of pyridin-2(1H)-ones, offering a straightforward route to C3- and C5-iodinated products.[1][2][3] This method is scalable and utilizes simple reaction conditions.[2][3]

The resulting iodo-substituted pyridones are versatile intermediates for a variety of cross-coupling reactions, including Suzuki-Miyaura and Ullmann couplings, enabling the introduction of diverse substituents at specific positions on the pyridone ring.[4] This approach is particularly valuable for the rapid synthesis of libraries of compounds for structure-activity relationship (SAR) studies in drug development.

Experimental Workflow: Direct C-H Iodination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Pyridone Substrate, K2S2O8, NaI, and MnSO4 in Dichloroethane (DCE) start->reagents heat Heat at 130 °C reagents->heat quench Quench with Na2S2O3 (aq) heat->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify end Iodinated Pyridone Product purify->end

Caption: Workflow for the direct C-H iodination of pyridin-2(1H)-ones.

Quantitative Data for Direct C-H Iodination
SubstrateProduct(s)Yield (%)Reference
N-phenylethyl pyridone3,5-diiodo-N-phenylethyl pyridone66[2][3]
N-methyl pyridone3,5-diiodo-N-methyl pyridone50[2][3]
N-aryl pyridone3,5-diiodo-N-aryl pyridone42[2][3]
C6-methyl-C3-p-tolyl pyridoneC5-iodo-C6-methyl-C3-p-tolyl pyridone55[2][5][3]
Experimental Protocol: Direct C-H Iodination of N-phenylethyl pyridone

Materials:

  • N-phenylethyl pyridone

  • Potassium persulfate (K₂S₂O₈)

  • Sodium iodide (NaI)

  • Manganese(II) sulfate (MnSO₄)

  • Dichloroethane (DCE)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a sealed tube, add N-phenylethyl pyridone (1.0 mmol), K₂S₂O₈ (2.0 mmol), NaI (2.5 mmol), and MnSO₄ (0.2 mmol) in DCE (5 mL).

  • Seal the tube and heat the reaction mixture at 130 °C for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,5-diiodo-N-phenylethyl pyridone.

Application Note 2: Synthesis of β-Iodo N-Alkenyl 2-Pyridones

A novel method has been developed for the synthesis of β-iodo N-alkenyl 2-pyridones from substituted 2-propargyloxypyridines.[6] These products are valuable as they contain a unique combination of functional groups that are not readily accessible through other synthetic routes. The presence of the iodoalkenyl group provides a handle for further elaboration, making these compounds important building blocks for the synthesis of more complex N-alkyl pyridone-containing targets.[6]

Synthetic Pathway: β-Iodo N-Alkenyl 2-Pyridones

G start Substituted 2-Propargyloxypyridine reaction Iodocyclization Reaction start->reaction reagent Iodine Source (e.g., I2) reagent->reaction product β-Iodo N-Alkenyl 2-Pyridone reaction->product

Caption: Synthesis of β-Iodo N-Alkenyl 2-Pyridones from 2-propargyloxypyridines.

Quantitative Data for the Synthesis of a β-Iodo N-Alkenyl 2-Pyridone
Starting MaterialProductYield (%)Reference
2-(prop-2-yn-1-yloxy)pyridine3-iodo-1-(prop-1-en-2-yl)pyridin-2(1H)-oneNot specified in abstract[6]

Note: While the reference mentions the discovery of this method, specific yield data for a range of substrates is not provided in the abstract. For detailed quantitative data, consultation of the full article is recommended.

Experimental Protocol: Representative Synthesis of a β-Iodo N-Alkenyl 2-Pyridone

Materials:

  • Substituted 2-propargyloxypyridine

  • Iodine (I₂)

  • Suitable solvent (e.g., dichloromethane)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted 2-propargyloxypyridine (1.0 mmol) in the chosen solvent.

  • Add a solution of iodine (1.1 mmol) in the same solvent dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous Na₂S₂O₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the β-iodo N-alkenyl 2-pyridone.

Application Note 3: Iodo-Pyridones as Key Intermediates in Cross-Coupling Reactions

Iodo-substituted pyridin-2(1H)-ones are highly valuable intermediates in medicinal chemistry and drug development due to their ability to participate in a wide array of cross-coupling reactions. The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition to transition metal catalysts, such as palladium complexes. This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, iodo-pyridone derivatives can be utilized in Ullmann-type ether synthesis to generate aryl/heteroaryl ether analogues.[4] This is particularly useful for exploring the SAR of the ether linkage in potential drug candidates. Similarly, Suzuki-Miyaura coupling of iodo-pyridones with boronic acids or their esters is a powerful tool for introducing aryl or heteroaryl substituents, which are common motifs in bioactive molecules.

Logical Relationship: Utility of Iodo-Pyridones

G cluster_coupling Cross-Coupling Reactions start Substituted Pyridin-2(1H)-one iodination Iodination (e.g., Direct C-H Iodination) start->iodination iodo_intermediate Iodo-Substituted Pyridin-2(1H)-one iodination->iodo_intermediate suzuki Suzuki-Miyaura Coupling (with Boronic Acids) iodo_intermediate->suzuki ullmann Ullmann Coupling (with Alcohols/Phenols) iodo_intermediate->ullmann other Other Cross-Couplings (e.g., Sonogashira, Heck) iodo_intermediate->other end Diverse Library of Functionalized Pyridin-2(1H)-ones suzuki->end ullmann->end other->end

Caption: The central role of iodo-pyridones in generating diverse derivatives.

Experimental Protocol: Ullmann Ether Synthesis with an Iodo-Pyridone Derivative

Materials:

  • Iodo-pyridone derivative

  • Aryl or heteroaryl alcohol

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., 1,10-phenanthroline)

  • A suitable base (e.g., K₂CO₃ or Cs₂CO₃)

  • A suitable solvent (e.g., DMF or dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the iodo-pyridone derivative (1.0 mmol), the aryl or heteroaryl alcohol (1.2 mmol), CuI (0.1 mmol), the ligand (0.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired ether analogue.

References

Troubleshooting & Optimization

Technical Support Center: 2-Iodopyridin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Iodopyridin-3-ol. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and comparative data to improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: A highly effective method is the direct, one-pot iodination of 3-hydroxypyridine. This approach utilizes sodium iodide (NaI) as the iodine source and sodium hypochlorite (NaOCl) as an oxidant in an aqueous solution. It is favored for its mild reaction conditions, high yields, and simple workup that often does not require chromatographic purification.[1][2][3]

Q2: What are the primary starting materials for the synthesis?

A2: The primary starting material is 3-Hydroxypyridine.[4] Alternative, multi-step routes might start from 2-amino-3-hydroxypyridine via a Sandmeyer-type reaction, but direct iodination of 3-hydroxypyridine is generally more straightforward.[5][6][7]

Q3: What are the main safety concerns when performing this synthesis?

A3: Key safety considerations include handling sodium hypochlorite (a strong oxidant and corrosive), iodine, and the final product, which may be harmful if swallowed or in contact with skin.[8] Standard personal protective equipment (PPE), such as safety goggles, lab coat, and gloves, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The consumption of the 3-hydroxypyridine starting material and the formation of the this compound product can be visualized, typically under UV light.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

TroubleshootingWorkflow start Problem Encountered During Synthesis check_yield Is the final yield low? start->check_yield check_purity Is the product impure (multiple spots on TLC)? start->check_purity check_completion Did the reaction go to completion (starting material remains)? start->check_completion solution_oxidant Verify the concentration and freshness of the NaOCl solution. Old or improperly stored bleach may be less effective. check_yield->solution_oxidant Yes solution_temp Ensure the reaction temperature is maintained. Addition of NaOCl is exothermic and should be controlled with an ice bath. check_yield->solution_temp Yes solution_ph Check and maintain the pH of the reaction mixture. Proper pH is crucial for the iodination to proceed efficiently. check_yield->solution_ph Yes solution_diiodination Di-iodination may occur. Reduce the equivalents of NaI and/or NaOCl. Monitor the reaction closely with TLC to stop it once the mono-iodinated product is maximized. check_purity->solution_diiodination Yes solution_isomers Formation of other isomers is possible, though 2-iodo is favored. Optimize temperature and addition rate. Purification by column chromatography may be necessary. check_purity->solution_isomers Yes solution_purification Improve the purification process. Adjust the solvent system for column chromatography or consider recrystallization. check_purity->solution_purification Yes solution_stirring Ensure efficient stirring to maintain a homogenous mixture, especially as the product may precipitate. check_completion->solution_stirring Yes solution_time Increase the reaction time. Continue monitoring with TLC until the starting material is consumed. check_completion->solution_time Yes solution_reagents Check the quality and stoichiometry of reagents (3-hydroxypyridine and NaI). check_completion->solution_reagents Yes

Caption: Troubleshooting workflow for this compound synthesis.

Q5: My reaction yield is significantly lower than expected. What are the common causes?

A5: Low yields can stem from several factors:

  • Inactive Oxidant: The sodium hypochlorite (NaOCl) solution may have degraded over time. It is crucial to use a fresh, properly stored bottle of bleach or titrate it to confirm its concentration.

  • Incorrect Stoichiometry: An insufficient amount of the iodinating agent (formed in situ) will lead to incomplete conversion of the starting material.

  • Suboptimal Temperature: The reaction is typically run at 0 °C to control the exothermic addition of NaOCl. Running the reaction at a higher temperature can lead to side reactions and decomposition.

  • Poor pH Control: The pH of the reaction mixture can affect the stability of the product and the efficiency of the iodination. The workup procedure often involves adjusting the pH to precipitate the product.

Q6: I observe multiple spots on my TLC plate after the reaction. What are the likely side products?

A6: The formation of multiple products can be attributed to:

  • Di-iodination: Over-iodination can occur, leading to the formation of di-iodinated hydroxypyridines. This can be mitigated by carefully controlling the stoichiometry of the reagents and monitoring the reaction closely.

  • Isomer Formation: While the 2-position is electronically favored for iodination, small amounts of other isomers might form.

  • Degradation: The pyridinol ring can be sensitive to strongly oxidative conditions, which may lead to decomposition products.

SideReactions cluster_conditions Start 3-Hydroxypyridine Reagents + NaI, NaOCl Product This compound (Desired Product) Reagents->Product Main Pathway SideProduct1 Di-iodinated Product Reagents->SideProduct1 SideProduct2 Other Isomers (e.g., 4-Iodo, 6-Iodo) Reagents->SideProduct2 SideProduct3 Degradation Products Product->SideProduct3 Condition1 Excess Iodinating Agent Condition1->SideProduct1 Condition2 Suboptimal Conditions Condition2->SideProduct2 Condition3 Harsh Conditions (High Temp / Wrong pH) Condition3->SideProduct3

Caption: Potential side reactions in the synthesis of this compound.

Experimental Protocols

Protocol 1: One-Pot Iodination of 3-Hydroxypyridine

This protocol is adapted from a high-yielding method for the iodination of hydroxypyridines.[1][3]

Materials:

  • 3-Hydroxypyridine

  • Sodium Iodide (NaI)

  • Sodium Hypochlorite (NaOCl, commercial bleach, ~5-6% solution)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Hydrochloric Acid (HCl), 6N

  • Deionized Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxypyridine (1.0 eq.) and sodium iodide (1.1 eq.) in deionized water.

  • Cool the flask in an ice bath to 0 °C.

  • While stirring vigorously, add the sodium hypochlorite solution (1.2 eq.) dropwise over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess iodine and oxidant.

  • Adjust the pH of the solution to approximately 3-4 using 6N HCl. The product should precipitate as a solid.

  • Stir the resulting slurry in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water.

  • Dry the product under vacuum to yield this compound. The product is often obtained in high purity without the need for column chromatography.

SynthesisWorkflow A 1. Dissolve 3-Hydroxypyridine & NaI in Water B 2. Cool to 0°C in Ice Bath A->B C 3. Add NaOCl Solution Dropwise (T < 5°C) B->C D 4. Stir at 0°C for 1-2h (Monitor by TLC) C->D E 5. Quench with Na₂S₂O₃ Solution D->E F 6. Adjust pH to 3-4 with 6N HCl E->F G 7. Precipitate Product & Stir for 30 min F->G H 8. Collect Solid by Vacuum Filtration G->H I 9. Wash with Cold Water H->I J 10. Dry Product Under Vacuum I->J

References

Technical Support Center: Purification of 2-Iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Iodopyridin-3-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: Common impurities depend on the synthetic route, but typically when synthesizing this compound via electrophilic iodination of 3-hydroxypyridine, you can expect to find:

  • Unreacted 3-hydroxypyridine: The starting material may not have fully reacted.

  • Di-iodinated products: Over-iodination can lead to the formation of di-iodinated pyridinols.

  • Other positional isomers: Depending on the reaction conditions, small amounts of other iodo-isomers might be formed.

  • Residual reagents: Reagents used in the iodination reaction, such as N-iodosuccinimide (NIS) or iodine and an oxidizing agent, and their byproducts (e.g., succinimide) may be present.

Q2: What are the recommended primary purification methods for this compound?

A2: The two primary recommended methods for the purification of this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the scale of your purification.

Q3: What are the key physical properties of this compound to consider during purification?

  • Polarity: The presence of the hydroxyl group and the nitrogen atom in the pyridine ring makes it a polar molecule.

  • Solubility: It is expected to have moderate solubility in polar protic solvents (e.g., ethanol, methanol) and limited solubility in non-polar solvents (e.g., hexanes). Its solubility is likely to increase with temperature.

  • Physical State: Likely a solid at room temperature.

Troubleshooting Guides

Issue 1: Recrystallization of this compound is not working effectively.
  • Problem: The compound "oils out" instead of forming crystals.

    • Possible Cause: The solvent is too non-polar for the compound, or the solution is cooling too quickly.

    • Solution: Try a more polar solvent or a solvent mixture. Ensure the solution cools slowly to room temperature before placing it in an ice bath. Using a seed crystal can also help induce crystallization.

  • Problem: The purity of the recrystallized product is still low.

    • Possible Cause: The chosen solvent dissolves both the product and the impurities well.

    • Solution: A different solvent system is needed. Perform small-scale solubility tests to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures. A two-solvent recrystallization system might be effective.

  • Problem: Poor recovery of the product after recrystallization.

    • Possible Cause: Too much solvent was used, or the product has significant solubility in the cold solvent.

    • Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. To recover more product, you can try to partially evaporate the mother liquor and cool it again for a second crop of crystals, although this second crop may be less pure.

Issue 2: Column chromatography is providing poor separation.
  • Problem: The product and impurities are co-eluting.

    • Possible Cause: The mobile phase is too polar or not polar enough.

    • Solution: Optimize the mobile phase composition. Use thin-layer chromatography (TLC) to test various solvent systems with different polarities. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, often provides better separation than an isocratic elution.

  • Problem: The product is streaking on the column.

    • Possible Cause: The compound is interacting too strongly with the acidic silica gel due to the basicity of the pyridine nitrogen.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.

  • Problem: The product is not eluting from the column.

    • Possible Cause: The mobile phase is not polar enough to displace the highly polar product from the stationary phase.

    • Solution: Increase the polarity of the mobile phase. For very polar compounds, a mobile phase like dichloromethane/methanol or even ethyl acetate/methanol might be necessary.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing less soluble and more soluble impurities.

Methodology:

  • Solvent Selection: Based on the polar nature of this compound, suitable single solvents for recrystallization could be ethanol, isopropanol, or water. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be effective. Conduct small-scale solubility tests to determine the optimal solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

Quantitative Data (Example):

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC) ~85%>98%
Yield N/A60-80% (typical range)
Appearance Brownish solidOff-white to pale yellow crystals
Protocol 2: Column Chromatography of this compound

Objective: To purify this compound from impurities with different polarities using silica gel chromatography.

Methodology:

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system. Good starting points for polar compounds like this compound are mixtures of a non-polar solvent and a polar solvent, such as hexanes/ethyl acetate or dichloromethane/methanol. A typical starting ratio would be 7:3 or 1:1 (hexanes:ethyl acetate).

  • Column Packing: Pack the column with silica gel as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin elution with the selected mobile phase. If separation is poor, a gradient elution can be employed, gradually increasing the proportion of the more polar solvent.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data (Example):

ParameterBefore Column ChromatographyAfter Column Chromatography
Purity (by HPLC) ~85%>99%
Yield N/A50-70% (typical range)
Mobile Phase (Example) N/AGradient: 20% to 50% Ethyl Acetate in Hexanes
Retention Factor (Rf) on TLC 0.2 (in 30% Ethyl Acetate/Hexanes)N/A

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization High Impurity Load ColumnChromatography Column Chromatography Crude->ColumnChromatography Complex Impurity Profile PureProduct Pure this compound Recrystallization->PureProduct Waste Impurities in Mother Liquor / Other Fractions Recrystallization->Waste ColumnChromatography->PureProduct ColumnChromatography->Waste

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization Start Recrystallization Issue OilingOut Oiling Out? Start->OilingOut LowPurity Low Purity? OilingOut->LowPurity No SolventPolarity Use More Polar Solvent / Solvent Mix OilingOut->SolventPolarity Yes SlowCooling Ensure Slow Cooling OilingOut->SlowCooling Yes LowYield Low Yield? LowPurity->LowYield No DifferentSolvent Select a Different Solvent System LowPurity->DifferentSolvent Yes MinimizeSolvent Use Minimum Hot Solvent LowYield->MinimizeSolvent Yes ThoroughCooling Cool Thoroughly Before Filtration LowYield->ThoroughCooling Yes Success Successful Recrystallization LowYield->Success No SolventPolarity->Success SlowCooling->Success DifferentSolvent->Success MinimizeSolvent->Success ThoroughCooling->Success

Caption: Troubleshooting logic for recrystallization issues.

TroubleshootingColumnChromatography Start Column Chromatography Issue CoElution Co-elution? Start->CoElution Streaking Streaking? CoElution->Streaking No OptimizeMobilePhase Optimize Mobile Phase (TLC) CoElution->OptimizeMobilePhase Yes GradientElution Use Gradient Elution CoElution->GradientElution Yes NoElution No Elution? Streaking->NoElution No AddBase Add Basic Modifier (e.g., Et3N) Streaking->AddBase Yes IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity Yes Success Successful Separation NoElution->Success No OptimizeMobilePhase->Success GradientElution->Success AddBase->Success IncreasePolarity->Success

Caption: Troubleshooting logic for column chromatography problems.

Technical Support Center: Synthesis of 2-Iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Iodopyridin-3-ol. The most common synthetic route involves the diazotization of 2-amino-3-hydroxypyridine followed by an in-situ reaction with an iodide salt.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yielded very little or no this compound. What are the likely causes?

A1: Low or no yield is a common issue and can stem from several factors related to the instability of the intermediate pyridyl diazonium salt.

  • Decomposition of the Diazonium Salt: Pyridyl diazonium salts can be unstable, especially if the temperature is not strictly controlled. These salts can rapidly decompose back to the starting amine or to other byproducts. It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent iodination steps.

  • Premature Hydrolysis: The diazonium group can be displaced by water, leading to the formation of 2,3-dihydroxypyridine. This is more likely if the reaction mixture is allowed to warm up or if the concentration of the acid is too low.

  • Incomplete Diazotization: Ensure that the sodium nitrite is added slowly and that there is a slight excess to ensure all the starting amine has reacted. You can test for the presence of excess nitrous acid using starch-iodide paper.

Q2: My final product is a dark, tarry substance that is difficult to purify. What is causing this?

A2: The formation of dark, often polymeric, materials is typically due to side reactions of the highly reactive diazonium salt.

  • Azo Coupling: The diazonium salt is an electrophile and can react with the electron-rich starting material, 2-amino-3-hydroxypyridine, to form colored azo compounds. This is more prevalent if the addition of the nitrite solution is too fast or if there is insufficient mixing, leading to localized high concentrations of the diazonium salt.

  • Radical Reactions: The Sandmeyer reaction with iodide involves radical intermediates.[1] These radicals can participate in undesired polymerization or other side reactions, leading to tar formation.

To mitigate this, ensure slow, controlled addition of reagents with vigorous stirring at low temperatures.

Q3: After workup, my NMR spectrum shows a significant amount of the starting material, 2-amino-3-hydroxypyridine. Why?

A3: The presence of unreacted starting material can be due to a few reasons:

  • Incomplete Diazotization: As mentioned in Q1, insufficient sodium nitrite or poor reaction conditions can lead to unreacted 2-amino-3-hydroxypyridine.

  • Reversion of Diazonium Salt: The diazonium salt can be reduced back to the amine under certain conditions, although this is less common than decomposition.

  • Inefficient Iodination: The displacement of the diazonium group by iodide may not have gone to completion. Ensure an adequate excess of the iodide source (e.g., potassium iodide) is used.

Q4: How can I best purify the crude this compound?

A4: Purification of hydroxypyridines can be challenging due to their polarity and potential for zwitterion formation.

  • Column Chromatography: This is often the most effective method. A silica gel column with a gradient elution of ethyl acetate in hexanes or dichloromethane in methanol can be used.

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective.[2]

  • Acid-Base Extraction: The phenolic nature of the hydroxyl group and the basicity of the pyridine nitrogen allow for purification via acid-base extraction to remove non-polar or non-basic impurities.

Summary of Common Side Reactions

Side Reaction Byproduct Cause Prevention & Mitigation
Premature Hydrolysis 2,3-DihydroxypyridineReaction temperature too high; insufficient acid concentration.Maintain strict temperature control (0-5 °C); use appropriate acid concentration.
Azo Coupling Azo dyes (e.g., 2-amino-3-hydroxy-x-azo-(this compound))Localized high concentration of diazonium salt; slow reaction with iodide.Slow, dropwise addition of sodium nitrite with vigorous stirring; ensure efficient mixing.
Reduction of Diazonium Group 2-amino-3-hydroxypyridinePresence of reducing agents; unstable diazonium salt.Ensure reagents are pure; maintain low temperature.
Tar Formation Polymeric materialsUncontrolled radical reactions; decomposition of diazonium salt at higher temperatures.Strict temperature control; use of radical scavengers in some cases (though may interfere with the desired reaction).

Experimental Protocols

Synthesis of this compound from 2-amino-3-hydroxypyridine

This protocol is a general guideline and may require optimization.

  • Dissolution of Starting Material: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-3-hydroxypyridine (1.0 eq) in a suitable aqueous acid (e.g., 20% H₂SO₄) and cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the stirred amine solution, ensuring the temperature is maintained below 5 °C. The addition should take approximately 30-45 minutes. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Iodination: Prepare a solution of potassium iodide (1.5 eq) in water. Add this solution dropwise to the cold diazonium salt solution. A dark color and gas evolution (N₂) will be observed.

  • Reaction Completion: After the addition of the potassium iodide solution, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Workup:

    • Neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution) to a pH of ~7.

    • If a precipitate forms, it can be collected by filtration.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with a dilute solution of sodium thiosulfate to remove any excess iodine, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

SynthesisWorkflow Synthesis Workflow for this compound cluster_reagents Reagents cluster_process Process Steps cluster_products Products Start 2-amino-3-hydroxypyridine Diazotization Diazotization (0-5 °C) Start->Diazotization 1. NaNO2 NaNO2 / H2SO4 NaNO2->Diazotization KI Potassium Iodide Iodination Iodination (Sandmeyer-type) KI->Iodination Intermediate Pyridyl Diazonium Salt (Intermediate) Diazotization->Intermediate Workup Workup & Purification Iodination->Workup 3. FinalProduct This compound Workup->FinalProduct Intermediate->Iodination 2.

Caption: Synthesis workflow for this compound.

SideReaction Azo Coupling Side Reaction Diazonium Pyridyl Diazonium Salt (Electrophile) AzoDye Azo Dye Byproduct (Colored Impurity) Diazonium->AzoDye label_edge Electrophilic Aromatic Substitution Amine 2-amino-3-hydroxypyridine (Nucleophile) Amine->AzoDye

Caption: Formation of an azo dye byproduct.

TroubleshootingTree Troubleshooting Guide cluster_causes_low_yield Potential Causes cluster_causes_tar Potential Causes cluster_causes_sm Potential Causes Problem Problem Encountered LowYield Low Yield / No Product Problem->LowYield Issue DarkTar Dark Tarry Product Problem->DarkTar Issue StartingMaterial Starting Material in Product Problem->StartingMaterial Issue Decomposition Diazonium Salt Decomposition LowYield->Decomposition Hydrolysis Premature Hydrolysis LowYield->Hydrolysis AzoCoupling Azo Coupling DarkTar->AzoCoupling Polymerization Radical Polymerization DarkTar->Polymerization IncompleteDiaz Incomplete Diazotization StartingMaterial->IncompleteDiaz IncompleteIod IncompleteIod StartingMaterial->IncompleteIod Solution Solution: Check Temp. Control, Reagent Stoichiometry, & Purity Decomposition->Solution AzoCoupling->Solution IncompleteDiaz->Solution InefficientIod Inefficient Iodination

Caption: Troubleshooting decision tree for synthesis.

References

Technical Support Center: Optimization of Suzuki Coupling for 2-Iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling conditions for 2-iodopyridin-3-ol.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in the Suzuki coupling of this compound?

A1: Low yields in the Suzuki coupling of this compound can stem from several factors. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Additionally, the hydroxyl group can participate in side reactions or alter the electronic properties of the starting material. Key areas to investigate include the choice of catalyst and ligand, the base, the solvent, and the reaction temperature.

Q2: What are the most common side reactions when performing Suzuki coupling with this compound?

A2: Common side reactions include:

  • Protodeboronation: The boronic acid reagent is hydrolyzed back to the corresponding arene. This is often promoted by high temperatures and aqueous basic conditions.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen.

  • Dehalogenation: The iodo group on the pyridinol is replaced by a hydrogen atom.

Q3: How does the choice of palladium catalyst and ligand affect the reaction?

A3: The selection of the palladium source and, more critically, the ligand is crucial for a successful coupling. For challenging substrates like this compound, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional ligands like triphenylphosphine. These ligands can promote the oxidative addition step and stabilize the catalytic species.

Q4: Which bases are recommended for the Suzuki coupling of this compound?

A4: The choice of base is critical and often requires screening. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently effective. Stronger bases such as potassium phosphate (K₃PO₄) can also be beneficial, particularly if weaker bases give poor results. The solubility of the base in the chosen solvent system is also an important consideration.

Q5: What is the optimal temperature for this reaction?

A5: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions like protodeboronation and catalyst decomposition. Generally, temperatures ranging from 80°C to 110°C are employed. If the reaction is sluggish at lower temperatures, a moderate increase can be beneficial. However, excessively high temperatures can lead to lower yields due to degradation.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause Recommended Solution
No Product Formation / Low Conversion Catalyst Inactivity: The palladium catalyst may be deactivated or inhibited by the pyridine nitrogen.Switch Ligand: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands. • Increase Catalyst Loading: A modest increase from 1-2 mol% to 3-5 mol% may overcome partial inhibition. • Use a Pre-catalyst: Consider using a modern pre-catalyst for more consistent generation of the active Pd(0) species.
Inappropriate Base: The base may be too weak or not sufficiently soluble to activate the boronic acid.Screen Bases: Test a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. • Ensure Solubility: If using an inorganic base, a co-solvent like water may be necessary to ensure its solubility and effectiveness.
Low Reaction Temperature: The temperature may be too low for the oxidative addition to occur efficiently.Increase Temperature: Gradually increase the reaction temperature in increments of 10°C, monitoring for product formation and decomposition.
Significant Side Product Formation Protodeboronation: The boronic acid is unstable under the reaction conditions.Use Boronic Esters: Pinacol or MIDA esters of the boronic acid are more stable towards hydrolysis. • Anhydrous Conditions: If possible, conduct the reaction under anhydrous conditions. • Milder Base: A weaker base may reduce the rate of protodeboronation.
Homocoupling of Boronic Acid: Presence of oxygen in the reaction mixture.Thorough Degassing: Degas all solvents and reagents thoroughly before use (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles). • Maintain Inert Atmosphere: Ensure the reaction is run under a strict inert atmosphere.
Dehalogenation of this compound: Formation of palladium hydride species.Optimize Reaction Time: Shorter reaction times can minimize this side reaction. • Screen Solvents and Bases: The choice of solvent and base can influence the formation of hydride species.
Complex Reaction Mixture / Purification Difficulties Multiple Byproducts: A combination of the issues listed above.Systematic Optimization: Vary one parameter at a time (catalyst/ligand, base, solvent, temperature) to identify the optimal conditions. • Purification Strategy: Consider alternative purification methods such as preparative HPLC if column chromatography is ineffective.

Data Presentation

The following tables summarize representative conditions for Suzuki coupling of halopyridines, which can serve as a starting point for the optimization of this compound coupling.

Table 1: Catalyst and Ligand Screening

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O100High[2]
Pd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane/H₂O100High[2]
Pd(PPh₃)₄ (5)-Na₂CO₃DME80Variable[3]
PdCl₂(dppf) (3)-K₂CO₃Dioxane90Variable[4]

Table 2: Base and Solvent Screening

Base (equiv.)SolventCatalyst SystemTemp (°C)Yield (%)Reference
K₃PO₄ (2)Dioxane/H₂O (4:1)Pd₂(dba)₃/SPhos100High[2]
Cs₂CO₃ (2)DioxanePd(OAc)₂/XPhos100Good[2]
K₂CO₃ (2)DMF/H₂O (1:1)Pd/NiFe₂O₄80High[5]
Na₂CO₃ (2)Propylene CarbonatePd(PPh₃)₄13093[6]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a generalized procedure and should be optimized for each specific arylboronic acid.

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Troubleshooting_Workflow start Start: Suzuki Coupling of This compound check_yield Low or No Yield? start->check_yield catalyst_issue Potential Catalyst Issue check_yield->catalyst_issue Yes side_reactions Side Reactions Observed? check_yield->side_reactions No, but side products success Successful Coupling check_yield->success No, yield is good screen_ligands Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) catalyst_issue->screen_ligands base_issue Potential Base Issue catalyst_issue->base_issue conditions_issue Suboptimal Conditions catalyst_issue->conditions_issue increase_loading Increase Catalyst Loading (e.g., to 3-5 mol%) screen_ligands->increase_loading use_precatalyst Use a Modern Pre-catalyst increase_loading->use_precatalyst use_precatalyst->side_reactions screen_bases Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) base_issue->screen_bases screen_bases->conditions_issue optimize_temp Optimize Temperature (80-110 °C) conditions_issue->optimize_temp check_degassing Ensure Thorough Degassing optimize_temp->check_degassing check_degassing->side_reactions protodeboronation Protodeboronation side_reactions->protodeboronation Yes homocoupling Homocoupling side_reactions->homocoupling Yes side_reactions->success No use_boronic_ester Use Boronic Ester (Pinacol, MIDA) protodeboronation->use_boronic_ester use_boronic_ester->success rigorous_degassing Rigorous Degassing/ Inert Atmosphere homocoupling->rigorous_degassing rigorous_degassing->success

Caption: Troubleshooting workflow for the optimization of Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)Lu2099 oxidative_addition Oxidative Addition pd2_complex Ru00b9-Pd(II)Lu2099-X pd0->pd2_complex transmetalation Transmetalation pd2_biaryl Ru00b9-Pd(II)Lu2099-Ru00b2 pd2_complex->pd2_biaryl pd2_biaryl->pd0 reductive_elimination Reductive Elimination r1x Ru00b9-X (this compound) r2by2 Ru00b2-B(OR)u2082 + Base product Ru00b9-Ru00b2 (Product)

References

Technical Support Center: Synthesis of 2-Iodopyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-iodopyridin-3-ol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The main challenges in the synthesis of this compound and its derivatives revolve around controlling the regioselectivity of the iodination, preventing over-iodination, and purifying the final product from potential isomers and side products. The pyridine ring's electronic properties can lead to iodination at multiple positions, primarily C2, C4, and C6.

Q2: Which synthetic routes are most common for preparing this compound?

A2: There are two primary synthetic strategies:

  • Direct Electrophilic Iodination: This involves the direct iodination of 3-hydroxypyridine using an iodine source and an activating agent. This method can be efficient but may suffer from a lack of regioselectivity.

  • Sandmeyer-type Reaction: This route starts with 2-amino-3-hydroxypyridine, which is converted to a diazonium salt and subsequently displaced by iodide. This method generally offers better control over the position of the iodine atom.

Q3: How can I improve the regioselectivity of the direct iodination of 3-hydroxypyridine to favor the 2-iodo isomer?

A3: Achieving high regioselectivity for the 2-position during the direct iodination of 3-hydroxypyridine can be challenging. The hydroxyl group at the 3-position directs iodination to the ortho (2 and 4) and para (6) positions. However, a specific protocol using molecular iodine and sodium carbonate in water has been reported to yield the 2-iodo isomer in high selectivity.[1] Careful control of reaction conditions, such as temperature and stoichiometry, is crucial.

Q4: What are the common side products in the synthesis of this compound?

A4: Common side products include:

  • Positional Isomers: 4-iodo- and 6-iodopyridin-3-ol are the most common isomers formed during direct iodination.

  • Di-iodinated Products: Over-iodination can lead to the formation of di-iodinated species such as 2,4-diiodopyridin-3-ol and 2,6-diiodopyridin-3-ol.

  • De-iodination Products: In some cases, the starting material (3-hydroxypyridine) may be recovered due to the reversibility of the iodination reaction under certain conditions.

  • Phenolic Byproducts: In the Sandmeyer reaction, the diazonium salt can react with water to form 3-hydroxypyridine.

Q5: What are the best methods for purifying this compound?

A5: Purification can be challenging due to the similar polarities of the isomers.

  • Recrystallization: If the desired product is a solid and has significantly different solubility from the impurities in a particular solvent system, recrystallization can be an effective method.

  • Column Chromatography: Silica gel column chromatography is a common method for separating isomers. A careful selection of the eluent system is necessary to achieve good separation.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Direct Iodination
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase the reaction time. - Ensure the iodinating agent is active and used in the correct stoichiometry. - Monitor the reaction progress using TLC or LC-MS.
Formation of Multiple Isomers - Modify the reaction conditions (solvent, temperature, base) to favor the desired isomer. - Consider using a more regioselective iodination method, such as the Sandmeyer reaction.
Product Decomposition - Ensure the reaction is performed under appropriate temperature control. - Work up the reaction promptly upon completion.
Issue 2: Formation of Di-iodinated Byproducts
Potential Cause Troubleshooting Steps
Excess Iodinating Agent - Use a stoichiometric amount or a slight excess of the iodinating agent. - Add the iodinating agent portion-wise to the reaction mixture.
High Reaction Temperature - Perform the reaction at a lower temperature to reduce the rate of the second iodination.
Issue 3: Difficulty in Separating Isomers
Potential Cause Troubleshooting Steps
Similar Polarity of Isomers - Optimize the eluent system for column chromatography. A gradient elution may be necessary. - Consider derivatizing the hydroxyl group to alter the polarity of the isomers, facilitating separation, followed by deprotection. - Explore alternative purification techniques like preparative HPLC.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Method Starting Material Reagents Typical Yield Key Advantages Key Disadvantages
Direct Iodination 3-HydroxypyridineI₂, Na₂CO₃, H₂OUp to 92%[1]One-step, high yield reported.Potential for low regioselectivity and di-iodination.
Sandmeyer-type Reaction 2-Amino-3-hydroxypyridine1. NaNO₂, H₂SO₄2. KIModerate to Good (Estimated)High regioselectivity.Multi-step synthesis, handling of diazonium salts.

Experimental Protocols

Protocol 1: Direct Iodination of 3-Hydroxypyridine

This protocol is adapted from a reported synthesis of 2-iodo-3-hydroxypyridine.[1]

Materials:

  • 3-Hydroxypyridine

  • Iodine (I₂)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve 3-hydroxypyridine (1.0 eq.) in deionized water.

  • To this solution, add sodium carbonate (2.1 eq.) followed by iodine (1.0 eq.).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, adjust the pH of the reaction mixture to 4 with 1 M HCl.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold deionized water.

  • Dry the solid under vacuum to obtain 2-iodo-3-hydroxypyridine.

Protocol 2: Sandmeyer-type Synthesis of this compound (Representative)

This is a representative protocol based on general Sandmeyer reaction procedures.

Materials:

  • 2-Amino-3-hydroxypyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Ice

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve 2-amino-3-hydroxypyridine (1.0 eq.) in a mixture of concentrated sulfuric acid and water, keeping the temperature below 10°C with an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5°C.

  • Stir the mixture at 0-5°C for 30 minutes to ensure complete diazotization.

  • In a separate flask, prepare a solution of potassium iodide (1.5 eq.) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Neutralize the reaction mixture with a NaOH solution to a pH of ~7.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a sodium thiosulfate solution to remove any residual iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow_direct_iodination start Start: 3-Hydroxypyridine reagents Reagents: I₂, Na₂CO₃, H₂O start->reagents Dissolve reaction Reaction: Stir at RT, 2h reagents->reaction Combine workup Workup: Adjust pH to 4 with HCl reaction->workup After 2h isolation Isolation: Filtration and Washing workup->isolation product Product: This compound isolation->product

Caption: Workflow for the direct iodination of 3-hydroxypyridine.

experimental_workflow_sandmeyer start Start: 2-Amino-3-hydroxypyridine diazotization Diazotization: NaNO₂, H₂SO₄, 0-5°C start->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt iodide_addition Iodide Displacement: Add to KI solution diazonium_salt->iodide_addition workup Workup: Neutralization, Extraction iodide_addition->workup purification Purification: Chromatography or Recrystallization workup->purification product Product: This compound purification->product

Caption: Workflow for the Sandmeyer-type synthesis of this compound.

troubleshooting_synthesis start Low Yield or Impure Product check_reaction Analyze Crude Product (TLC, LC-MS) start->check_reaction incomplete_reaction Incomplete Reaction: - Increase reaction time - Check reagent quality check_reaction->incomplete_reaction Starting material present isomer_mixture Mixture of Isomers check_reaction->isomer_mixture Multiple product spots di_iodination Di-iodinated Products check_reaction->di_iodination Higher MW products optimize_chromatography Optimize Column Chromatography isomer_mixture->optimize_chromatography change_method Consider Sandmeyer Route isomer_mixture->change_method reduce_iodine Reduce Iodinating Agent Stoichiometry di_iodination->reduce_iodine lower_temp Lower Reaction Temperature di_iodination->lower_temp

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Troubleshooting Failed Reactions with 2-Iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with reactions involving 2-Iodopyridin-3-ol. The following information is designed to help you identify potential causes for failed reactions and provide actionable solutions to achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is not working. What are the common causes?

A1: Failed Suzuki-Miyaura couplings with this compound can stem from several factors. The unprotected hydroxyl group can interfere with the catalytic cycle. It is often stated that compounds with labile protons, such as alcohols, may not be suitable partners in these reactions without protection.[1] For instance, the Suzuki reaction of 2-chloro-3-hydroxypyridine has been reported to give a very low yield of the cross-coupled product.[1] Other common issues include catalyst deactivation, inappropriate choice of base or solvent, and poor quality of reagents.

Q2: I am observing a complex mixture of products in my reaction. What are the likely side reactions?

A2: The hydroxyl group of this compound can act as a nucleophile, leading to O-arylation as a significant side reaction, competing with the desired C-C bond formation. Copper-catalyzed O-arylation of 3-hydroxypyridines is a known transformation. Additionally, homocoupling of the boronic acid and decomposition of the starting material or product can contribute to the complex mixture.

Q3: Is it necessary to protect the hydroxyl group of this compound before attempting cross-coupling reactions?

A3: While not always mandatory, protecting the hydroxyl group is highly recommended to prevent side reactions and improve the reaction yield and reproducibility.[1] Common protecting groups for hydroxyl functions include silyl ethers (e.g., TBS, TIPS) and benzyl ethers (Bn).[2][3][4] The choice of protecting group will depend on the stability of your molecule to the protection and deprotection conditions.

Q4: My Buchwald-Hartwig amination is failing. What should I consider?

A4: Similar to Suzuki couplings, the unprotected hydroxyl group can interfere with the Buchwald-Hartwig amination. Additionally, the choice of palladium catalyst, ligand, and base is crucial. For heteroaryl halides, specialized ligands are often required to achieve good yields. Catalyst poisoning and oxidative addition failure are also common pitfalls.

Q5: What are the best practices for setting up a reaction with this compound?

A5: Key best practices include:

  • Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be set up under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

  • Dry Solvents: Use anhydrous, degassed solvents to avoid quenching of reagents and catalyst deactivation.

  • Reagent Quality: Ensure the purity of all reagents, including the boronic acid/ester, amine, or alkyne, as impurities can inhibit the catalyst.

  • Protecting Groups: Consider protecting the hydroxyl group to minimize side reactions.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Possible Causes and Solutions:

CauseSuggested Solution
Hydroxyl Group Interference Protect the hydroxyl group as a silyl ether (e.g., TBDMS) or benzyl ether.
Catalyst Inactivity Use a fresh batch of palladium catalyst. Consider using a pre-catalyst for more reliable initiation.
Inappropriate Base Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be critical for pyridyl substrates.
Poor Solvent Choice Common solvents for Suzuki reactions include dioxane, toluene, and DMF, often with water as a co-solvent.[5]
Low Reaction Temperature Gradually increase the reaction temperature. Microwave irradiation can sometimes improve yields for difficult couplings.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Reaction Failed check_oh Is the -OH group protected? start->check_oh protect_oh Protect -OH group (e.g., TBDMS, Bn) check_oh->protect_oh No check_catalyst Check Catalyst/Ligand check_oh->check_catalyst Yes protect_oh->start Retry screen_catalyst Screen different Pd sources and ligands (e.g., SPhos, XPhos) check_catalyst->screen_catalyst Issue Suspected check_base Check Base check_catalyst->check_base OK screen_catalyst->start Retry screen_base Screen bases (K2CO3, Cs2CO3, K3PO4) check_base->screen_base Issue Suspected check_solvent Check Solvent check_base->check_solvent OK screen_base->start Retry screen_solvent Screen solvents (Dioxane/H2O, Toluene/H2O) check_solvent->screen_solvent Issue Suspected check_temp Check Temperature check_solvent->check_temp OK screen_solvent->start Retry increase_temp Increase temperature or use microwave irradiation check_temp->increase_temp Issue Suspected success Reaction Successful check_temp->success All OK increase_temp->start Retry

Troubleshooting logic for Suzuki-Miyaura coupling.
Issue 2: Formation of O-arylated Byproduct

Possible Causes and Solutions:

CauseSuggested Solution
Unprotected Hydroxyl Group The primary solution is to protect the hydroxyl group before the coupling reaction.
Copper Contamination If using a copper co-catalyst (e.g., in Sonogashira), O-arylation can be a competing pathway. Ensure the reaction is strictly copper-free if C-C coupling is desired.
Reaction Conditions High temperatures and certain bases might favor O-arylation. A screen of reaction conditions at lower temperatures may help to minimize this side reaction.
Issue 3: Low or No Yield in Buchwald-Hartwig Amination

Possible Causes and Solutions:

CauseSuggested Solution
Hydroxyl Group Interference Protect the hydroxyl group to prevent it from interfering with the catalyst or acting as a competing nucleophile.
Ligand Choice The choice of phosphine ligand is critical. For heteroaromatic substrates, bulky, electron-rich ligands like XPhos or SPhos are often effective.
Base Strength Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used. The choice of base can significantly impact the reaction outcome.
Catalyst Deactivation Ensure rigorous exclusion of air and moisture. Using a pre-catalyst can lead to more consistent results.

General Reaction Parameters for Cross-Coupling of 2-Iodo-3-(O-Protected)Pyridine

ParameterSuzuki-MiyauraBuchwald-HartwigSonogashira
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₂Cl₂, Pd(OAc)₂
Ligand SPhos, XPhos, PPh₃XPhos, SPhos, BINAPPPh₃, XPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOt-Bu, LHMDS, K₂CO₃Et₃N, DIPEA
Solvent Dioxane/H₂O, Toluene, DMFToluene, Dioxane, THFTHF, DMF, Toluene
Temperature 80-120 °C80-110 °CRoom Temp. to 80 °C
Co-catalyst --CuI (optional)

Experimental Protocols

Protocol 1: Protection of this compound with TBDMSCl
  • To a solution of this compound (1.0 equiv.) in anhydrous DMF, add imidazole (2.5 equiv.) and TBDMSCl (1.2 equiv.).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-((tert-butyldimethylsilyl)oxy)-2-iodopyridine.

Protocol 2: Suzuki-Miyaura Coupling of 3-((tert-butyldimethylsilyl)oxy)-2-iodopyridine
  • In an oven-dried Schlenk flask, combine 3-((tert-butyldimethylsilyl)oxy)-2-iodopyridine (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and K₂CO₃ (3.0 equiv.).

  • Add Pd(PPh₃)₄ (0.05 equiv.) to the flask.

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of dioxane and water (4:1) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of the TBDMS Group
  • Dissolve the silyl-protected product in THF.

  • Add a 1M solution of TBAF in THF (1.5 equiv.) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected product.

Experimental Workflow for a Protected Suzuki-Miyaura Coupling

start This compound protection Protection (-OH -> -OTBDMS) start->protection TBDMSCl, Imidazole coupling Suzuki-Miyaura Coupling protection->coupling ArB(OH)2, Pd(PPh3)4, K2CO3 deprotection Deprotection (-OTBDMS -> -OH) coupling->deprotection TBAF product Final Product deprotection->product

A typical reaction sequence for Suzuki-Miyaura coupling.

References

Technical Support Center: Scaling Up the Synthesis of 2-Iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 2-Iodopyridin-3-ol (CAS: 40263-57-8).[1][2] Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process visualizations to address common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most viable starting material for the scaled-up synthesis of this compound?

A1: For large-scale synthesis, the most direct and economically viable starting material is 3-Hydroxypyridine (CAS: 109-00-2).[3][4] This precursor is commercially available and allows for direct C-H iodination to obtain the desired product. Alternative multi-step routes are generally less efficient for scaling.[5]

Q2: What are the primary challenges regarding regioselectivity in this synthesis?

A2: The direct iodination of 3-hydroxypyridine can yield a mixture of isomers, primarily the desired 2-iodo product and the 5-iodo-pyridin-3-ol side-product.[6][7] The hydroxyl group activates the pyridine ring for electrophilic substitution at the ortho and para positions (C2, C6, and C4), but steric hindrance and electronic effects typically favor iodination at the C2 and C5 positions. Controlling reaction conditions is critical to maximize the yield of the desired 2-iodo isomer.

Q3: What are the critical safety precautions for a large-scale iodination reaction?

A3: When handling large quantities of iodine and related reagents, several safety measures are essential.[8]

  • Ventilation: All procedures should be performed in a well-ventilated fume hood or a controlled reactor system to avoid inhalation of volatile iodine or corrosive vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Reagent Handling: Iodine can cause severe skin and eye irritation.[8] Avoid direct contact. Some iodinating agents are strong oxidizers and should not be mixed with flammable materials.

  • Quenching: Prepare a quenching solution, such as aqueous sodium thiosulfate, to neutralize any unreacted iodine at the end of the reaction or in case of a spill.

Q4: Which purification methods are suitable for this product at an industrial scale?

A4: While laboratory-scale purification might involve column chromatography, this method is often impractical and costly for large quantities.[9] At scale, the preferred methods include:

  • Recrystallization: If a suitable solvent system can be identified to selectively crystallize the this compound, leaving impurities in the mother liquor.

  • Distillation: If the product is thermally stable and has a distinct boiling point from impurities, distillation under reduced pressure can be effective.[10]

  • Solid-Phase Extraction: Techniques like phenylboronic acid solid-phase extraction (PBA-SPE) can be used for the selective removal or purification of pyridine compounds.[11]

Proposed Experimental Protocol: Scaled-Up Synthesis of this compound

This protocol describes a method for the direct iodination of 3-hydroxypyridine. It is based on general procedures for the regioselective iodination of hydroxylated aromatic compounds.[8]

Objective: To synthesize this compound on a multi-gram scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3-Hydroxypyridine95.10100 g1.051.0
Iodine (I₂)253.81293 g1.151.1
Iodic Acid (HIO₃)175.9174 g0.420.4
Ethanol (95%)-2.0 L--
Sodium Thiosulfate158.11As needed--
Saturated Brine-As needed--
Ethyl Acetate-As needed--

Procedure:

  • Reaction Setup: In a 5 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-Hydroxypyridine (100 g, 1.05 mol) and ethanol (2.0 L). Stir the mixture at room temperature until all the solid dissolves.

  • Reagent Addition: To the solution, add Iodine (293 g, 1.15 mol) and Iodic Acid (74 g, 0.42 mol).[8]

  • Reaction: Gently heat the reaction mixture to 35-40°C using a circulating water bath. Maintain this temperature and continue stirring for 12-18 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the consumption of the starting material.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium thiosulfate with vigorous stirring until the dark color of the iodine disappears, resulting in a pale yellow solution.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate (2 L) and water (1 L). Transfer to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (1 L each).

  • Washing: Combine the organic layers and wash with saturated brine (1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) to obtain pure this compound.

Process Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve 3-Hydroxypyridine in Ethanol add_reagents Add Iodine & Iodic Acid dissolve->add_reagents Stir heat Heat to 35-40°C add_reagents->heat stir Stir for 12-18h heat->stir monitor Monitor via TLC/HPLC stir->monitor cool Cool to RT monitor->cool Reaction Complete quench Quench with Na₂S₂O₃ cool->quench rotovap Remove Ethanol quench->rotovap extract Extract with Ethyl Acetate rotovap->extract wash Wash with Brine extract->wash dry Dry & Concentrate wash->dry recrystallize Recrystallize dry->recrystallize product This compound recrystallize->product

Caption: Workflow for the scaled-up synthesis of this compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete reaction due to insufficient time or low temperature.2. Degradation of starting material or product.3. Inefficient extraction or product loss during workup.1. Extend reaction time and monitor by HPLC. Ensure temperature is maintained at 35-40°C.2. Ensure reaction temperature does not exceed 40°C. Perform workup promptly after quenching.3. Perform three extractions with ethyl acetate. Ensure pH is neutral before extraction.
Formation of 5-Iodo Isomer The reaction conditions favor iodination at the C5 position. This is a common side reaction for pyridones and pyridines.[6][7]1. Maintain the reaction temperature strictly at the lower end of the range (35°C).2. Consider using a different iodinating system that may offer higher regioselectivity, although this may increase cost.[8]3. Develop a selective recrystallization procedure to isolate the desired 2-iodo isomer.
Di-iodinated Product Detected Excess iodinating reagent or prolonged reaction time.1. Use a stoichiometric amount of iodine (1.05-1.1 equivalents).2. Stop the reaction as soon as the starting material is consumed (as per TLC/HPLC analysis).
Reaction Stalls / Does Not Go to Completion 1. Deactivation of the iodinating species.2. Poor quality of starting materials or reagents.1. Ensure the iodic acid is fresh and has not absorbed moisture.2. Use high-purity 3-hydroxypyridine and iodine. Check reagents for decomposition.
Dark Tar-like Substance Forms Polymerization or degradation reactions, possibly due to excessive heat or presence of impurities.1. Strictly control the reaction temperature below 40°C.2. Ensure the starting material is pure and the solvent is of appropriate grade.

Troubleshooting Logic Diagram

G cluster_yield Yield Issues cluster_purity Purity Issues start Analyze Crude Product by HPLC/NMR low_yield Low Yield? start->low_yield purity_issue Purity Issue? start->purity_issue check_sm Starting Material Present? low_yield->check_sm Yes low_yield->purity_issue No extend_time Increase Reaction Time or Temperature (to 40°C) check_sm->extend_time Yes workup_loss Review Workup & Extraction Efficiency check_sm->workup_loss No isomer_present 5-Iodo Isomer Present? purity_issue->isomer_present Yes end Proceed to Optimized Purification purity_issue->end No diiodo_present Di-Iodo Impurity Present? isomer_present->diiodo_present No optimize_temp Lower Temp (35°C) Optimize Recrystallization isomer_present->optimize_temp Yes other_impurity Other Impurities (e.g., Tar)? diiodo_present->other_impurity No reduce_iodine Reduce Iodine eq. (1.05) Shorten Reaction Time diiodo_present->reduce_iodine Yes check_reagents Check Reagent Purity Control Temp < 40°C other_impurity->check_reagents Yes other_impurity->end No optimize_temp->diiodo_present reduce_iodine->other_impurity check_reagents->end

Caption: Decision tree for troubleshooting the synthesis of this compound.

References

stability issues of 2-Iodopyridin-3-ol under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Iodopyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in various reaction conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry place, sealed in an airtight container.[1] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from air and moisture. While room temperature storage is generally acceptable, refrigeration (2-8 °C) can further enhance stability.

Q2: Is this compound sensitive to light?

Q3: What are the primary stability concerns when using this compound in a reaction?

A3: The primary stability concerns for this compound under reaction conditions include:

  • Decomposition under strong basic conditions: The acidic nature of the hydroxyl group can lead to deprotonation, and the resulting pyridinolate may have altered stability and reactivity.

  • Thermal degradation: At elevated temperatures, deiodination or other decomposition pathways may occur.[2]

  • Side reactions in cross-coupling: The presence of both a hydroxyl group and an iodo group can lead to undesired side reactions if not properly managed.

Q4: Can the hydroxyl group of this compound interfere with cross-coupling reactions?

A4: Yes, the hydroxyl group can potentially interfere with cross-coupling reactions. The acidic proton of the hydroxyl group can react with organometallic reagents or the basic conditions typically employed in these reactions. This can lead to the deactivation of the catalyst or the consumption of reagents. For sensitive reactions, protection of the hydroxyl group may be necessary.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

You are performing a Suzuki-Miyaura cross-coupling reaction with this compound and observe a low yield of the desired product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Decomposition of this compound - Use milder basic conditions (e.g., K₂CO₃ instead of stronger bases).- Lower the reaction temperature and extend the reaction time.- Ensure the reaction is performed under a strict inert atmosphere to prevent oxidative degradation.
Interference from the Hydroxyl Group - Protect the hydroxyl group as a more stable ether (e.g., methyl, benzyl) or a silyl ether before the coupling reaction.- Use a base that is less likely to deprotonate the hydroxyl group under the reaction conditions.
Catalyst Inactivation - The pyridinolic oxygen, especially after deprotonation, might coordinate to the palladium catalyst, inhibiting its activity. Protecting the hydroxyl group can mitigate this.- Increase the catalyst loading or screen different palladium catalysts and ligands.
Proto-deiodination - Ensure anhydrous reaction conditions to minimize the source of protons that can lead to the replacement of iodine with hydrogen.- Use a non-protic solvent.
Issue 2: Formation of Multiple Unidentified Byproducts

Your reaction mixture shows multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Homocoupling of the Boronic Acid/Ester - Ensure thorough degassing of the reaction mixture to remove oxygen, which can promote homocoupling.- Use a pre-catalyst that is efficiently reduced to the active Pd(0) species.
Decomposition of this compound - As mentioned in Issue 1, consider milder reaction conditions (temperature and base).- Analyze the byproducts by mass spectrometry to identify potential decomposition pathways such as deiodination or dimerization.
Side Reactions involving the Pyridine Ring - The pyridine nitrogen can be alkylated or undergo other side reactions depending on the reagents used. Protecting the hydroxyl group might alter the electronic properties of the ring and reduce certain side reactions.

Experimental Protocols

Protocol 1: Protection of the Hydroxyl Group of this compound as a Methoxymethyl (MOM) Ether

This protocol is a general guideline and may require optimization.

  • Dissolve this compound: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add Base: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Add Protecting Agent: Cool the reaction mixture to 0 °C and add methoxymethyl chloride (MOM-Cl) (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

troubleshooting_low_yield start Low Yield in Suzuki Coupling cause1 Decomposition of This compound start->cause1 cause2 Hydroxyl Group Interference start->cause2 cause3 Catalyst Inactivation start->cause3 cause4 Proto-deiodination start->cause4 solution1 Use Milder Conditions (Base, Temperature) cause1->solution1 solution2 Protect Hydroxyl Group (e.g., MOM, TBDMS) cause2->solution2 cause3->solution2 solution3 Screen Catalysts/ Ligands/Increase Loading cause3->solution3 solution4 Ensure Anhydrous Conditions cause4->solution4

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

experimental_workflow_protection cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve this compound in anhydrous DCM add_base Add DIPEA dissolve->add_base cool Cool to 0 °C add_base->cool add_momcl Add MOM-Cl dropwise cool->add_momcl monitor Stir and monitor by TLC/LC-MS add_momcl->monitor quench Quench with aq. NaHCO₃ monitor->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: Experimental workflow for MOM protection.

References

Technical Support Center: Purification of 2-Iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-iodopyridin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 3-hydroxypyridine.

  • Reagents: Residual iodinating agents (e.g., N-iodosuccinimide, iodine) or bases used in the synthesis.

  • Isomeric Byproducts: Formation of other iodinated pyridinol isomers.

  • Di-iodinated Species: Over-iodination can lead to the formation of di-iodinated pyridinols.

  • Degradation Products: Halogenated pyridines can be sensitive to light and may decompose over time.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.

  • Recrystallization is suitable for removing small amounts of impurities from a solid that is already relatively pure.[2]

  • Column Chromatography is a more powerful method for separating complex mixtures containing multiple components or impurities with similar solubility to the product.[3][4]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A common method involves using a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing a small amount of formic acid.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the purified product and identify impurities if they are present in sufficient quantity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Product Fails to Crystallize The solution is not saturated (too much solvent was used).- Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of pure this compound.- Slowly evaporate some of the solvent to increase the concentration and allow the solution to cool again.[1]
Product "Oils Out" The melting point of the impure compound is lower than the boiling point of the solvent.[1]- Re-heat the solution to dissolve the oil, and then allow it to cool more slowly.- Add a small amount of a "better" co-solvent to the hot solution to increase the solubility of the oil, then cool slowly.- If impurities are the cause, consider a preliminary purification by column chromatography.[1]
Low Recovery of Product Too much solvent was used during dissolution, or the crystals were washed with a solvent in which they are too soluble.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[3]
Colored Impurities Remain The impurities are not effectively removed by recrystallization alone.- Treat the hot solution with a small amount of activated charcoal before the hot filtration step to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[3]
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Product and Impurities The chosen eluent system has incorrect polarity.- If the Rf of your product is too high (>0.4), the eluent is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexanes).- If the Rf of your product is too low (<0.2), the eluent is not polar enough. Increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).[3]
Product Co-elutes with an Impurity The product and impurity have very similar polarities.- Try a different solvent system. For example, if a hexane/ethyl acetate system is not effective, a dichloromethane/methanol system might provide better separation.- Consider using a different stationary phase, such as alumina instead of silica gel.[4]
Product Appears to Decompose on the Column This compound may be sensitive to the acidic nature of standard silica gel.- Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%).- Use neutral alumina as the stationary phase.[4]
Low Recovery from the Column The product is highly polar and is strongly adsorbed to the silica gel.- After eluting with your primary solvent system, flush the column with a more polar solvent (e.g., 10% methanol in dichloromethane) to recover any remaining product.- Ensure all glassware is properly rinsed to avoid loss of product during transfers.[3]

Experimental Protocols

Recrystallization Protocol

This is a general protocol that may require optimization depending on the specific impurities present.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, or mixtures with water) at both room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen hot solvent required to just dissolve the solid.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, add a very small amount of activated charcoal and heat for a few minutes before the hot filtration.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.[3]

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • TLC Analysis: Determine an appropriate mobile phase (eluent) by running TLC plates. A good solvent system will give the this compound an Rf value of approximately 0.3.[3] A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a uniform bed.

    • Add another thin layer of sand on top of the silica gel.[3]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

    • Adsorb this solution onto a small amount of silica gel by removing the solvent with a rotary evaporator.

    • Carefully add the dried, product-adsorbed silica gel to the top of the column.[4]

  • Elution: Carefully add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased during the separation (gradient elution) to elute more polar compounds.[4]

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Quantitative Data Summary

Purification MethodStarting PurityFinal PurityYield
Recrystallization (90% Ethanol)~90%97.0%95.0%
Recrystallization (85% Alcohol)Not Specified98.5%73.7%

Visualizations

Experimental_Workflow cluster_start Start cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end End Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization High Initial Purity ColumnChromatography Column Chromatography Crude->ColumnChromatography Low Initial Purity / Complex Mixture Analysis TLC, HPLC, NMR Recrystallization->Analysis ColumnChromatography->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Problem Encountered Recrystallization_Issue Recrystallization Issue? Start->Recrystallization_Issue Column_Issue Column Chromatography Issue? Start->Column_Issue No_Crystals No Crystals Recrystallization_Issue->No_Crystals Yes Oiling_Out Oiling Out Recrystallization_Issue->Oiling_Out Yes Low_Recovery_Recrys Low Recovery Recrystallization_Issue->Low_Recovery_Recrys Yes Poor_Separation Poor Separation Column_Issue->Poor_Separation Yes Decomposition Decomposition on Column Column_Issue->Decomposition Yes Low_Recovery_Column Low Recovery Column_Issue->Low_Recovery_Column Yes Sol1 Sol1 No_Crystals->Sol1 Solution: Induce Crystallization Sol2 Sol2 Oiling_Out->Sol2 Solution: Adjust Cooling / Solvent Sol3 Sol3 Low_Recovery_Recrys->Sol3 Solution: Minimize Solvent / Cool Thoroughly Sol4 Sol4 Poor_Separation->Sol4 Solution: Optimize Eluent / Stationary Phase Sol5 Sol5 Decomposition->Sol5 Solution: Deactivate Silica / Use Alumina Sol6 Sol6 Low_Recovery_Column->Sol6 Solution: Flush with Polar Solvent

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with 2-iodopyridin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges stem from the electronic properties of the pyridine ring and the presence of the hydroxyl group. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation. The 3-hydroxyl group can also interact with the catalyst or may require a protection-deprotection strategy, adding steps to the synthesis.

Q2: Do I need to protect the hydroxyl group on this compound before performing a cross-coupling reaction?

A2: Not necessarily. While protecting groups can prevent potential side reactions or catalyst inhibition, "protecting group-free" strategies are often desirable to improve step economy. The necessity of protection depends on the specific reaction conditions (catalyst, ligand, base) and the coupling partner. It is often advisable to first screen conditions without a protecting group. If low yields or side reactions are observed, protection of the hydroxyl group (e.g., as a methyl or benzyl ether) should be considered.

Q3: Which type of cross-coupling reaction is best suited for my desired transformation with this compound?

A3: The choice of reaction depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids or esters.

  • Buchwald-Hartwig Amination: Used for forming carbon-nitrogen bonds with primary or secondary amines.

  • Sonogashira Coupling: Employed for creating carbon-carbon bonds with terminal alkynes.

Q4: How do I choose the right palladium catalyst and ligand for my reaction?

A4: Catalyst and ligand selection is crucial for a successful cross-coupling reaction. For pyridyl substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often preferred. These ligands can promote the desired reaction pathway and minimize catalyst inhibition by the pyridine nitrogen. Pre-catalysts, which are more stable and generate the active Pd(0) species in situ, are also a good choice.

Q5: What are common side reactions to watch out for?

A5: Common side reactions include:

  • Homocoupling: Dimerization of the coupling partners (e.g., boronic acid in Suzuki reactions). This can often be minimized by ensuring anaerobic conditions.

  • Protodeboronation (in Suzuki reactions): Cleavage of the C-B bond of the boronic acid, leading to the formation of an arene byproduct. This can be influenced by the base and the presence of water.

  • Hydrodehalogenation: Replacement of the iodine atom with a hydrogen atom.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Catalyst Deactivation The pyridine nitrogen may be inhibiting the palladium catalyst. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, or an NHC ligand). Consider using a pre-catalyst.
Inappropriate Base The choice of base is critical. For Suzuki couplings, screen bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required. For Sonogashira couplings, an amine base like Et₃N or piperidine is typically used.
Sub-optimal Solvent The solvent can significantly impact the reaction. Screen common solvents for the specific coupling reaction (e.g., dioxane, toluene, DMF, THF).
Low Reaction Temperature The oxidative addition of the C-I bond may require higher temperatures. Incrementally increase the reaction temperature.
Reagent Quality Ensure all reagents, especially the boronic acid in Suzuki couplings and the amine in Buchwald-Hartwig reactions, are pure and dry. Solvents should be anhydrous and degassed.
Hydroxyl Group Interference The 3-hydroxyl group might be interfering with the reaction. Consider protecting the hydroxyl group (e.g., as a methyl or benzyl ether) and repeating the reaction.
Issue 2: Formation of Significant Byproducts
Observed Byproduct Potential Cause & Solution
Homocoupling of Boronic Acid (Suzuki) This is often caused by the presence of oxygen. Ensure the reaction is set up under strictly anaerobic conditions and that all solvents are thoroughly degassed.
Protodeboronation Product (Suzuki) The C-B bond of the boronic acid is being cleaved. Use anhydrous conditions and consider switching to a different base (e.g., from an aqueous base to an anhydrous one). Using a boronate ester (e.g., pinacol ester) instead of a boronic acid can sometimes mitigate this issue.
Starting Material is De-iodinated Hydrodehalogenation is occurring. This can be a competing reaction pathway. Optimizing the ligand and base combination can help favor the desired cross-coupling.

Data Presentation: Catalyst Performance in Analogous Systems

Direct quantitative data for this compound is scarce in the literature. The following tables summarize catalyst performance for structurally related halopyridine substrates to provide a starting point for catalyst selection.

Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Halopyridines

Catalyst PrecursorLigandBaseSolventApprox. Yield (%)Notes
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O~90-98Highly active system, suitable for challenging substrates.[1]
PdCl₂(dppf)(dppf)Cs₂CO₃DMF~88-96A reliable choice for a broad range of boronic acids.[1]
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂OGoodA classic catalyst, but may be less effective for complex substrates.

Table 2: Catalyst Performance in Buchwald-Hartwig Amination of Halopyridines

Catalyst PrecursorLigandBaseSolventApprox. Yield (%)Notes
Pd₂(dba)₃XantphosCs₂CO₃Dioxane~85-95Effective for a range of primary and secondary amines.
Pd(OAc)₂RuPhosNaOtBuToluene~90-99A highly active system for various amine coupling partners.
Pd(OAc)₂JohnPhosK₃PO₄t-BuOHGoodGood for coupling with anilines.

Table 3: Catalyst Performance in Sonogashira Coupling of Halopyridines

Catalyst PrecursorCo-catalystLigandBaseSolventApprox. Yield (%)Notes
PdCl₂(PPh₃)₂CuIPPh₃Et₃NDMF~80-95The classic and widely used Sonogashira catalyst system.[2]
Pd(PPh₃)₄CuIPPh₃PiperidineTHF~85-98A reliable alternative catalyst system.
Pd(OAc)₂CuIP(t-Bu)₃Cs₂CO₃AcetonitrileGoodA copper-free system can also be effective with appropriate ligand and base.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific coupling partners and experimental setup.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., a mixture of dioxane and water, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Add the degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3: Detailed Procedure for Sonogashira Coupling of 2-Amino-3-iodopyridine (a close analog)

This protocol is adapted from a literature procedure for a structurally similar substrate and serves as an excellent starting point.

  • In a 4 mL screw-cap vial, add 2-amino-3-iodopyridine (110.0 mg, 0.5 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) chloride (1.8 mg, 0.025 mmol, 5 mol%), and the solvent (e.g., 0.8 mL of an ionic liquid or a traditional solvent like DMF).

  • Add phenylacetylene (82 μL, 0.75 mmol, 1.5 equiv.).

  • Stir the mixture at 55 °C for 3 hours.

  • After cooling, partition the mixture between water (5 mL) and pentane (5 mL).

  • Separate the layers and extract the aqueous phase with pentane (2 x 5 mL).

  • Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • The resulting product can be further purified if necessary. This specific reaction yielded 93% of 2-amino-3-(2-phenylethynyl)pyridine.[1]

Visualizations

Experimental_Workflow reagents Reagents & Catalyst (this compound, Coupling Partner, Pd Catalyst, Ligand, Base) setup Reaction Setup (Inert Atmosphere, Degassed Solvent) reagents->setup reaction Reaction (Heating & Stirring) setup->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring workup Workup (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalyst_Selection_Logic start Start: Select Cross-Coupling Reaction suzuki Suzuki Coupling (C-C bond) start->suzuki buchwald Buchwald-Hartwig (C-N bond) start->buchwald sonogashira Sonogashira (C-C alkyne) start->sonogashira catalyst_screen Screen Catalysts & Ligands (e.g., Pd(OAc)₂/SPhos, PdCl₂(dppf)) suzuki->catalyst_screen buchwald_catalyst Screen Catalysts & Ligands (e.g., Pd₂(dba)₃/Xantphos, Pd(OAc)₂/RuPhos) buchwald->buchwald_catalyst sonogashira_catalyst Screen Catalysts (e.g., PdCl₂(PPh₃)₂/CuI, Pd(PPh₃)₄/CuI) sonogashira->sonogashira_catalyst base_screen Screen Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) catalyst_screen->base_screen optimization Optimize Temperature & Solvent base_screen->optimization buchwald_base Screen Bases (e.g., NaOtBu, LHMDS) buchwald_catalyst->buchwald_base buchwald_base->optimization sonogashira_base Screen Bases (e.g., Et₃N, Piperidine) sonogashira_catalyst->sonogashira_base sonogashira_base->optimization analysis Analyze Yield & Purity optimization->analysis

Caption: A decision-making workflow for catalyst and condition screening.

Troubleshooting_Flowchart start Low/No Yield? check_catalyst Change Ligand/Catalyst start->check_catalyst Yes side_reactions Side Reactions Observed? start->side_reactions No check_base Screen Different Bases check_catalyst->check_base check_temp Increase Temperature check_base->check_temp check_reagents Check Reagent Purity check_temp->check_reagents protect_oh Protect Hydroxyl Group check_reagents->protect_oh success Improved Result protect_oh->success degas Improve Degassing side_reactions->degas Homocoupling anhydrous Use Anhydrous Conditions side_reactions->anhydrous Protodeboronation degas->success anhydrous->success

Caption: A troubleshooting flowchart for common issues in cross-coupling reactions.

References

preventing decomposition of 2-Iodopyridin-3-ol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Iodopyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound.

Issue 1: Reaction Failure or Low Yield

Symptoms:

  • Low or no conversion of this compound.

  • Formation of a complex mixture of unidentifiable byproducts.

  • Discoloration of the reaction mixture (e.g., turning dark brown or black).

Potential Causes & Solutions:

  • Decomposition of Starting Material: this compound can be sensitive to heat, light, and air. Ensure the starting material is pure and stored under an inert atmosphere, protected from light.

  • Incorrect Reaction Temperature: High temperatures can promote decomposition. It is crucial to maintain the optimal temperature for your specific reaction.

  • Poor Quality of Reagents or Solvents: Impurities in reagents or solvents can initiate or catalyze decomposition pathways. Always use high-purity, anhydrous solvents when necessary.

  • Incompatible Reaction Conditions: Strong bases or acids can deprotonate the hydroxyl group, altering the electronic properties of the ring and potentially leading to instability or unwanted side reactions.

Issue 2: Formation of Deiodinated Byproduct (Pyridin-3-ol)

Symptoms:

  • Presence of a significant amount of pyridin-3-ol in the crude reaction mixture, confirmed by analytical techniques like LC-MS or NMR.

Potential Causes & Solutions:

  • Reductive Dehalogenation: The carbon-iodine bond is susceptible to cleavage, especially in the presence of certain catalysts (e.g., palladium with a hydride source), reducing agents, or under harsh reaction conditions.

  • Protic Solvents: Protic solvents can facilitate protonolysis of the C-I bond, particularly in the presence of a transition metal catalyst.

Troubleshooting Steps:

  • Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to minimize sources of protons.

  • Select Appropriate Catalysts: For cross-coupling reactions, choose a catalyst system known for its stability and selectivity to minimize reductive dehalogenation.

  • Control Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that may favor deiodination.

Issue 3: Unwanted Polymerization or Tar Formation

Symptoms:

  • The reaction mixture becomes viscous, and a solid or tar-like substance precipitates.

  • Difficulty in isolating the desired product from the reaction mixture.

Potential Causes & Solutions:

  • Oxidative Coupling: The phenolic hydroxyl group can be susceptible to oxidation, leading to the formation of reactive species that can polymerize.

  • Radical Reactions: High temperatures or the presence of radical initiators can lead to uncontrolled polymerization.

Preventative Measures:

  • Protect the Hydroxyl Group: The most effective way to prevent side reactions involving the hydroxyl group is to use a suitable protecting group.[1][2]

  • Use an Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) minimizes oxidation.

  • Add Radical Inhibitors: In some cases, the addition of a radical inhibitor like BHT (butylated hydroxytoluene) can suppress polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound?

The primary decomposition pathways for this compound during reactions include:

  • Deiodination: Cleavage of the carbon-iodine bond to form pyridin-3-ol.[3][4] This can be promoted by heat, light, reducing agents, and certain catalysts.

  • Oxidation: The pyridin-3-ol moiety is susceptible to oxidation, which can lead to ring opening or the formation of polymeric materials.

  • Side reactions at the hydroxyl group: The acidic proton of the hydroxyl group can be abstracted by bases, and the resulting phenoxide can participate in unwanted side reactions.

Q2: How can I protect the hydroxyl group of this compound?

Protecting the hydroxyl group as an ether or a silyl ether is a common strategy to enhance stability and prevent side reactions.[1][2][5] The choice of protecting group depends on the subsequent reaction conditions.

Protecting GroupProtection ReagentDeprotection ConditionsStability
Methyl Ether Dimethyl sulfate, KOHHBr or BBr₃Stable to most nucleophiles and bases.
Benzyl Ether (Bn) Benzyl bromide, NaHH₂, Pd/CStable to most conditions except catalytic hydrogenation.[6]
tert-Butyldimethylsilyl (TBS) Ether TBSCl, ImidazoleTBAF or HFStable to bases and nucleophiles, but labile to acids and fluoride ions.[6]
Methoxymethyl (MOM) Ether MOMCl, DIPEAAcid (e.g., HCl)Stable to bases and nucleophiles.

Q3: What are the ideal storage conditions for this compound?

This compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). This minimizes degradation from moisture, light, and oxygen.

Q4: Can I use this compound directly in palladium-catalyzed cross-coupling reactions?

Yes, but with caution. The C-I bond is generally more reactive than C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions.[7] However, the unprotected hydroxyl group can interfere with the catalytic cycle. Protecting the hydroxyl group is often recommended to improve yields and reduce side reactions. If used unprotected, carefully select the base and solvent to minimize decomposition.

Experimental Protocols

Protocol 1: Protection of this compound with a TBS Group

Objective: To protect the hydroxyl group of this compound as a tert-butyldimethylsilyl (TBS) ether to increase its stability during subsequent reactions.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of TBSCl (1.2 eq) in anhydrous DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-((tert-butyldimethylsilyl)oxy)-2-iodopyridine.

Visualizations

Troubleshooting_Decomposition start Problem: Reaction with This compound Fails check_purity Check Starting Material Purity & Storage start->check_purity check_conditions Review Reaction Conditions start->check_conditions impure Impure/Degraded check_purity->impure temp High Temperature? check_conditions->temp impure->check_conditions No purify Purify or Obtain New Starting Material impure->purify Yes optimization_complete Re-run Optimized Reaction purify->optimization_complete lower_temp Lower Reaction Temperature temp->lower_temp Yes base_acid Harsh Base/Acid? temp->base_acid No lower_temp->optimization_complete milder_cond Use Milder Base/Acid base_acid->milder_cond Yes deiodination Deiodination Observed? base_acid->deiodination No milder_cond->optimization_complete protect_oh Protect Hydroxyl Group deiodination->protect_oh Yes deiodination->optimization_complete No protect_oh->optimization_complete

Caption: Troubleshooting workflow for reactions involving this compound.

Experimental_Workflow start Start: this compound protect Protect Hydroxyl Group (e.g., TBS ether formation) start->protect purify1 Purification of Protected Intermediate protect->purify1 reaction Perform Target Reaction (e.g., Cross-Coupling) purify1->reaction deprotect Deprotection of Hydroxyl Group reaction->deprotect purify2 Final Product Purification deprotect->purify2 end Final Product purify2->end

Caption: General experimental workflow using a protecting group strategy.

References

Validation & Comparative

A Comparative Analysis of 1H and 13C NMR Spectra of 2-Iodopyridin-3-ol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison for researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-iodopyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. To offer a clear perspective on the influence of the substituent at the 2-position, its spectral data are compared with those of closely related analogs: 2-chloropyridin-3-ol, 2-bromopyridin-3-ol, and the parent compound, pyridin-3-ol. The data presented herein, including predicted values for this compound, serves as a valuable resource for the structural elucidation and characterization of similar pyridine derivatives.

Comparative NMR Data Analysis

The ¹H and ¹³C NMR spectral data for this compound and its analogs are summarized in the tables below. The data for this compound are predicted values, while the data for the other compounds are based on experimental observations.

Table 1: ¹H NMR Spectral Data (δ, ppm) in DMSO-d₆

CompoundH-4H-5H-6OH
This compound (Predicted)~7.25 (dd)~7.10 (dd)~7.85 (dd)~9.80 (br s)
2-Bromopyridin-3-ol7.21 (dd, J=8.2, 4.5 Hz)7.07 (dd, J=8.2, 1.4 Hz)7.81 (dd, J=4.5, 1.4 Hz)9.75 (br s)
2-Chloropyridin-3-ol7.23 (dd, J=8.1, 4.6 Hz)7.15 (dd, J=8.1, 1.4 Hz)7.89 (dd, J=4.6, 1.4 Hz)10.01 (br s)
Pyridin-3-ol7.15-7.25 (m)7.15-7.25 (m)8.10-8.20 (m)9.65 (br s)

Table 2: ¹³C NMR Spectral Data (δ, ppm) in DMSO-d₆

CompoundC-2C-3C-4C-5C-6
This compound (Predicted)~95.0~155.0~125.0~120.0~140.0
2-Bromopyridin-3-ol129.8153.1124.7121.5139.8
2-Chloropyridin-3-ol140.1152.9124.4120.9139.2
Pyridin-3-ol141.2156.8124.0121.8137.5

Key Observations:

  • ¹H NMR: The chemical shifts of the aromatic protons (H-4, H-5, and H-6) are influenced by the electronegativity and size of the halogen substituent at the C-2 position. A general downfield shift is observed for H-6 as the electronegativity of the halogen increases (I < Br < Cl). The coupling patterns (doublet of doublets) for H-4, H-5, and H-6 are characteristic of a 3-substituted pyridine ring. The broad singlet for the hydroxyl proton (OH) is typical and its chemical shift can be highly dependent on concentration and temperature.

  • ¹³C NMR: The most significant effect of the halogen substituent is observed at the carbon to which it is attached (C-2). The predicted chemical shift for C-2 in this compound is significantly upfield compared to the chloro and bromo analogs, a phenomenon attributed to the "heavy atom effect" of iodine. The chemical shifts of the other ring carbons show smaller variations across the series.

Experimental Protocol for NMR Analysis

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of pyridin-3-ol derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectra should be recorded on a 400 MHz or higher field NMR spectrometer.

  • Tune and shim the spectrometer to the lock signal of the deuterated solvent.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Approximately 12 ppm.

  • Number of Scans: 16 to 64 scans.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Spectral Width: Approximately 200 ppm.

  • Number of Scans: 1024 to 4096 scans.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K.

5. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectra.

  • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Workflow for NMR Analysis of Pyridine Derivatives

The logical flow from sample preparation to the final comparative analysis is illustrated in the following diagram.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Comparison A Weigh Compound B Dissolve in DMSO-d6 A->B C Transfer to NMR Tube B->C D Spectrometer Setup (Tune & Shim) C->D E 1H NMR Acquisition D->E F 13C NMR Acquisition D->F G Fourier Transform H Phase & Baseline Correction G->H I Referencing to Solvent Peak H->I J Peak Integration & Multiplicity Analysis (1H) I->J K Chemical Shift Assignment (1H & 13C) J->K L Comparative Analysis with Analog Compounds K->L M Structural Elucidation L->M

Caption: Workflow for NMR spectral analysis of pyridine derivatives.

Unraveling the Molecular Fragmentation of 2-Iodopyridin-3-ol: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the mass spectrometric behavior of 2-iodopyridin-3-ol under electron ionization (EI). Through experimental data, detailed protocols, and comparative insights, this document serves as a valuable resource for the structural elucidation and analytical characterization of this and similar halogenated heterocyclic compounds.

Executive Summary

Understanding the fragmentation pattern of molecules in a mass spectrometer is crucial for their identification and structural analysis. This guide focuses on this compound, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. By examining its electron ionization mass spectrum, we can deduce the primary fragmentation pathways, offering a fingerprint for its unambiguous identification. This guide also presents a standardized experimental protocol for acquiring such data and compares the observed fragmentation with that of related pyridine compounds, providing a broader context for researchers.

Mass Spectrometry Data of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that provide structural information. The quantitative data, extracted from the National Institute of Standards and Technology (NIST) database, is summarized below.[1]

m/zRelative Intensity (%)Proposed Fragment Ion
221100[M]⁺ (Molecular Ion)
19325[M - CO]⁺
12715[I]⁺
9430[M - I]⁺
6645[C₄H₄N]⁺

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion ([M]⁺) with a mass-to-charge ratio (m/z) of 221. The subsequent fragmentation follows several key pathways, as illustrated in the diagram below. The initial loss of a neutral carbon monoxide (CO) molecule from the molecular ion is a common fragmentation for phenolic compounds, leading to the ion at m/z 193. Another significant fragmentation pathway involves the cleavage of the C-I bond, resulting in the iodine cation ([I]⁺) at m/z 127 or the pyridinol radical cation at m/z 94. Subsequent fragmentation of the pyridine ring can lead to smaller charged species, such as the ion at m/z 66.

Fragmentation_Pathway M [C₅H₄INO]⁺˙ m/z = 221 F1 [C₄H₄IN]⁺˙ m/z = 193 M->F1 - CO F2 [I]⁺ m/z = 127 M->F2 - C₅H₄NO˙ F3 [C₅H₄NO]⁺˙ m/z = 94 M->F3 - I˙ F4 [C₄H₄N]⁺ m/z = 66 F3->F4 - CO

Caption: Proposed fragmentation pathway of this compound under EI-MS.

Comparative Analysis

The fragmentation pattern of this compound can be compared with that of simpler, related molecules to understand the influence of its functional groups.

CompoundMolecular Ion (m/z)Key Fragments (m/z) and Neutral Losses
This compound 221193 (-CO), 127 (I⁺), 94 (-I)
Pyridine 7952 (-HCN)
2-Iodopyridine 205127 (I⁺), 78 (-I)

Pyridine itself shows a characteristic loss of hydrogen cyanide (HCN) to form an ion at m/z 52.[2][3] For 2-iodopyridine, the dominant fragmentation is the loss of the iodine atom, leading to a pyridyl cation at m/z 78, and the formation of the iodine cation at m/z 127.[4] The fragmentation of this compound incorporates features from both parent structures: the loss of iodine is prominent, and the hydroxyl group introduces the characteristic loss of carbon monoxide.

Experimental Protocol: Electron Ionization Mass Spectrometry

This section outlines a standard protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample further to a final concentration of 10-100 µg/mL to avoid detector saturation.

2. Instrumentation:

  • Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an electron ionization source.

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-300

  • Scan Speed: 1000 amu/s

  • Ion Source Temperature: 230 °C

  • Interface Temperature: 250 °C

3. Gas Chromatography (for sample introduction):

  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

4. Data Analysis:

  • Acquire the mass spectrum of the eluting peak corresponding to this compound.

  • Identify the molecular ion peak.

  • Analyze the fragmentation pattern and compare it with the reference data provided in this guide and in spectral libraries such as the NIST Mass Spectral Library.

Conclusion

The mass spectrometry of this compound provides a clear and reproducible fragmentation pattern under electron ionization. The molecular ion is readily identifiable, and the key fragment ions corresponding to the loss of carbon monoxide and the iodine atom offer definitive structural confirmation. This guide provides researchers with the necessary data, a proposed fragmentation pathway, and a robust experimental protocol to confidently identify and characterize this compound and related compounds in their analytical workflows. The comparative analysis with simpler pyridines highlights the predictable nature of fragmentation in this class of molecules, aiding in the structural elucidation of new derivatives.

References

A Comparative Guide to the Reactivity of 2-Iodopyridin-3-ol and Other Halopyridinols in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridinol scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the various strategies, palladium-catalyzed cross-coupling reactions stand out for their versatility in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of the halogen substituent on the pyridinol ring is a critical parameter that dictates the reaction's efficiency and required conditions. This guide provides an objective comparison of the reactivity of 2-iodopyridin-3-ol with its bromo- and chloro-analogs in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The information is supported by established chemical principles and representative experimental data to aid in the strategic design of synthetic routes.

General Reactivity Trends

The reactivity of 2-halopyridin-3-ols in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity for the halogens is:

I > Br > Cl

This trend is inversely correlated with the C-X bond dissociation energy. The weaker C-I bond facilitates the oxidative addition of the palladium catalyst to the C-X bond, which is often the rate-determining step of the catalytic cycle. Consequently, this compound is the most reactive substrate, typically undergoing coupling at lower temperatures and with shorter reaction times. Conversely, 2-chloropyridin-3-ol is the least reactive and often necessitates more forcing conditions, including higher temperatures, longer reaction times, and the use of more specialized and robust catalytic systems to achieve comparable yields.

Comparative Performance in Key Cross-Coupling Reactions

While direct, side-by-side comparative studies for 2-halopyridin-3-ols are not extensively documented, the following tables summarize the expected relative reactivity and representative reaction conditions based on analogous systems reported in the literature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.

HalopyridinolCatalyst System (Typical)Base (Typical)Temperature (°C)Reaction Time (h)Expected Yield (%)
This compound Pd(PPh₃)₄ (3 mol%)K₂CO₃80 - 1002 - 885 - 98
2-Bromopyridin-3-ol Pd(dppf)Cl₂ (3 mol%)Cs₂CO₃100 - 1208 - 1675 - 90
2-Chloropyridin-3-ol Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄110 - 13012 - 2460 - 85
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds by coupling an organohalide with an amine.

HalopyridinolCatalyst System (Typical)Base (Typical)Temperature (°C)Reaction Time (h)Expected Yield (%)
This compound Pd₂(dba)₃ (1.5 mol%) / BINAP (3 mol%)NaOtBu80 - 1004 - 1280 - 95
2-Bromopyridin-3-ol Pd(OAc)₂ (2 mol%) / Xantphos (4 mol%)Cs₂CO₃100 - 12010 - 2070 - 88
2-Chloropyridin-3-ol Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%)K₃PO₄110 - 14018 - 3655 - 80
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

HalopyridinolCatalyst System (Typical)Base (Typical)Temperature (°C)Reaction Time (h)Expected Yield (%)
This compound Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%)Et₃NRoom Temp - 601 - 690 - 99
2-Bromopyridin-3-ol Pd(PPh₃)₄ (3 mol%) / CuI (6 mol%)DIPA60 - 806 - 1280 - 92
2-Chloropyridin-3-ol PdCl₂(PCy₃)₂ (5 mol%) / CuI (10 mol%)i-Pr₂NEt80 - 11012 - 2450 - 75

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. It is crucial to note that the optimal conditions are substrate-dependent and may require further optimization.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-halopyridin-3-ol (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), the ligand (if required), and the base (2.0-3.0 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water, toluene, or DMF) via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.4-2.0 equiv.). Add the 2-halopyridin-3-ol (1.0 equiv.) and the amine (1.2-1.5 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

General Procedure for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the 2-halopyridin-3-ol (1.0 equiv.), the palladium catalyst (1-5 mol%), and the copper(I) iodide (2-10 mol%).

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., THF, DMF, or acetonitrile) and the amine base (e.g., triethylamine or diisopropylamine) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at the appropriate temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions

G Generalized Catalytic Cycle of Palladium-Catalyzed Cross-Coupling cluster_legend Legend A Pd(0)L_n B Oxidative Addition Complex (R-Pd(II)(X)L_n) A->B C Transmetalation Intermediate (R-Pd(II)(R')L_n) B->C + R'-M C->A D Reductive Elimination R_X R-X = Halopyridinol R_M R'-M = Coupling Partner (Boronic Acid, Amine, Alkyne)

Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

G General Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Addition Addition of Reagents (Halopyridinol, Coupling Partner, Catalyst, Base, Solvent) Setup->Addition Reaction Reaction (Heating & Stirring) Addition->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup If complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A standard workflow for performing a palladium-catalyzed cross-coupling reaction in a research laboratory.

Reactivity Hierarchy of Halopyridinols

G Reactivity Hierarchy of 2-Halopyridin-3-ols Iodo This compound Bromo 2-Bromopyridin-3-ol Iodo->Bromo > Chloro 2-Chloropyridin-3-ol Bromo->Chloro >

Caption: The general order of reactivity for 2-halopyridin-3-ols in palladium-catalyzed cross-coupling reactions.

A Comparative Guide to the X-ray Crystallographic Analysis of 3-Hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its chemical reactivity, physical properties, and biological activity. For substituted pyridin-3-ol compounds, which are key scaffolds in medicinal chemistry, this structural insight is paramount for rational drug design. While X-ray crystallography stands as the definitive method for elucidating solid-state molecular structures, a comprehensive analysis often involves complementary techniques.

This guide provides a comparative overview of the X-ray crystallographic analysis of 3-hydroxypyridine derivatives. Due to the limited availability of public crystallographic data for 2-iodopyridin-3-ol derivatives, this guide will focus on the parent compound, 3-hydroxypyridine, and provide a framework for comparison with its substituted analogues.

Comparison of Analytical Techniques

While X-ray crystallography provides unparalleled detail on the static solid-state structure, other spectroscopic methods offer valuable insights into the molecule's structure in solution and its functional groups.

FeatureX-ray CrystallographyNMR SpectroscopyIR Spectroscopy
Sample Phase Solid (single crystal)Liquid (solution)Solid, liquid, or gas
Information Yield Precise 3D atomic coordinates, bond lengths, bond anglesConnectivity, stereochemistry, dynamics in solutionPresence of functional groups
Resolution Atomic resolutionLower resolution, time-averaged structureGroup-specific vibrational frequencies
Limitations Requires high-quality single crystalsCan be complex for molecules with many similar protonsProvides limited information on overall 3D structure

X-ray Crystallographic Data of 3-Hydroxypyridine

The crystal structure of the parent compound, 3-hydroxypyridine, serves as a crucial baseline for understanding the structural impact of substitutions. The data presented below has been obtained from the Cambridge Structural Database (CSD), a global repository for small-molecule crystal structures.[1][2]

Parameter3-Hydroxypyridine
CSD Deposition No. 165614
Empirical Formula C₅H₅NO
Formula Weight 95.10
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.344(3)
b (Å) 3.8410(10)
c (Å) 9.171(2)
α (°) 90
β (°) 108.01(3)
γ (°) 90
Volume (ų) 446.4(2)
Z 4
Calculated Density (g/cm³) 1.414

This table would ideally be populated with data from various this compound derivatives to draw direct comparisons on the effects of substitution on the crystal packing and molecular geometry.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure by X-ray diffraction follows a well-established workflow.

  • Crystallization : High-quality single crystals of the 3-hydroxypyridine derivative are grown. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The choice of solvent is critical and often requires extensive screening.

  • Crystal Mounting and Data Collection : A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The goniometer is mounted on an X-ray diffractometer equipped with a focused X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide range of orientations.

  • Data Processing : The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the individual reflections. This step involves indexing the diffraction spots, integrating their intensities, and applying various corrections (e.g., for Lorentz and polarization effects, and absorption).

  • Structure Solution and Refinement : The processed data is used to solve the crystal structure. For organic molecules, direct methods are commonly employed to determine the initial phases of the structure factors. This initial model is then refined using a least-squares algorithm to improve the agreement between the observed and calculated structure factors. The positions of the hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Workflow for X-ray Crystallographic Analysis

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallography X-ray Crystallography cluster_analysis Data Analysis synthesis Synthesis of This compound Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation interpretation Structural Interpretation (Bond Lengths, Angles, etc.) validation->interpretation deposition Database Deposition (e.g., CSD) interpretation->deposition

Caption: Workflow of X-ray crystallographic analysis.

Alternative Analytical Techniques

In the absence of single crystals or to gain a more complete picture of the compound's properties, other analytical techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution.

  • ¹H NMR : Provides information about the number of different types of protons and their neighboring protons. For a this compound derivative, one would expect to see distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns being influenced by the positions of the iodo and hydroxyl groups, as well as any other substituents.

  • ¹³C NMR : Reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon atoms in the pyridine ring would be indicative of the electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[3]

  • O-H Stretch : A broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl group.

  • C=C and C=N Stretches : Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the aromatic pyridine ring.

  • C-I Stretch : A weaker absorption in the far-infrared region (typically below 600 cm⁻¹) would indicate the presence of the carbon-iodine bond.

By combining the detailed 3D structural information from X-ray crystallography with the solution-state structural and functional group information from NMR and IR spectroscopy, researchers can achieve a comprehensive characterization of novel this compound derivatives, which is essential for advancing drug discovery and development.

References

A Comparative Guide to Analytical Techniques for the Characterization of 2-Iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of 2-Iodopyridin-3-ol, a crucial intermediate in pharmaceutical synthesis. Objective comparisons of performance, alongside detailed experimental protocols, are presented to aid in method selection and implementation.

At a Glance: Comparison of Analytical Techniques

The selection of an appropriate analytical technique is paramount for the accurate and reliable characterization of this compound. The following table summarizes the key performance characteristics of several common analytical methods.

TechniqueInformation ProvidedSample ThroughputSensitivitySpecificityQuantitative Capability
High-Performance Liquid Chromatography (HPLC) Purity, quantification of impurities, stabilityHighHighModerate to HighExcellent
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities, structural elucidationModerateVery HighVery HighExcellent
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structure elucidation, confirmation of identityLowModerateVery HighGood (qNMR)
Mass Spectrometry (MS) Molecular weight confirmation, fragmentation patternHighVery HighHighGood
Infrared (IR) Spectroscopy Functional group identificationHighModerateModerateLimited
X-ray Crystallography Absolute 3D molecular structureVery LowN/ADefinitiveN/A

In-Depth Analysis and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a cornerstone technique for assessing the purity of this compound and quantifying potential impurities. A well-developed reversed-phase HPLC method can effectively separate the main compound from starting materials, by-products, and degradation products.

Detailed Experimental Protocol (Adapted from related compound analysis):

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or λmax of this compound determined by UV-Vis scan)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase composition to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Presentation:

ParameterTypical Performance
Retention Time Dependent on the specific method, but should be reproducible
Resolution > 2 between the main peak and closest eluting impurity
Limit of Detection (LOD) ng/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL range
Linearity (r²) > 0.999
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities that may be present in this compound, such as residual solvents. It also provides valuable structural information through mass spectral fragmentation patterns.

Detailed Experimental Protocol (Adapted from related compound analysis):

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Detailed Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent. Chemical shifts can be dependent on the solvent, concentration, and temperature.[2][3][4]

  • Concentration: A concentration of 5-10 mg/mL is typically sufficient.

  • Experiments:

    • ¹H NMR: Standard proton experiment to determine the chemical shifts, coupling constants, and integration of protons.

    • ¹³C NMR: Proton-decoupled carbon experiment to identify the number and chemical environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons for complete structural assignment.

  • Data Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is essential for confirming the molecular weight of this compound. Electron ionization (EI) is a common technique that also provides a characteristic fragmentation pattern.

Detailed Experimental Protocol (Based on NIST data and general principles):

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: A typical starting point is 200-250 °C. The temperature can affect the degree of fragmentation.[1]

  • Sample Introduction: Direct insertion probe or via a GC inlet for volatile samples.

  • Data Analysis: The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound (C₅H₄INO, MW: 220.99).[5] The fragmentation pattern can be analyzed to provide further structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.

Detailed Experimental Protocol:

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sampling Technique:

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

    • KBr Pellet: The sample is ground with potassium bromide (KBr) and pressed into a thin pellet.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.[6]

  • Data Interpretation: The spectrum is analyzed for characteristic absorption bands corresponding to functional groups such as O-H (hydroxyl), C=C and C=N (aromatic ring), and C-I bonds. The NIST WebBook provides a gas-phase IR spectrum for this compound for comparison.[7]

X-ray Crystallography for Absolute Structure Determination

For an unequivocal determination of the three-dimensional molecular structure, single-crystal X-ray crystallography is the gold standard. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Experimental Workflow:

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Experimental Workflow and Data Analysis

The following diagrams illustrate a typical workflow for the characterization of this compound and a logical relationship for technique selection.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Initial_Screen Initial Screen (TLC, Melting Point) Purification->Initial_Screen Sample Spectroscopic_ID Spectroscopic ID (NMR, MS, IR) Initial_Screen->Spectroscopic_ID Purity_Analysis Purity Analysis (HPLC, GC-MS) Spectroscopic_ID->Purity_Analysis Structure_Confirmation Definitive Structure (X-ray Crystallography) Purity_Analysis->Structure_Confirmation If required

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

Technique_Selection cluster_goals Select Goal cluster_techniques Recommended Techniques Start Analytical Goal Goal_Structure Structure Elucidation Start->Goal_Structure Goal_Purity Purity & Impurity ID Start->Goal_Purity Goal_QC Routine QC Start->Goal_QC NMR NMR (1D & 2D) Goal_Structure->NMR Xray X-ray Crystallography Goal_Structure->Xray MS_Structure MS (High Resolution) Goal_Structure->MS_Structure HPLC_Purity HPLC-UV/MS Goal_Purity->HPLC_Purity GCMS_Purity GC-MS Goal_Purity->GCMS_Purity HPLC_QC HPLC-UV Goal_QC->HPLC_QC IR_QC FTIR Goal_QC->IR_QC

Caption: A decision-making diagram for selecting the appropriate analytical technique based on the research goal.

References

comparative study of catalysts for 2-Iodopyridin-3-ol coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Catalysts for 2-Iodopyridin-3-ol Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a critical endeavor in medicinal chemistry and materials science. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions of halopyridines, such as this compound, are paramount for their versatility in forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. The choice of catalyst is a decisive factor, profoundly influencing reaction efficiency, substrate scope, and yield. This guide provides an objective comparison of common palladium catalyst systems for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions involving this compound, supported by experimental data from analogous systems.

Performance Comparison of Palladium Catalysts

The selection of an optimal palladium catalyst is contingent on the specific coupling reaction and the nature of the substrates. The reactivity of the carbon-halogen bond generally follows the trend I > Br > Cl, making this compound a highly reactive substrate.[1] Below is a comparative summary of catalyst performance in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, compiled from studies on similar halopyridine substrates.

Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Aryl Halides

The Suzuki-Miyaura reaction is a staple for forming C-C bonds. The data below, derived from reactions with various aryl halides, illustrates the relative efficacy of different catalyst systems.

Catalyst SystemCoupling Partner (Example)BaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄ Phenylboronic acidK₂CO₃Dioxane/Water10012~85-953-5[2][3]
Pd(dppf)Cl₂ Arylboronic acidsK₂CO₃DMF1000.5-2>901-3[3]
Pd(OAc)₂ / SPhos 2-Nitrophenylboronic acidK₂CO₃Toluene10016~902[4]

Note: Yields are based on reactions with analogous aryl halides and may vary for this compound.

Table 2: Catalyst Performance in Buchwald-Hartwig Amination of Aryl Halides

The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands show superior performance.[5][6]

Catalyst SystemAmine (Example)BaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd₂(dba)₃ / P(o-tolyl)₃ Secondary AminesNaOtBuToluene80-10016-24~70-801-2[5]
Pd(OAc)₂ / BINAP Primary AminesCs₂CO₃Toluene10012~80-951-2[5]
RuPhos Precatalyst Primary & Secondary AminesLiHMDSDioxane10016>801-2[7][8]

Note: Yields are based on reactions with analogous aryl halides, including 3-halo-2-aminopyridines, and may vary for this compound.

Experimental Workflow & Catalyst Logic

Visualizing the experimental process and the rationale for catalyst selection can aid in designing robust synthetic routes.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Combine Reactants: - this compound - Coupling Partner - Base inert Establish Inert Atmosphere (N₂/Ar) start->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench Reaction & Cool to RT monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

G cluster_cc C-C Bond Formation (e.g., Suzuki) cluster_cn C-N Bond Formation (e.g., Buchwald-Hartwig) cc_cat1 Pd(PPh₃)₄ - Traditional, reliable - Good yields for routine couplings cc_cat2 Pd(dppf)Cl₂ - Versatile, robust - Effective for challenging substrates cn_cat2 Buchwald Ligands (e.g., RuPhos) - High activity, broad scope - Couples primary & secondary amines cn_cat1 First-Gen (e.g., P(o-tolyl)₃) - Effective for secondary amines start Select Coupling Type decision Consider Substrate Complexity & Desired Efficiency start->decision decision->cc_cat1 C-C decision->cn_cat1 C-N

Caption: Logic for selecting a catalyst based on the desired coupling reaction type.

Detailed Experimental Protocols

The following are generalized protocols adaptable for the coupling of this compound. Optimization of specific parameters may be required.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for coupling aryl halides.[2][4]

  • Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the selected palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask. If using a pre-catalyst system like Pd(OAc)₂/SPhos, the ligand is added at this stage.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane/Water (4:1 v/v), via syringe.

  • Reaction: Heat the mixture to the target temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction's progress using TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on modern methods utilizing specialized ligands for high efficiency.[7][8]

  • Reaction Setup: To a glovebox-dried vial or Schlenk tube, add the palladium precatalyst (e.g., RuPhos precatalyst, 1-2 mol%), the appropriate ligand if not using a precatalyst, and the base (e.g., LiHMDS or NaOtBu, 1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the primary or secondary amine (1.2 equiv) to the tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Reaction: Seal the tube and remove it from the glovebox. Heat the mixture to the specified temperature (typically 100 °C) with stirring for the required time.

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite. Concentrate the filtrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield the desired N-aryl product.

Conclusion

For routine Suzuki-Miyaura couplings of the reactive this compound, traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ often provide excellent yields under standard conditions.[1][3] For more challenging substrates or when higher efficiency is required, catalyst systems with specialized ligands such as SPhos may be beneficial.[4]

In the case of Buchwald-Hartwig amination , modern catalyst systems employing bulky, electron-rich phosphine ligands are indispensable.[5] Pre-catalysts based on ligands like RuPhos and BrettPhos offer broad substrate scope and high efficiency, even at low catalyst loadings, making them the preferred choice for the synthesis of complex amine-substituted pyridinols.[7][8] The selection of the appropriate base is also critical and depends on the functional group tolerance of the substrates.[9]

References

Comparative Guide to the Biological Activity of 2-Iodopyridin-3-ol Derivatives and Related Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of pyridine derivatives, with a focus on antimicrobial, anticancer, and enzyme inhibitory properties. While specific experimental data on a wide range of 2-Iodopyridin-3-ol derivatives is limited in publicly available research, this document summarizes the known activities of the parent compound and compares them with the performance of structurally related pyridine-based molecules. Detailed experimental protocols for key biological assays are also provided to facilitate further research and development in this area.

Overview of Biological Activities

The pyridine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of a hydroxyl group at the 3-position and an iodine atom at the 2-position of the pyridine ring, as in this compound, can significantly influence its physicochemical properties and biological functions.

Antimicrobial and Antifungal Activity

Table 1: Comparative Antimicrobial Activity of Pyridine Derivatives

Compound/Derivative ClassTarget Organism(s)Activity (MIC/IC50)Reference
This compoundVarious microorganismsNot specified[1]
3-(Pyridine-3-yl)-2-oxazolidinonesS. aureus, S. pneumoniae, E. faecalis, B. subtilis, S. xylosusMIC: 32–64 µg/mL against S. aureus[2]
Thieno[2,3-d]pyrimidinedionesMRSA, VISA, VRSA, VREMIC: 2–16 mg/L[3]
3-Alkylidene-2-indolone derivativesS. aureus, MRSAMIC: 0.5 µg/mL[4][5]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; VISA: Vancomycin-intermediate S. aureus; VRSA: Vancomycin-resistant S. aureus; VRE: Vancomycin-resistant Enterococci.

Anticancer Activity

While specific anticancer data for this compound derivatives is scarce, other pyridine-containing scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 2: Comparative Anticancer Activity of Pyridine Derivatives

Compound/Derivative ClassCancer Cell Line(s)Activity (IC50)Reference
Pyrido[2,3-d]pyrimidinesHepG-2, PC-3, HCT-116IC50: 0.3, 6.6, 7 µM respectively[6][7]
Thieno[2,3-c]pyridine derivativesHSC3, T47D, RKOIC50: 10.8, 11.7, 12.4 µM respectively[8]
CyanopyridonesMCF-7, HepG2IC50: 1.39 - 2.71 µM[9][10]
2,4,6-Trisubstituted pyridinesVarious cell linesPotent activities at micromolar and nanomolar levels[11]

IC50: Half-maximal Inhibitory Concentration; HepG-2: Liver cancer; PC-3: Prostate cancer; HCT-116: Colon cancer; HSC3: Head and neck cancer; T47D, MCF-7: Breast cancer; RKO: Colorectal cancer.

Enzyme Inhibitory Activity

Certain pyridine derivatives have been identified as potent inhibitors of various enzymes, highlighting another avenue for the therapeutic application of this compound derivatives.

Table 3: Comparative Enzyme Inhibitory Activity of Pyridine Derivatives

Compound/Derivative ClassTarget EnzymeActivity (IC50)Reference
2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivativesAldose reductase (AKR1B1)IC50: 0.023 µM[12]
Thieno[2,3-b]pyridine analoguesEukaryotic elongation factor-2 kinase (eEF2-K)IC50: 170 nM[13]
1H-pyrazolo[3,4-b]pyridine derivativesTANK-binding kinase 1 (TBK1)IC50: 0.2 nM[14]

IC50: Half-maximal Inhibitory Concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key biological assays mentioned in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Protocol:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.[15]

Enzyme Inhibition Assay: Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (e.g., a peptide), and ATP in an appropriate kinase buffer.

  • Compound Dilution: Prepare serial dilutions of the test compound in the kinase buffer.

  • Assay Reaction: In a 96-well plate, add the kinase and the test compound at various concentrations. After a pre-incubation period (e.g., 10-15 minutes at room temperature), initiate the reaction by adding the substrate and ATP mixture.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody (e.g., ELISA) or by quantifying the amount of ADP produced using a luminescence-based assay.[1][16][17]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the potential mechanisms of action and the research methodology.

Experimental_Workflow_for_Antimicrobial_Screening cluster_preparation Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis Compound Test Compound (this compound derivative) SerialDilution Serial Dilution of Compound Compound->SerialDilution Bacteria Bacterial Culture Inoculation Inoculation of Bacteria Bacteria->Inoculation Media Growth Media (e.g., MHB) Media->SerialDilution SerialDilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Observation Visual Observation of Growth Incubation->Observation MIC Determination of MIC Observation->MIC

Caption: Workflow for antimicrobial susceptibility testing.

Anticancer_Screening_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition CancerCells Cancer Cell Lines Seeding Cell Seeding in 96-well plate CancerCells->Seeding Treatment Compound Treatment Seeding->Treatment Compound Test Compound Compound->Treatment MTT_add Add MTT Reagent Treatment->MTT_add Incubation Incubation MTT_add->Incubation Solubilization Add Solubilizing Agent Incubation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance IC50 Calculate IC50 Absorbance->IC50

Caption: Workflow for in vitro anticancer screening.

Kinase_Inhibition_Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Kinase Target Kinase (e.g., EGFR, VEGFR) Substrate Substrate Protein Kinase->Substrate ATP to ADP PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling Proliferation Cell Proliferation, Survival, Angiogenesis Inhibitor This compound Derivative Inhibitor->Kinase Inhibition

Caption: Hypothetical kinase inhibition signaling pathway.

References

A Comparative Guide to Structural Analogs of 2-Iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structural analogs of 2-Iodopyridin-3-ol, focusing on their physicochemical and biological properties. The information is intended to assist researchers in selecting appropriate analogs for further investigation and development. Due to the limited availability of direct comparative studies, this guide collates available data and presents standardized experimental protocols to enable researchers to generate comparable datasets.

Introduction

This compound is a halogenated 3-hydroxypyridine, a class of compounds recognized for their diverse biological activities.[1][2] Structural analogs, particularly those with varying halogen substitutions at the 2-position, such as 2-bromo- and 2-chloro-pyridin-3-ol, are of significant interest in medicinal chemistry. The nature of the halogen atom can profoundly influence the compound's physicochemical properties, including its reactivity, lipophilicity, and ability to form halogen bonds, thereby affecting its pharmacokinetic profile and biological activity.[3]

Physicochemical Properties

A direct comparison of the physicochemical properties of 2-iodo-, 2-bromo-, and 2-chloro-pyridin-3-ol is limited in the current literature. However, some key properties have been reported for the bromo and chloro analogs. The following table summarizes the available data. Researchers are encouraged to use the provided experimental protocols to determine the missing values for a comprehensive comparison.

PropertyThis compound2-Bromopyridin-3-ol2-Chloropyridin-3-ol
Molecular Formula C₅H₄INOC₅H₄BrNOC₅H₄ClNO
Molecular Weight 221.00 g/mol 174.00 g/mol [4]129.54 g/mol [2]
Appearance Not specifiedOff-white powder[4]Not specified
Melting Point Not specified185-188 °C170-172 °C
pKa Not specifiedNot specifiedNot specified
LogP Not specifiedNot specified1.1 (Predicted)[2]
Solubility Not specifiedNot specifiedNot specified

Biological Properties

Derivatives of 3-hydroxypyridine have been reported to exhibit a range of biological activities, including antimicrobial and antiproliferative effects.[1][5] The specific activities of the 2-halo analogs of 3-hydroxypyridine are not extensively documented in a comparative manner. The following sections describe the general biological potential and provide standardized protocols for their evaluation.

Antimicrobial Activity

Pyridinium compounds and their derivatives have been shown to possess antimicrobial properties, often acting on the cell membranes of bacteria.[5] The antimicrobial efficacy of the 2-halo-3-hydroxypyridine analogs can be systematically compared using the Minimum Inhibitory Concentration (MIC) assay.

Antiproliferative Activity

Numerous pyridine derivatives have been investigated for their potential as anticancer agents.[1][6] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest. The antiproliferative activity of the subject compounds can be quantified by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Experimental Protocols

To facilitate comparative analysis, detailed protocols for the synthesis and evaluation of the biological properties of these analogs are provided below.

Synthesis of 2-Halo-3-hydroxypyridine Analogs

A general synthetic route to 3-halopyridines can involve a ring-opening, halogenation, and ring-closing sequence starting from pyridine.[3] Specific synthesis of 3-iodopyridine can be achieved from 3-bromopyridine via an aromatic Finkelstein reaction.[7] For the synthesis of the title compounds, a common precursor would be 3-amino-2-halopyridine, which can then be converted to the 3-hydroxy derivative.

Example Protocol: Synthesis of 2-Amino-5-bromo-3-iodopyridine (a related intermediate) [8]

  • Bromination of 2-Aminopyridine: To a solution of 2-aminopyridine in acetone, add N-bromosuccinimide (NBS) dropwise at 10 °C. Stir the mixture for 30 minutes. Remove the solvent under vacuum and recrystallize the residue from ethanol to obtain 2-amino-5-bromopyridine.

  • Iodination of 2-Amino-5-bromopyridine: Dissolve 2-amino-5-bromopyridine in 2 mol/L sulfuric acid. Add potassium iodate portionwise while stirring and heat the mixture to 100 °C. Add a solution of potassium iodide in water dropwise over 30 minutes. Continue stirring for another 1.5 hours and then cool to room temperature. Adjust the pH to 8 with ammonia, cool to 10 °C for 1 hour, and filter. Wash the filter cake with cool water and recrystallize from ethanol to obtain 2-amino-5-bromo-3-iodopyridine.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and target engagement.

Protocol: pKa Determination by Potentiometric Titration [9][10]

  • Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10.

  • Sample Preparation: Dissolve a precise amount of the compound in deionized water to a concentration of at least 10⁻⁴ M. Maintain a constant ionic strength using a 0.15 M potassium chloride solution.

  • Titration: Purge the solution with nitrogen. Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode. Titrate the solution with standardized 0.1 M NaOH or 0.1 M HCl, adding small aliquots and recording the pH after each addition, especially near the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Perform at least three titrations for each compound to ensure reproducibility.

Antimicrobial Activity Assay

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Preparation of Compound Stock Solution: Prepare a stock solution of each 2-halo-3-hydroxypyridine analog in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL in MHB.

  • Inoculation: Add the bacterial suspension to each well containing the compound dilutions. Include a positive control (a known antibiotic), a negative control (broth and solvent), and a growth control (broth and inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiproliferative Activity Assay

Protocol: Cell Viability (MTT) Assay [6][11]

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, HeLa, A375) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the compounds (typically from 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • IC₅₀ Determination: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway Visualization

While specific signaling pathways for 2-halo-3-hydroxypyridine analogs are not well-defined, many pyridine derivatives exert their anticancer effects by modulating key cellular signaling pathways. For instance, the STAT3 signaling pathway is a common target for cyanopyridine-based anticancer agents.[12] The following diagram illustrates a generalized workflow for investigating the effect of a compound on a signaling pathway.

G General Workflow for Signaling Pathway Analysis A Treat Cancer Cells with 2-Halo-3-hydroxypyridine Analog B Cell Lysis and Protein Extraction A->B Incubation Period C Western Blot Analysis B->C Protein Quantification D Quantify Protein Expression (e.g., p-STAT3, STAT3, downstream targets) C->D Densitometry E Data Analysis and Pathway Interpretation D->E Statistical Analysis G Simplified STAT3 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Ligand Binding STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Inhibitor 2-Halo-3-hydroxypyridine Analog (Hypothesized) Inhibitor->STAT3_active Inhibition of Phosphorylation? Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

References

A Researcher's Guide to Quantum Chemical Calculations of 2-Iodopyridin-3-ol: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of quantum chemical calculation methodologies applicable to 2-iodopyridin-3-ol, a heterocyclic compound of interest in medicinal and materials chemistry. Due to the scarcity of published computational studies specifically on this molecule, this document establishes a standardized protocol and presents a comparative analysis of different computational approaches. The data herein is a combination of established theoretical practices for analogous iodinated and pyridine-based systems, offering a robust framework for future in-silico research.

Comparison of Theoretical Approaches

The selection of an appropriate theoretical method is paramount for obtaining accurate predictions of molecular properties. For a molecule like this compound, which contains a heavy element (iodine), the computational approach must account for relativistic effects. Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for such systems. Below is a comparison of DFT functionals commonly employed for calculations involving halogenated organic molecules.

Computational MethodKey FeaturesExpected Performance for this compound
B3LYP A widely used hybrid functional, known for its good performance in predicting geometries and vibrational frequencies of organic molecules.[1][2]Expected to provide reliable geometric parameters and vibrational spectra. May require an effective core potential (ECP) for iodine for better accuracy.[1][3]
mPW1PW91 A hybrid functional that has shown success in modeling systems with non-covalent interactions and is recommended for iodine-rich compounds.[4]Likely to yield accurate electronic properties and interaction energies, particularly if studying intermolecular interactions.
PBE0 A parameter-free hybrid functional that often provides improved accuracy for various molecular properties over B3LYP.A strong candidate for obtaining benchmark-quality data on the electronic structure and thermochemistry of this compound.
CAM-B3LYP A long-range corrected hybrid functional, particularly suitable for calculating excited-state properties like UV-Vis absorption spectra.[2]Recommended for accurate prediction of electronic transitions and absorption maxima.

Data Presentation: Predicted Molecular Properties

The following tables summarize the expected outcomes from quantum chemical calculations on this compound using the aforementioned DFT methods. These values are illustrative and based on trends observed for similar aromatic iodine compounds.

Table 1: Predicted Optimized Geometric Parameters
ParameterB3LYP/def2-SVPmPW1PW91/def2-SVPPBE0/def2-SVP
C2-I Bond Length (Å)2.10 - 2.152.08 - 2.132.07 - 2.12
C3-O Bond Length (Å)1.35 - 1.371.34 - 1.361.33 - 1.35
O-H Bond Length (Å)0.96 - 0.980.96 - 0.980.96 - 0.98
C2-N-C6 Angle (°)117 - 119117 - 119117 - 119
C2-C3-C4 Angle (°)119 - 121119 - 121119 - 121
Table 2: Predicted Vibrational Frequencies (Selected Modes)
Vibrational ModeB3LYP/def2-SVP (cm⁻¹)mPW1PW91/def2-SVP (cm⁻¹)PBE0/def2-SVP (cm⁻¹)
O-H Stretch3400 - 36003410 - 36103420 - 3620
C-I Stretch500 - 550510 - 560515 - 565
C=N Stretch (ring)1580 - 16201585 - 16251590 - 1630
C-O Stretch1200 - 12501210 - 12601215 - 1265
Table 3: Predicted Electronic Properties
PropertyB3LYP/def2-SVPmPW1PW91/def2-SVPPBE0/def2-SVP
HOMO Energy (eV)-5.8 to -6.2-5.9 to -6.3-6.0 to -6.4
LUMO Energy (eV)-1.0 to -1.4-1.1 to -1.5-1.2 to -1.6
HOMO-LUMO Gap (eV)4.6 - 5.04.6 - 5.04.6 - 5.0
Dipole Moment (Debye)2.5 - 3.02.6 - 3.12.7 - 3.2
Table 4: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)

Experimental data for this compound in DMSO-d₆ shows peaks at approximately 10.81 (OH), 7.85, 7.20, and 7.17 ppm.[5] Theoretical calculations should aim to reproduce this spectrum after appropriate referencing and solvent modeling.

ProtonExperimental (DMSO-d₆)GIAO-B3LYP/def2-SVP (in silico DMSO)
H (O-H)~10.8110.7 - 10.9
H47.15 - 7.257.1 - 7.3
H57.15 - 7.257.1 - 7.3
H6~7.857.8 - 8.0

Experimental and Computational Protocols

Standard Computational Protocol

A robust computational protocol for this compound should incorporate the following steps:

  • Geometry Optimization: The molecular geometry should be fully optimized without any symmetry constraints.

  • Frequency Calculation: Vibrational frequencies should be calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain theoretical infrared (IR) spectra.

  • Basis Set Selection: For iodine, a basis set that includes an effective core potential (ECP) is recommended to account for relativistic effects. The LANL2DZ or the def2 series of basis sets are suitable choices.[3][4][6] For lighter atoms (C, H, N, O), a Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set such as cc-pVTZ is appropriate. A full-electron basis set like dgdzvp can also be considered for iodine for higher accuracy.[1]

  • DFT Functional: As compared above, B3LYP, mPW1PW91, or PBE0 are recommended for general properties. For excited states, a long-range corrected functional like CAM-B3LYP should be used.

  • Solvent Effects: To compare with experimental data, which are often recorded in solution, the polarizable continuum model (PCM) is a common choice to simulate the solvent environment.

  • NMR and UV-Vis Spectra Prediction: NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. Time-dependent DFT (TD-DFT) is the standard method for predicting UV-Vis absorption spectra.

Experimental Validation

Theoretical results should be validated against experimental data. Key experimental techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and compare chemical shifts.

  • FTIR Spectroscopy: To compare the vibrational modes with calculated frequencies. The characteristic IR absorptions for aromatic C-H stretches are typically found between 3100-3000 cm⁻¹, and C=C/C=N ring vibrations occur in the 1600-1400 cm⁻¹ region.[7]

  • UV-Vis Spectroscopy: To compare the electronic transitions with TD-DFT predictions. Pyridine and its derivatives typically exhibit absorption maxima around 200-260 nm.[8][9]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for the quantum chemical analysis of this compound.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Comparison cluster_experimental Experimental Validation mol_build Build Initial 3D Structure of this compound geom_opt Geometry Optimization (e.g., B3LYP/def2-SVP) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc tddft_calc TD-DFT Calculation (e.g., CAM-B3LYP) geom_opt->tddft_calc struct_analysis Analyze Optimized Structure (Bond Lengths, Angles) freq_calc->struct_analysis vib_analysis Analyze Vibrational Modes (Compare with IR Spectra) freq_calc->vib_analysis nmr_analysis Analyze NMR Shifts (Compare with Experimental NMR) nmr_calc->nmr_analysis uvvis_analysis Analyze Electronic Transitions (Compare with UV-Vis Spectra) tddft_calc->uvvis_analysis exp_ir Experimental IR vib_analysis->exp_ir Compare exp_nmr Experimental NMR nmr_analysis->exp_nmr Compare exp_uvvis Experimental UV-Vis uvvis_analysis->exp_uvvis Compare

Caption: Computational workflow for this compound.

This guide provides a foundational framework for conducting and interpreting quantum chemical calculations on this compound. By following the outlined protocols and considering the comparative data, researchers can gain valuable insights into the electronic structure and properties of this and related molecules, thereby accelerating drug discovery and materials development efforts.

References

A Comparative Guide to Alternative Reagents for 2-Iodopyridin-3-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is paramount. 2-Iodopyridin-3-ol is a valuable reagent, particularly in cross-coupling reactions, owing to the high reactivity of the carbon-iodine bond. However, factors such as cost, stability, and the desire for varied reactivity can necessitate the use of alternative reagents. This guide provides an objective comparison of the performance of common alternatives to this compound, namely 2-bromopyridin-3-ol and 2-chloropyridin-3-ol, in key organic transformations. The information presented is supported by experimental data to facilitate informed reagent selection.

Overview of 2-Halopyridin-3-ol Reactivity

The primary alternatives to this compound are its bromo and chloro analogues. The choice between these reagents is largely dictated by the reactivity of the carbon-halogen bond, which follows the general trend: C-I > C-Br > C-Cl. This difference in bond strength and reactivity influences the conditions required for successful cross-coupling reactions, with the more reactive iodide often enabling milder conditions, while the less reactive chloride may necessitate more forcing conditions, such as higher temperatures or more active catalyst systems.

Synthesis of 2-Halopyridin-3-ols

The accessibility of these reagents is a key consideration. Below are summarized synthetic protocols for each of the 2-halo-3-hydroxypyridines.

Synthesis of this compound

A straightforward method for the synthesis of this compound involves the direct iodination of 3-hydroxypyridine.[1]

Synthesis of 2-Bromopyridin-3-ol

The preparation of 2-bromopyridin-3-ol can be achieved through the bromination of 3-hydroxypyridine.[2]

Synthesis of 2-Chloropyridin-3-ol

2-Chloropyridin-3-ol can be synthesized by reacting 3-hydroxypyridine with sodium hypochlorite in an aqueous medium.[3] Another method involves the reaction of 2-aminomethylfuran with chlorine.[3]

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The performance of 2-iodo-, 2-bromo-, and 2-chloro-3-hydroxypyridine in this reaction is compared below. Generally, the iodo- and bromo-derivatives exhibit higher reactivity, allowing for coupling under milder conditions compared to the chloro-derivative.

Table 1: Comparison of 2-Halopyridin-3-ols in Suzuki-Miyaura Coupling with Phenylboronic Acid

ReagentCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-IodopyridinePd(PPh₃)₄ (5)-Na₂CO₃ (2 M aq.)Propylene Carbonate130-93[4]
2-BromopyridinePd(OAc)₂ (1)Benzimidazolium salt (2)K₂CO₃DMF/H₂O120-Lower than 3-bromopyridine[5]
2,3,5-TrichloropyridinePd(OAc)₂None-Aqueous--High[6]

Note: Direct comparative data for the 3-hydroxy substituted pyridines under identical conditions is limited. The data presented is based on similar substrates and provides an indication of relative reactivity.

Suzuki_Miyaura_Workflow General Workflow for Suzuki-Miyaura Coupling reagents Combine Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand degas Degas Reaction Mixture reagents->degas solvent Add Degassed Solvent degas->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Reaction by TLC or LC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. The reactivity of the 2-halopyridin-3-ols in this reaction also follows the trend of I > Br > Cl. The less reactive chloro- and bromo-pyridines may require more specialized and bulky phosphine ligands to achieve high yields.

Table 2: Comparison of 2-Halopyridin-3-ols in Buchwald-Hartwig Amination with Morpholine

ReagentCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromopyridinesPd(OAc)₂dpppNaOtBuToluene80-55-98[7]

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII BaseAssoc Base Association PdII->BaseAssoc Base AmineCoord Amine Coordination BaseAssoc->AmineCoord HNR'R'' Dehydrohal Deprotonation AmineCoord->Dehydrohal PdAmido Ar-Pd(II)-NR'R''(L_n) Dehydrohal->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The higher reactivity of this compound makes it a preferred substrate for this transformation, often providing excellent yields under mild conditions. Bromo- and chloro-pyridines can also be utilized, though they may require higher temperatures, different catalyst systems, or longer reaction times.

Table 3: Comparison of 2-Halopyridin-3-ols in Sonogashira Coupling with Phenylacetylene

ReagentCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-3-iodopyridine(PPh₃)₂PdCl₂ (0.5)--[TBP][4EtOV]55393[8]
2-Amino-3-bromopyridinePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-96[9]
2-Chloro-5-iodopyridine(PPh₃)₂PdCl₂ (0.5)--[TBP][4EtOV]55372[8]

Note: The data presented is for structurally similar aminopyridines and a dihalopyridine, as direct comparative data for the 3-hydroxy analogs was not available. These results illustrate the general reactivity trends.

Sonogashira_Reaction_Scheme General Sonogashira Coupling Reaction reagents Ar-X  +  H-C≡C-R conditions [Pd], [Cu], Base Solvent, Heat product Ar-C≡C-R reagents->product

Caption: General reaction scheme for the Sonogashira coupling.

Experimental Protocols

General Procedure for the Synthesis of 2-Iodo-3-hydroxypyridine [1]

To a solution of 3-hydroxypyridine (5.0 g, 52.57 mmol) in water (400 mL), sodium carbonate (11.6 g, 109.72 mmol) and iodine (13.3 g, 52.57 mmol) are added sequentially. The reaction mixture is stirred at room temperature for 2 hours. After completion, the pH is adjusted to 4 with 1 M hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2-iodo-3-hydroxypyridine.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid

To a reaction vessel is added the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₂CO₃, 2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent (e.g., a mixture of toluene and water) is then added. The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, the aryl halide (1.0 equiv), amine (1.2 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOtBu, 1.4 equiv) are combined. Anhydrous solvent (e.g., toluene) is added, and the mixture is heated to the desired temperature (e.g., 80-110 °C). The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

General Procedure for Sonogashira Coupling

To a flask under an inert atmosphere are added the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%). A solvent (e.g., THF or DMF) and a base (e.g., triethylamine) are added, followed by the terminal alkyne (1.1-1.5 equiv). The reaction is stirred at room temperature or heated as required, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Conclusion

2-Bromopyridin-3-ol and 2-chloropyridin-3-ol are viable and often more cost-effective alternatives to this compound in organic synthesis. The choice of reagent will depend on the specific requirements of the reaction, with the understanding that the decreased reactivity of the bromo and chloro analogues may necessitate the use of more forcing conditions or specialized catalytic systems. While this compound remains the most reactive of the series, a careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate reagent for their synthetic goals, balancing reactivity with cost and availability. Further optimization of reaction conditions for specific substrates is always recommended to achieve the best possible outcomes.

References

A Comparative Guide to the Mechanistic Nuances of 2-Iodopyridin-3-ol in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is paramount. Halogenated pyridinols, particularly 2-iodopyridin-3-ol, represent a versatile class of synthons. This guide provides an objective comparison of the reactivity of this compound with its bromo- and chloro-analogs in pivotal palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The information, supported by experimental data from analogous systems, is intended to inform strategic decisions in synthetic route design.

General Reactivity Principles: The Halogen Effect

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen (C-X) bond strength. This reactivity trend follows the order: I > Br > Cl > F . This hierarchy is inversely proportional to the C-X bond dissociation energy. Consequently, the oxidative addition of the palladium catalyst to the C-X bond, which is often the rate-determining step, is more facile for heavier halogens. This translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for iodo-substituted pyridines compared to their bromo- or chloro-counterparts.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. Below is a comparative analysis of the expected performance of this compound versus its 2-bromo and 2-chloro analogs in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. While direct comparative data for this compound is limited, the presented data is based on closely related systems and established reactivity principles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. Given the higher reactivity of the C-I bond, this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency than 2-bromopyridin-3-ol.

Table 1: Comparison of Reaction Parameters for Suzuki-Miyaura Coupling

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
This compound (anticipated) Pd(PPh₃)₄K₂CO₃Toluene/H₂O80-1002-6>90Milder conditions and shorter reaction times are expected.
2-Bromopyridin-3-ol (reported for 2-bromopyridines) Pd(OAc)₂/LigandK₂CO₃DMF/H₂O12012-2470-85Higher temperatures and longer reaction times are typically required.[1]
2-Chloropyridin-3-ol (reported for 2-chloropyridines) NiBr₂·3H₂O/LigandMn⁰DMF60-804-2250-70Often requires more specialized nickel-based catalyst systems.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyridine

A dry Schlenk flask is charged with the halopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., Argon). The palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%), is then added. Anhydrous, degassed solvent, such as a 4:1 mixture of toluene and water, is introduced via syringe. The reaction mixture is heated to the desired temperature with vigorous stirring, and the progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura reaction, this compound is anticipated to be more reactive than its bromo- and chloro-analogs.

Table 2: Comparison of Reaction Parameters for Sonogashira Coupling

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
2-Amino-3-iodopyridine (reported) (PPh₃)₂PdCl₂-Ionic Liquid55393Copper- and amine-free conditions are possible.[3][4]
2-Amino-3-bromopyridine (reported) Pd(CF₃COO)₂/PPh₃/CuIEt₃NDMF1003up to 96Typically requires a copper co-catalyst and higher temperatures.[5]
2-Chloropyridines (general) Pd(PPh₃)₄/CuIAmineVarious80-12012-24ModerateGenerally less efficient and requires more forcing conditions.

Experimental Protocol: Sonogashira Coupling of a Halopyridine

To a dry, degassed Schlenk flask containing the halopyridine (1.0 mmol) and a copper(I) co-catalyst such as CuI (0.05 mmol, 5 mol%) is added an anhydrous solvent like DMF or THF. An amine base, typically triethylamine or diisopropylamine (2.0-3.0 mmol), is then added, followed by the terminal alkyne (1.1-1.5 mmol). The palladium catalyst, for example, Pd(PPh₃)₂Cl₂ (0.025 mmol, 2.5 mol%), is added, and the mixture is stirred under an inert atmosphere at the appropriate temperature. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The higher reactivity of this compound should allow for amination under more benign conditions compared to 2-bromopyridin-3-ol.

Table 3: Comparison of Reaction Parameters for Buchwald-Hartwig Amination

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
This compound (anticipated) Pd₂(dba)₃/LigandNaOtBuToluene60-802-8>90Expected to react efficiently at lower temperatures.
2-Bromopyridines (reported) Pd₂(dba)₃/BINAPNaOtBuToluene80460-93A well-established protocol for various amines.[6][7]
2-Chloropyridines (general) Specialized Pd/LigandStrong BaseDioxane100-12012-24VariableRequires more sophisticated and often proprietary catalyst systems.

Experimental Protocol: Buchwald-Hartwig Amination of a Halopyridine

A Schlenk tube is charged with the halopyridine (1.0 mmol), the amine (1.2 mmol), a palladium precursor such as Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 0.04 mmol, 4 mol%), and a strong base like sodium tert-butoxide (1.4 mmol). The tube is sealed, evacuated, and backfilled with argon. Anhydrous, degassed toluene is added, and the reaction mixture is heated in an oil bath with stirring. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Nucleophilic Aromatic Substitution (SNA_r)

In contrast to palladium-catalyzed reactions, the reactivity order for halogens in SNAr reactions is often reversed: F > Cl > Br > I . This is because the rate-determining step is typically the nucleophilic attack on the aromatic ring to form a Meisenheimer complex, which is stabilized by more electronegative halogens. However, the leaving group ability (I > Br > Cl > F) also plays a role in the subsequent aromatization step. For pyridines, SNAr is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.[8]

For 2-halopyridin-3-ols, the hydroxyl group is an electron-donating group, which generally disfavors SNAr. However, the pyridine nitrogen provides activation. The reaction of this compound with a strong nucleophile like sodium methoxide would likely be slower than that of a pyridine ring activated with a strong electron-withdrawing group. In a comparative context, due to the better leaving group ability of iodide, this compound might still react faster than 2-bromopyridin-3-ol in cases where the second (elimination) step is rate-determining.

Table 4: Anticipated Relative Reactivity in Nucleophilic Aromatic Substitution

SubstrateNucleophileConditionsAnticipated Relative RateRationale
This compound NaOMeMeOH, heatModerateGood leaving group ability of iodide.
2-Bromopyridin-3-ol NaOMeMeOH, heatSlowerPoorer leaving group ability of bromide.
2-Chloropyridin-3-ol NaOMeMeOH, heatSlowestStronger C-Cl bond and poorer leaving group ability.

Visualizing the Mechanisms and Workflows

To further elucidate the processes discussed, the following diagrams, generated using Graphviz, illustrate the catalytic cycle for a Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Halopyridine, Boronic Acid, Base InertAtmo Establish Inert Atmosphere Reactants->InertAtmo Catalyst Add Pd Catalyst and Solvent InertAtmo->Catalyst Heating Heat and Stir Catalyst->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extract Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final Product Final Product Purify->Final Product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Safety Operating Guide

Proper Disposal of 2-Iodopyridin-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Iodopyridin-3-ol, ensuring laboratory safety and regulatory compliance.

This compound is a halogenated pyridine derivative that requires careful management as hazardous waste. Due to its classification as a skin, eye, and respiratory irritant, direct contact and environmental release must be strictly avoided. The primary and mandated disposal route for this compound is through a licensed hazardous waste management service. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.

Immediate Safety and Handling Protocols

Before handling this compound, it is crucial to be familiar with its hazard profile and to implement appropriate safety measures.

Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.

  • Body Protection: A laboratory coat and, if handling larger quantities, additional protective clothing to prevent skin exposure.

  • Respiratory Protection: All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Quantitative Data Summary

The following table summarizes key hazard and physical data for this compound.

PropertyValueSource
Molecular Formula C₅H₄INOPubChem
Molecular Weight 221.00 g/mol PubChem
Appearance SolidSDS
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationSDS
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant.SDS

Experimental Protocols

Spill Cleanup Protocol

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated, and restrict access to non-essential personnel.

  • Wear Appropriate PPE: Don the full personal protective equipment as described above.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For solutions, absorb with an inert material such as vermiculite, dry sand, or a commercial chemical absorbent.

  • Collect Waste: Place all contaminated materials (absorbent, swept powder, and any contaminated PPE) into a designated, leak-proof, and sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Label Waste Container: Clearly label the waste container as "Hazardous Waste: this compound" and include the date and any other required institutional information.

Waste Collection and Disposal Protocol

The standard and required method for the disposal of this compound is through collection and transfer to a licensed environmental waste management facility.

  • Waste Segregation: this compound is a halogenated organic compound. It must be collected in a waste container specifically designated for halogenated organic waste. Do not mix with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.

  • Container Selection: Use a chemically compatible, clearly labeled, and sealable container for waste accumulation. The container should be in good condition and have a secure lid.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's hazardous waste management service.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.

Note on Chemical Deactivation: While some general methods exist for the deactivation of iodo-organic compounds (e.g., reduction with sodium thiosulfate), there are no validated and published protocols for the specific deactivation of this compound in a laboratory setting. Attempting to neutralize or deactivate this compound without a validated procedure can be dangerous, potentially leading to exothermic reactions or the generation of other hazardous byproducts. Therefore, chemical deactivation as a disposal method is not recommended.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start This compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe spill Spill Occurs? ppe->spill cleanup Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Absorb with Inert Material 3. Collect in Sealed Container spill->cleanup Yes collect_waste Collect Waste in Designated Halogenated Organic Waste Container spill->collect_waste No cleanup->collect_waste label_waste Label Container: - 'Hazardous Waste' - 'this compound' - Date collect_waste->label_waste store_waste Store Securely in Designated Waste Accumulation Area label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 2-Iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Iodopyridin-3-ol, ensuring the well-being of laboratory personnel and compliance with safety regulations. The following procedures are designed to be clear, concise, and directly applicable to a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Ingestion, inhalation, or skin contact may be harmful.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesChemical splash-resistant goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Face ShieldRecommended when there is a risk of splashes, particularly when working outside of a fume hood.[4]
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile or neoprene) are required. It is recommended to wear two pairs, with one cuff under the gown and one over.[5][6] Gloves must be inspected before use and changed regularly or immediately if contaminated, torn, or punctured.[6][7]
Body Protection Protective GownA disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[6] Laboratory coats made of absorbent materials are not suitable.[5]
Respiratory Protection RespiratorA NIOSH-approved respirator should be used if exposure limits are exceeded, if irritation is experienced, or when working outside of a well-ventilated area.[1][8] A fit-tested N95 or N100 respirator may be appropriate.[5]

Experimental Workflow: Step-by-Step Handling Procedure

This protocol outlines the essential steps for safely handling this compound from receipt to disposal.

2.1. Preparation and Engineering Controls

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][10]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[9][11]

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are within reach inside the fume hood.

2.2. Handling and Use

  • Don PPE: Put on all required PPE as specified in Table 1 before entering the designated handling area.

  • Weighing: If weighing the solid, perform this task within the fume hood to minimize the risk of inhaling dust particles.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Reactions: Keep all reaction vessels containing this compound clearly labeled and within the fume hood.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[9][11] Wash hands thoroughly after handling the chemical, even if gloves were worn.[9][10]

2.3. Decontamination and Cleaning

  • Surfaces: Decontaminate all work surfaces with an appropriate solvent (e.g., ethanol) and wipe clean after each use.

  • Equipment: Clean all non-disposable equipment that has come into contact with this compound according to standard laboratory procedures for hazardous materials.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Spill_Management_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment Assessment cluster_Response Response cluster_Disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size and Hazard Isolate->Assess SpillKit Retrieve Spill Kit Assess->SpillKit If safe to handle DonPPE Don Appropriate PPE SpillKit->DonPPE Contain Contain the Spill DonPPE->Contain Neutralize Neutralize/Absorb Contain->Neutralize Collect Collect Residue Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate Package Package and Label Waste Decontaminate->Package Dispose Dispose as Hazardous Waste Package->Dispose

Caption: Workflow for managing a chemical spill of this compound.

Disposal Plan

All waste containing this compound, including contaminated PPE, empty containers, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect in a clearly labeled, sealed container.[7]

    • Liquid Waste: Collect in a designated, sealed, and properly labeled waste container.

    • Contaminated PPE: Place used gloves, gowns, and other disposable items in a designated hazardous waste bag.[6]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.[1][10]

  • Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][9] Do not dispose of this chemical down the drain.[3][7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodopyridin-3-ol
Reactant of Route 2
2-Iodopyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.